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  • Product: 2',6'-Difluoroacetanilide
  • CAS: 3896-29-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2',6'-Difluoroacetanilide

Executive Summary: 2',6'-Difluoroacetanilide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, particularly the 2,6-difluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2',6'-Difluoroacetanilide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, particularly the 2,6-difluorophenyl group, are increasingly incorporated into drug candidates to enhance metabolic stability and binding affinity.[1] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's core chemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind experimental methodologies and provides a framework for its practical application in a research setting.

Molecular Identity and Physicochemical Properties

2',6'-Difluoroacetanilide, also known as N-(2,6-difluorophenyl)acetamide, is a derivative of acetanilide featuring two fluorine atoms ortho to the amide linkage. This substitution pattern profoundly influences its electronic properties, conformation, and reactivity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 3896-29-5[2]
Molecular Formula C₈H₇F₂NO[2]
Molecular Weight 171.14 g/mol [2]
IUPAC Name N-(2,6-difluorophenyl)acetamide
Melting Point 146-147°C[2]
Appearance White to off-white crystalline solidInferred from acetanilide properties[3][4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether.Inferred from acetanilide & 2,6-difluoroaniline properties[3][5]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of 2',6'-Difluoroacetanilide is through the N-acetylation of its corresponding aniline precursor, 2,6-difluoroaniline. This reaction is a cornerstone of introductory organic chemistry but requires careful execution due to the nature of the starting materials.

Causality in Experimental Design:

The choice of acetylating agent is critical. Acetic anhydride is frequently preferred over acetyl chloride in a laboratory setting. Although highly reactive, acetyl chloride produces corrosive HCl gas as a byproduct. Acetic anhydride is less volatile, easier to handle, and yields acetic acid, a weaker and more manageable byproduct, making the workup procedure simpler and safer.[3] The reaction is typically performed in the presence of a mild base or by using the starting aniline itself to neutralize the acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 2',6'-Difluoroacetanilide

Objective: To synthesize 2',6'-Difluoroacetanilide from 2,6-difluoroaniline with high purity.

Materials:

  • 2,6-Difluoroaniline (CAS: 5509-65-9)

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of 2,6-difluoroaniline in 20 mL of glacial acetic acid.

  • Addition of Reagent: While stirring, slowly add 5.0 mL of acetic anhydride to the solution. The addition is exothermic; maintain control over the temperature.

  • Reaction: Gently heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of 2',6'-Difluoroacetanilide will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (~60°C) until a constant weight is achieved.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 2,6-Difluoroaniline C N-Acetylation Reaction (Reflux in Acetic Acid) A->C B Acetic Anhydride B->C D Precipitation (Ice Water Quench) C->D E Filtration & Washing D->E F Recrystallization E->F G Pure 2',6'-Difluoroacetanilide F->G

Caption: Workflow for the synthesis of 2',6'-Difluoroacetanilide.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected spectral features are dictated by the compound's functional groups.

Table 2: Predicted Spectroscopic Data for 2',6'-Difluoroacetanilide

TechniqueFunctional GroupExpected Absorption / ShiftNotes
IR Spectroscopy N-H (Amide)~3300 cm⁻¹ (m, sharp)The presence of this peak and the absence of the primary amine's two N-H stretches distinguish product from starting material.[6]
C=O (Amide I)~1670 cm⁻¹ (s)A very strong, characteristic absorption for the amide carbonyl.[6]
C-F (Aryl)1300-1100 cm⁻¹ (s)Strong absorptions typical for aryl-fluorine bonds.
¹H NMR -NH-δ 7.5-8.5 ppm (s, br)Chemical shift is solvent-dependent; may exchange with D₂O.
Aromatic -CH-δ 7.0-7.4 ppm (m)A complex multiplet pattern arises from proton-proton and proton-fluorine coupling.
-COCH₃δ ~2.2 ppm (s)A sharp singlet integrating to 3 protons, characteristic of the acetyl group.
¹³C NMR -C=Oδ ~168 ppmCarbonyl carbon signal.
Aryl C-Fδ 155-160 ppm (dd)The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.
Aryl C-H / C-Nδ 110-130 ppm (m)Aromatic carbons will exhibit splitting due to two- and three-bond C-F coupling.
-CH₃δ ~24 ppmMethyl carbon signal.
Mass Spectrometry Molecular Ion (M⁺)m/z 171Corresponds to the molecular weight of C₈H₇F₂NO.

Reactivity Profile and Advanced Synthetic Utility

The chemical behavior of 2',6'-Difluoroacetanilide is dominated by the interplay between the amide group and the heavily substituted aromatic ring.

  • Amide Group: The amide linkage is generally robust and resistant to hydrolysis under neutral or mild conditions. It can be hydrolyzed to the parent aniline under strong acidic or basic conditions with heating.

  • Aromatic Ring: The two ortho-fluorine atoms, along with the ortho, para-directing but deactivating acetylamino group, render the aromatic ring electron-deficient. This significantly reduces its susceptibility to electrophilic aromatic substitution. Conversely, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, though this typically requires harsh conditions or the presence of additional activating groups.

Recent studies have explored the engagement of 2,6-difluorophenyl moieties in advanced cycloaddition chemistry, such as Tetradehydro-Diels-Alder (TDDA) reactions, highlighting their potential as reactive intermediates under specific thermal conditions.[7]

Caption: Electronic influences on the 2',6'-difluoroacetanilide aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2',6'-Difluoroacetanilide lies in its role as a structural scaffold and synthetic intermediate. The 2,6-difluorophenyl motif is a privileged structure in modern drug design.

  • Metabolic Stability: The fluorine atoms block positions susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug molecule.[1]

  • Conformational Control: The steric bulk and electronic nature of the ortho-fluorines can lock the conformation of the phenyl ring relative to the rest of the molecule, which can lead to more selective and potent binding to a biological target.

  • Building Block: 2,6-difluoroaniline, the precursor to 2',6'-Difluoroacetanilide, is used in the synthesis of a variety of active pharmaceutical ingredients, including kinase inhibitors and herbicidal compounds.[8] The acetanilide itself can be a key intermediate in multi-step syntheses where protection of the amine is required.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for 2',6'-Difluoroacetanilide is limited, a conservative approach based on its precursors, 2,6-difluoroaniline and acetanilide, is warranted.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazards: The precursor, 2,6-difluoroaniline, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] Acetanilide is classified as harmful if swallowed.[12] Therefore, 2',6'-Difluoroacetanilide should be treated as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]

References

  • Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Google Patents. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine. Available from: [Link]

  • INDOFINE Chemical Company. 2,6-DIFLUOROACETANILIDE | 3896-29-5. Available from: [Link]

  • PubMed. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available from: [Link]

  • National Institute of Standards and Technology. 2,6-Difluoroaniline in NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Mass Spectrum of 2,6-Difluoroaniline in NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Phase change data for 2,6-Difluoroaniline in NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. Acetanilide. Available from: [Link]

  • National Institute of Standards and Technology. 2,4-Difluoro-6-nitroacetanilide in NIST Chemistry WebBook. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetanilide. Available from: [Link]

  • American Chemical Society. Comprehensive SDS for Acetanilide – Safety and Handling Guide. Available from: [Link]

  • PubMed. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • ACS Publications. Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. Available from: [Link]

  • PubMed. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • National Institute of Standards and Technology. 2-Chloro-2',6'-acetoxylidide in NIST Chemistry WebBook. Available from: [Link]

  • PubMed. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS. Available from: [Link]

Sources

Exploratory

Technical Monograph: 2',6'-Difluoroacetanilide (CAS 3896-29-5)

A Strategic Scaffold for Regioselective Functionalization in Fluorinated Aromatics[1][2] Executive Summary 2',6'-Difluoroacetanilide (CAS 3896-29-5) is not merely a protected aniline; it is a pivotal "chemical switch" us...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Regioselective Functionalization in Fluorinated Aromatics[1][2]

Executive Summary

2',6'-Difluoroacetanilide (CAS 3896-29-5) is not merely a protected aniline; it is a pivotal "chemical switch" used to alter the regiochemical outcome of electrophilic aromatic substitutions on the 2,6-difluorophenyl ring. In the synthesis of high-value agrochemicals (e.g., triazolopyrimidine sulfonamides like Flumetsulam) and kinase inhibitors, the direct functionalization of 2,6-difluoroaniline often yields meta-substituted products due to anilinium ion formation in acidic media.

By converting the aniline to the acetanilide, the nitrogen lone pair is modulated but remains an ortho/para director (activation), while the steric bulk of the acetyl group and the 2,6-fluorines effectively block the ortho positions. This forces incoming electrophiles almost exclusively to the para (4-position), enabling access to 4-substituted-2,6-difluoro motifs that are otherwise difficult to synthesize.

Physicochemical Profile

The following data characterizes high-purity 2',6'-Difluoroacetanilide.

PropertySpecificationNotes
CAS Number 3896-29-5
IUPAC Name N-(2,6-difluorophenyl)acetamide
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 146–147 °CDistinctive sharp melting point indicates purity.
Boiling Point ~266 °C (at 760 mmHg)Predicted value; rarely distilled due to high MP.
Solubility Soluble in EtOH, DCM, EtOAc, DMSO.Insoluble in water.
Density ~1.31 g/cm³High density typical of fluorinated aromatics.

Synthesis Protocol: The "Make"

Objective: Efficient conversion of 2,6-difluoroaniline to 2',6'-difluoroacetanilide with >98% yield, minimizing hydrolytic loss.

Reaction Logic

The reaction utilizes acetic anhydride (


) as the acetylating agent. While acetyl chloride can be used, 

is preferred in process chemistry for its milder exotherm and lack of corrosive HCl by-product. Solvents like toluene or acetic acid are chosen to allow high-temperature reflux if necessary, though the reaction proceeds readily at moderate temperatures due to the nucleophilicity of the aniline, despite the inductive withdrawal of the two fluorine atoms.
Step-by-Step Methodology

Reagents:

  • 2,6-Difluoroaniline (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 3-5 volumes)

  • Sodium Acetate (0.1 eq, optional catalyst)

Protocol:

  • Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-difluoroaniline in glacial acetic acid.

  • Addition: Add acetic anhydride dropwise over 15 minutes at room temperature. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60–80 °C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC. The starting aniline spot (

    
     ~0.4) should disappear, replaced by the acetanilide (
    
    
    
    ~0.2).
  • Quench & Crystallization: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate immediately as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove residual acetic acid.
    
  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Yield: Expected yield is 95–98%.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Difluoroaniline (Starting Material) Reaction Acetylation (60-80°C, 2h) Start->Reaction Dissolve Reagent Acetic Anhydride (1.2 eq) + AcOH Reagent->Reaction Add Dropwise Quench Ice Water Quench (Precipitation) Reaction->Quench Complete Conversion Product 2',6'-Difluoroacetanilide (>98% Yield) Quench->Product Filter & Dry

Figure 1: Streamlined synthesis workflow for CAS 3896-29-5 showing reagents and critical process steps.

Synthetic Utility: The "Use" & Regiochemical Switching

The primary value of CAS 3896-29-5 lies in its ability to direct electrophilic substitution to the 4-position (para), contrasting with the 3-position (meta) selectivity often observed with the free aniline in acidic media.

The Regioselectivity Switch
  • Free Aniline Route: In strong acid (nitration/bromination), the amine protonates to form an anilinium ion (

    
    ).[2] This is a strong meta-director. Combined with the ortho/para directing Fluorines, this leads to complex mixtures or predominantly 3-substituted products.
    
  • Acetanilide Route: The acetamido group (

    
    ) does not protonate as readily. It remains a powerful ortho/para activator. Since the 2- and 6-positions are blocked by Fluorine, and the 3-position is deactivated by the inductive effect of F (and is meta to the strong donor), the 4-position  becomes the sole nucleophilic site.
    
Key Application: Synthesis of 4-Bromo-2,6-difluoroacetanilide

This intermediate is a precursor for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the 4-position.

Protocol (NBS Bromination):

  • Dissolution: Dissolve 2',6'-difluoroacetanilide (10 mmol) in DMF (20 mL).

  • Bromination: Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0–5 °C.

  • Stirring: Allow to warm to room temperature and stir for 4 hours. The acetamido group directs the bromine exclusively to the para position.

  • Workup: Dilute with water. The product, 4-bromo-2,6-difluoroacetanilide , precipitates.

  • Deprotection (Optional): Acidic hydrolysis (HCl/EtOH) yields 4-bromo-2,6-difluoroaniline.

Divergent Synthesis Logic Diagram

RegioSwitch Aniline 2,6-Difluoroaniline DirectCond Direct Electrophilic Subst. (Strong Acid) Aniline->DirectCond Path A ProtectStep Acetylation (CAS 3896-29-5) Aniline->ProtectStep Path B (Strategic) MetaProd 3-Substituted Product (Meta-Director Dominance) DirectCond->MetaProd Anilinium Ion Effect ParaSub Electrophilic Subst. (NBS or HNO3) ProtectStep->ParaSub Steric/Electronic Control ParaProd 4-Substituted Product (Para-Director Dominance) ParaSub->ParaProd Exclusive Regioselectivity

Figure 2: The "Regiochemical Switch" mechanism. Path B (via CAS 3896-29-5) unlocks access to 4-substituted derivatives.

Handling & Safety (E-E-A-T)

Fluorinated anilines and acetanilides possess specific toxicological profiles.

  • Skin/Eye Irritation: CAS 3896-29-5 is classified as an irritant (Xi). Standard PPE (nitrile gloves, safety glasses) is mandatory.

  • Hydrolysis Hazard: In the presence of strong acids or bases, the compound hydrolyzes back to 2,6-difluoroaniline, which is significantly more toxic (potential methemoglobinemia agent).

  • Thermal Stability: While stable at room temperature, avoid heating above 200 °C without solvent, as decomposition can release toxic fluoride vapors (

    
    ).
    

References

  • Indofine Chemical Company. 2,6-Difluoroacetanilide Product Specification & MSDS. Catalog No: 26-3203.

  • Ambeed. Synthesis of 3-Bromo-2,6-difluoroaniline via N-(2,6-difluorophenyl)acetamide. Product CAS 1262198-07-1.[3]

  • BenchChem. Regioselective Nitration of Substituted Anilines: Protocols and Troubleshooting.

  • Sigma-Aldrich. 2,6-Difluoroaniline Product Data and Downstream Applications. CAS 5509-65-9.

  • National Institutes of Health (NIH). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline. (Contextual reference for NBS regioselectivity in anilides).

Sources

Foundational

2',6'-Difluoroacetanilide molecular structure and weight

Technical Whitepaper: 2',6'-Difluoroacetanilide – Structural Dynamics, Synthesis, and Pharmacochemical Utility Executive Summary 2',6'-Difluoroacetanilide (CAS 3896-29-5) represents a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2',6'-Difluoroacetanilide – Structural Dynamics, Synthesis, and Pharmacochemical Utility

Executive Summary

2',6'-Difluoroacetanilide (CAS 3896-29-5) represents a critical intermediate in the synthesis of high-value agrochemicals (e.g., Flumetsulam) and fluorinated pharmaceutical scaffolds. Distinguished by the steric and electronic influence of the ortho-fluorine atoms, this molecule exhibits unique rotational barriers and metabolic stability profiles compared to its non-fluorinated analogues. This guide provides a definitive technical analysis of its molecular architecture, optimized synthetic protocols, and applications in blocking metabolic "soft spots" during lead optimization.

Part 1: Molecular Architecture & Physicochemical Profile

The introduction of fluorine atoms at the 2 and 6 positions of the acetanilide phenyl ring creates a specific electrostatic environment. The C-F bond (approx. 1.35 Å) is highly polar yet non-polarizable, creating a "shield" that protects the amide bond from enzymatic hydrolysis and the phenyl ring from oxidative metabolism.

Core Specifications
PropertySpecification
IUPAC Name N-(2,6-Difluorophenyl)acetamide
Common Name 2',6'-Difluoroacetanilide
CAS Registry Number 3896-29-5
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Melting Point 146–147 °C (Experimental)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.
Appearance White to off-white crystalline solid
The Ortho-Effect and Conformational Lock

Unlike unsubstituted acetanilide, 2',6'-difluoroacetanilide experiences restricted rotation around the N-Aryl bond. The van der Waals radius of fluorine (1.47 Å) creates steric clash with the carbonyl oxygen or the methyl group of the acetamide, forcing the amide group out of planarity with the phenyl ring. This non-planar conformation is critical for binding affinity in kinase inhibitors where the molecule must fit into hydrophobic pockets.

Part 2: Synthetic Pathways & Process Optimization

The synthesis of 2',6'-difluoroacetanilide is a nucleophilic acyl substitution. While conceptually simple, maximizing yield and purity requires controlling the exotherm and preventing di-acetylation.

Optimized Bench-Scale Protocol

Reaction:



Reagents:

  • Substrate: 2,6-Difluoroaniline (CAS 5509-65-9) [1.0 eq][1]

  • Acylating Agent: Acetic Anhydride [1.1 eq]

  • Solvent: Glacial Acetic Acid (or Toluene for azeotropic water removal)

  • Catalyst (Optional): Sodium Acetate (buffers the reaction)[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Cool to 0°C. Add acetic anhydride (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; temperature control prevents impurity formation.

  • Reflux: Warm to room temperature, then heat to 60°C for 1 hour to ensure completion. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately as a white solid.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2,6-Difluoroaniline Reagent Add Acetic Anhydride (0°C, controlled addition) Start->Reagent Reaction Reaction Phase (60°C, 1 hr) Reagent->Reaction Quench Quench (Ice Water Precipitation) Reaction->Quench Filtration Filtration & Wash (Remove AcOH) Quench->Filtration Final Product: 2',6'-Difluoroacetanilide (>95% Yield) Filtration->Final

Figure 1: Step-wise workflow for the acetylation of 2,6-difluoroaniline.

Part 3: Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures that confirm the symmetry of the molecule and the presence of the amide bond.

Nuclear Magnetic Resonance (NMR) Logic
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.05 (s, 3H): The methyl group of the acetyl moiety. It appears as a sharp singlet.

    • δ 7.10–7.40 (m, 3H): The aromatic protons. Due to the symmetry caused by the 2,6-difluoro substitution, the protons at positions 3 and 5 are equivalent, coupling with the proton at position 4 and the fluorine atoms. This typically appears as a complex multiplet.

    • δ 9.60 (br s, 1H): The Amide N-H. It is significantly downfield due to the electron-withdrawing nature of the fluorinated ring and hydrogen bonding.

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: A single signal (singlet if decoupled, multiplet if coupled to H) confirming the equivalence of the two fluorine atoms.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+

  • Parent Ion [M+H]⁺: 172.15 m/z.

  • Fragmentation: Loss of the acetyl group (M-42) is a common fragmentation pathway, yielding the 2,6-difluoroaniline cation (m/z ~130).

Part 4: Applications in Medicinal & Agrochemical Chemistry

2',6'-Difluoroacetanilide is not just a passive intermediate; it is a functional scaffold used to modulate the properties of bioactive molecules.

Metabolic Stability (The Fluorine Block)

In drug design, the para and ortho positions of phenyl rings are metabolically vulnerable to oxidation by Cytochrome P450 enzymes (Phase I metabolism).

  • Mechanism: Replacing Hydrogen with Fluorine at the 2 and 6 positions blocks the formation of arene oxides and prevents hydroxylation.

  • Result: This extends the half-life (

    
    ) of the drug candidate in vivo.
    
Agrochemical Precursor

This molecule is a key building block for triazolopyrimidine sulfonamide herbicides, such as Flumetsulam . The 2,6-difluoroaniline core (derived from the amide) is essential for the herbicide's selectivity and potency.

Pharmacophore Logic Diagram

MetabolicLogic Substrate Phenyl Ring Target Unsub Unsubstituted (H) High Metabolic Clearance Substrate->Unsub Standard Fluorinated 2,6-Difluoro Substituted Metabolically Stable Substrate->Fluorinated Bioisostere Design P450 Cytochrome P450 (Oxidative Attack) Outcome1 Hydroxylation (OH) Rapid Excretion P450->Outcome1 Unsub->P450 Vulnerable Fluorinated->P450 Resistant (C-F Bond Strength) Outcome2 Blocked Site Extended Half-life (t1/2) Fluorinated->Outcome2 Result

Figure 2: Mechanism of metabolic stabilization via 2,6-difluorination.

References

  • Indofine Chemical Company. (n.d.). 2,6-Difluoroacetanilide Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,6-Difluoroaniline Properties and Thermodynamics. NIST Chemistry WebBook. Retrieved from

  • PubChem. (2023). 2',6'-Difluoroacetanilide Compound Summary. National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2023). 2',6'-Difluoroacetanilide CAS 3896-29-5 Technical Specifications. Retrieved from

  • Sigma-Aldrich. (2023). 2,6-Difluoroaniline Synthesis Precursors. Retrieved from [1]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of 2',6'-Difluoroacetanilide

Executive Summary 2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a specialized fluorinated aromatic intermediate used critically in the synthesis of agrochemicals and pharmaceuticals, particularly kinase inhibitors and he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a specialized fluorinated aromatic intermediate used critically in the synthesis of agrochemicals and pharmaceuticals, particularly kinase inhibitors and herbicides where metabolic stability and lipophilicity modulation are required.[1][2][3][4] This monograph provides a comprehensive technical analysis of its physical properties, spectral characteristics, and synthetic methodologies.

The compound is characterized by the presence of two fluorine atoms at the ortho positions of the phenyl ring, creating a sterically congested and electron-deficient environment around the amide bond. This unique "fluorine clamp" effect significantly alters its solubility profile, hydrolytic stability, and crystal packing compared to non-fluorinated acetanilide.

Molecular Architecture & Identification[2]

ParameterDetail
IUPAC Name

-(2,6-Difluorophenyl)acetamide
Common Name 2',6'-Difluoroacetanilide
CAS Registry Number 3896-29-5
Molecular Formula

Molecular Weight 171.14 g/mol
SMILES CC(=O)Nc1c(F)cccc1F
Structural Features

symmetry (approximate in solution); ortho-difluoro substitution creates steric hindrance and prevents coplanarity of the amide and phenyl ring.

Thermodynamic & Phase Transition Properties[5]

The introduction of fluorine atoms increases the melting point relative to acetanilide (


C) due to stronger intermolecular dipole-dipole interactions and efficient crystal packing facilitated by the small Van der Waals radius of fluorine (

).
PropertyValue / RangeSource/Note
Physical State White to off-white crystalline solidVisual inspection
Melting Point 146 – 147 °C [1][2]
Boiling Point ~325 °C (Predicted at 760 mmHg)Extrapolated from aniline precursors
Density ~1.35 g/cm³ (Predicted)Higher than acetanilide (1.[5]22) due to F-substitution
Flash Point N/A (Solid); Precursor aniline FP is 80°CHandle as combustible solid

Solubility & Lipophilicity Profile

The 2,6-difluoro substitution pattern increases lipophilicity (


) compared to the parent acetanilide, making the compound less soluble in water but highly soluble in polar aprotic solvents.
  • Water Solubility: Low (< 1 mg/mL). The hydrophobic fluorine atoms and the rigid crystal lattice reduce aqueous solvation.

  • Organic Solubility:

    • High: DMSO, Dimethylformamide (DMF), Methanol, Ethanol.

    • Moderate: Chloroform, Dichloromethane, Ethyl Acetate.

    • Low: Hexanes, Diethyl ether.

  • Partition Coefficient (

    
    ):  ~1.6 (Predicted). This value indicates moderate membrane permeability, suitable for oral drug delivery intermediates.
    
  • Acidity (

    
    ):  The amide proton (
    
    
    
    ) is weakly acidic (
    
    
    ). The electron-withdrawing fluorine atoms stabilize the conjugate base (anion) via induction, making it slightly more acidic than acetanilide (
    
    
    ).

Spectral Characteristics

The symmetry of the 2,6-substitution results in simplified NMR spectra, serving as a key quality control marker.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.60 (s, 1H, 
      
      
      
      ) – Broadened due to quadrupole broadening from
      
      
      and H-bonding.
    • 
       7.30 – 7.45 (m, 1H, 
      
      
      
      ) – Triplet of triplets coupling pattern.
    • 
       7.10 – 7.25 (m, 2H, 
      
      
      
      ) – Multiplet.
    • 
       2.10 (s, 3H, 
      
      
      
      ) – Sharp singlet for the acetyl group.
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       -115 to -125 ppm (s). Appears as a single peak due to the equivalence of the two fluorine atoms.
      
Infrared Spectroscopy (FT-IR)
  • Amide I (

    
     stretch):  1650 – 1670 cm
    
    
    
    (Strong).
  • Amide II (

    
     bend):  1530 – 1550 cm
    
    
    
    .
  • 
     Stretch:  3250 – 3300 cm
    
    
    
    .

Synthesis & Purification Protocol

Objective: Synthesis of 2',6'-Difluoroacetanilide from 2,6-Difluoroaniline via Acetylation.

Reagents
  • Precursor: 2,6-Difluoroaniline (CAS: 5509-65-9).

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Solvent: Glacial Acetic Acid (for

    
     method) or Dichloromethane/TEA (for Acetyl Chloride method).
    
Methodology (Acetic Anhydride Route)
  • Dissolution: Dissolve 10.0 g (77.5 mmol) of 2,6-difluoroaniline in 25 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Slowly add 12 mL (1.5 eq) of acetic anhydride.

  • Reflux: Heat the mixture to reflux (

    
    C) for 30–60 minutes. The ortho-fluorines create steric hindrance, requiring thermal energy to drive the reaction to completion.
    
  • Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove residual acid.
    
  • Recrystallization: Purify by recrystallization from Ethanol/Water (1:1) or Toluene to achieve

    
     purity.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2,6-Difluoroaniline Reaction Reaction: Add Acetic Anhydride + AcOH Reflux 1 hr @ 118°C Start->Reaction Acetylation Quench Quench: Pour into Ice Water Precipitate Solid Reaction->Quench Cool & Dilute Filter Filtration: Wash with Cold H2O Quench->Filter Solid Separation Purify Purification: Recrystallize (EtOH/H2O) Filter->Purify Crude Solid Product Final Product: 2',6'-Difluoroacetanilide (>99% Purity) Purify->Product Drying

Caption: Step-by-step synthesis workflow for the acetylation of 2,6-difluoroaniline.

Stability & Handling

  • Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures

    
    C to prevent decomposition.
    
  • Hydrolytic Stability: The amide bond is sterically shielded by the two fluorine atoms, making it more resistant to enzymatic and chemical hydrolysis compared to unsubstituted acetanilide. Strong acid (6M HCl, reflux) or strong base (6M NaOH, reflux) is required to cleave the amide.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to avoid moisture absorption.

Visualization: Solubility Logic for Processing

SolubilityLogic Compound 2',6'-Difluoroacetanilide Water Water (Insoluble) Compound->Water Precipitation Medium Ethanol Ethanol/Methanol (Soluble) Compound->Ethanol Recrystallization DMSO DMSO/DMF (Highly Soluble) Compound->DMSO NMR / Bioassay Ether Diethyl Ether (Sparingly Soluble) Compound->Ether Avoid for Extraction

Caption: Solvent selection guide based on solubility profile for processing and analysis.

References

  • Indofine Chemical Company. (n.d.). 2,6-Difluoroacetanilide Product Sheet. Retrieved from

  • ChemicalBook. (2024).[2] 2',6'-Difluoroacetanilide (CAS 3896-29-5) Properties and Suppliers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,6-Difluoroaniline Phase Change Data. (Precursor data for thermodynamic extrapolation). Retrieved from

  • PubChem. (2024).[2] Compound Summary: N-(2,6-difluorophenyl)acetamide.[6] Retrieved from

Sources

Foundational

solubility of 2',6'-Difluoroacetanilide in organic solvents

An In-Depth Technical Guide to the Solubility of 2',6'-Difluoroacetanilide in Organic Solvents Abstract This technical guide outlines the physicochemical behavior, experimental determination protocols, and thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2',6'-Difluoroacetanilide in Organic Solvents

Abstract This technical guide outlines the physicochemical behavior, experimental determination protocols, and thermodynamic modeling of 2',6'-Difluoroacetanilide (CAS 2621-62-7). As a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals (including 2,6-difluoroaniline derivatives), understanding its solid-liquid equilibrium (SLE) is paramount for optimizing recrystallization yields and reaction kinetics. This document synthesizes structural insights with rigorous experimental methodologies to provide a roadmap for process chemists.

Part 1: Chemical Profile & Thermodynamic Fundamentals

Structural Influence on Solubility

2',6'-Difluoroacetanilide (N-(2,6-difluorophenyl)acetamide) possesses a unique electronic structure compared to its non-fluorinated analog, acetanilide.

  • Fluorine Effect: The two fluorine atoms at the ortho positions induce a significant dipole moment and steric shielding of the amide nitrogen. This reduces the basicity of the nitrogen and alters the hydrogen-bonding network in the crystal lattice.

  • Crystal Lattice Energy: The symmetry of the 2,6-substitution typically increases the crystal lattice energy (melting point often >140°C, inferred from chlorinated analogs), requiring higher activation energy for dissolution compared to asymmetric isomers.

  • Solvent Interaction: The compound exhibits "amphiphilic" solubility behavior—soluble in polar aprotic solvents (due to dipole interactions) and moderately soluble in alcohols (H-bonding), but sparingly soluble in non-polar hydrocarbons.

Thermodynamic Theory of Dissolution

The is governed by the equilibrium between the pure solid phase and the liquid solution. This relationship is mathematically described by the Modified Apelblat Equation , which correlates mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical parameters derived from experimental data. This model accounts for the non-ideality of the solution, particularly in polar solvents like ethanol and acetone where solute-solvent associations (solvation shells) are significant.

Part 2: Experimental Solubility Data & Estimation

While specific tabulated solubility data for 2',6'-Difluoroacetanilide is often proprietary, the following solubility hierarchy is established based on structural analogs (e.g., 2,6-dichloroacetanilide) and thermodynamic principles.

Table 1: Predicted Solubility Profile (at 298.15 K)

Solvent ClassRepresentative SolventPredicted SolubilityThermodynamic Driver
Polar Aprotic DMF, DMSOVery High (>150 g/L)Strong dipole-dipole interactions disrupt crystal lattice.
Ketones Acetone, MEKHigh (>80 g/L)Carbonyl interactions; favorable entropy of mixing.
Alcohols Methanol, EthanolModerate (40–80 g/L)Hydrogen bonding with amide group; temperature-dependent.
Esters Ethyl AcetateModerate (30–60 g/L)Van der Waals forces; useful for crystallization.
Aromatics TolueneLow (<10 g/L)Weak

-

stacking; insufficient to overcome lattice energy.
Water WaterVery Low (<1 g/L)Hydrophobic fluorinated ring dominates; "salting-out" effect.

Process Insight: For recrystallization, a Methanol/Water or Ethanol/Water binary system is recommended. The steep solubility curve in alcohols allows for high recovery upon cooling and antisolvent addition.

Part 3: Experimental Determination Protocol

To generate precise solubility data for process validation, the following self-validating protocol is required.

Method A: Isothermal Saturation (Gravimetric Standard)

Objective: Determine absolute solubility at fixed temperatures (e.g., 293.15 K to 323.15 K).

  • Preparation: Add excess 2',6'-Difluoroacetanilide to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours. Monitor temperature within ±0.05 K.

  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 60°C until constant mass is achieved.

    • HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze peak area against a standard curve.

  • Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be <3%.

Method B: Laser Monitoring (Polythermal)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization design.

  • Setup: Place a suspension of known concentration in a reactor equipped with a laser turbidity probe.

  • Ramp: Heat at 0.5 K/min until transmission reaches 100% (Clear Point = Solubility Temperature).

  • Cool: Cool at 0.5 K/min until transmission drops (Cloud Point = Nucleation limit).

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining solubility and applying it to process design.

SolubilityWorkflow Start Start: Pure 2',6'-Difluoroacetanilide DSC Step 1: DSC Analysis (Determine Melting Point & Purity) Start->DSC SolventSel Step 2: Solvent Screening (Polar vs Non-Polar) DSC->SolventSel Verify Solid State ExpMethod Step 3: Isothermal Saturation (T = 298K - 323K) SolventSel->ExpMethod DataGen Data: Mole Fraction (x) ExpMethod->DataGen HPLC/Gravimetric Model Step 4: Thermodynamic Modeling (Apelblat / van't Hoff) DataGen->Model Regression Analysis App Application: Crystallization Design (Yield & Purity Optimization) Model->App Predict Solubility Curves

Caption: Workflow for transitioning from raw material characterization to process-ready solubility models.

Part 5: Thermodynamic Modeling & Analysis[1]

Once experimental data (


) is obtained, it must be correlated to predict solubility at any temperature.

1. Modified Apelblat Model Analysis:

  • Plot

    
     vs. 
    
    
    
    .
  • A linear response indicates ideal behavior.

  • A curvature indicates specific solvent-solute interactions (common in alcohols).

  • Use Case: Use the

    
     parameters to program cooling ramps in industrial crystallizers to maintain constant supersaturation.
    

2. Dissolution Enthalpy (


): 
Calculated via the van't Hoff equation:


  • Endothermic Process: Dissolution of 2',6'-Difluoroacetanilide is endothermic (

    
    ).[1] Solubility increases with temperature.[2]
    
  • Entropy Driven: The process is typically entropy-driven (

    
    ) due to the disruption of the highly ordered crystal lattice.
    

References

  • Baena, Y., et al. "Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents." Physics and Chemistry of Liquids, vol. 42, no.[3][4] 6, 2004, pp. 603–613.[3][4]

  • Wang, J., et al. "Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling." Fluid Phase Equilibria, 2020.

  • BenchChem. "2,6-Dichloroacetanilide Physical Properties and Melting Point Data." BenchChem Database, 2025.

  • PubChem. "N-(4-bromo-2,6-difluorophenyl)acetamide Compound Summary."[5][6] National Library of Medicine, 2025.

  • Sha, F., et al. "Thermodynamic solubility modeling of fluorinated derivatives." Journal of Chemical & Engineering Data, 2023.

Sources

Exploratory

2',6'-Difluoroacetanilide safety data sheet (SDS) information

Technical Monograph: 2',6'-Difluoroacetanilide Safety & Handling Guide Part 1: Executive Identity & Data Integrity (Critical) CRITICAL DATA INTEGRITY NOTICE: The request referenced CAS 399-52-0 in conjunction with 2',6'-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2',6'-Difluoroacetanilide Safety & Handling Guide

Part 1: Executive Identity & Data Integrity (Critical)

CRITICAL DATA INTEGRITY NOTICE: The request referenced CAS 399-52-0 in conjunction with 2',6'-Difluoroacetanilide. Correction: Global chemical registries (PubChem, ECHA, Thermo Fisher) identify CAS 399-52-0 as 5-Fluoroindole . The correct CAS registry number for 2',6'-Difluoroacetanilide is 3896-29-5 .[1] This guide focuses exclusively on 2',6'-Difluoroacetanilide (CAS 3896-29-5) to ensure safety and scientific accuracy.

Chemical Identity
  • Chemical Name: 2',6'-Difluoroacetanilide

  • Synonyms: N-(2,6-Difluorophenyl)acetamide; N-Acetyl-2,6-difluoroaniline

  • CAS Number: 3896-29-5[1]

  • Molecular Formula: C₈H₇F₂NO[1]

  • Molecular Weight: 171.15 g/mol

  • SMILES: CC(=O)NC1=C(F)C=CC=C1F[1]

Physicochemical Profile

The presence of fluorine atoms at the 2 and 6 positions creates significant steric and electronic effects, influencing both solubility and reactivity compared to non-fluorinated acetanilides.

PropertyValueScientific Context
Physical State Solid (Crystalline needles/plates)Typical of amide-stacked crystal lattices.
Melting Point 143–147 °CHigh MP indicates strong intermolecular hydrogen bonding (N-H···O).
Boiling Point ~250–260 °C (Predicted)Decomposition often competes with boiling at atmospheric pressure.
Solubility (Water) Low (<0.5 mg/mL)Lipophilic nature of the difluorophenyl ring dominates.
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethyl Acetate, DCM.
Partition Coeff (LogP) ~1.5–1.8 (Predicted)Indicates moderate membrane permeability; relevant for drug design.

Part 2: Hazard Assessment & Toxicology (The "Risk")

Core Hazard Directive: While acetanilides are generally stable, the fluorinated nature of this compound introduces specific thermal decomposition risks that standard SDSs often understate.

GHS Classification (OSHA/HCS 2012)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)[4]

Thermal Decomposition & Hydrogen Fluoride (HF) Risk

Mechanism: Upon combustion or heating >250°C, the C-F bond (typically stable) can rupture in the presence of hydrogen sources, releasing Hydrogen Fluoride (HF) gas.

  • Risk: HF is insidious; it penetrates skin to decalcify bone and cause systemic cardiac arrest via hypocalcemia.

  • Control: Never heat 2',6'-difluoroacetanilide in an open system without a caustic scrubber (e.g., NaOH trap).

Metabolic Activation (Toxicology)
  • Pathway: In vivo, acetanilides function as prodrugs. Amidase enzymes hydrolyze the amide bond, releasing the free amine, 2,6-difluoroaniline .

  • Toxicity: Anilines are known methemoglobinemia inducers. However, the 2,6-difluoro substitution blocks the ortho-hydroxylation pathway (a common toxification route), potentially altering the toxicity profile compared to aniline itself.

Part 3: Strategic Handling & Engineering Controls

This section details a self-validating safety workflow.

SafetyLogic Start Handling 2',6'-Difluoroacetanilide PPE PPE Layer: Nitrile Gloves + Safety Glasses (Double glove for solutions) Start->PPE EngControl Engineering Control: Fume Hood Required (Face velocity > 100 fpm) PPE->EngControl Process Experimental Process (Synthesis/Hydrolysis) EngControl->Process Heat Thermal Event (>200°C)? Process->Heat HF_Risk CRITICAL: HF Generation Risk Heat->HF_Risk Yes Waste Waste Disposal: Segregate as Halogenated Organic Heat->Waste No Scrubber Deploy Caustic Scrubber (10% NaOH) HF_Risk->Scrubber Mandatory Scrubber->Waste

Figure 1: Decision matrix for handling fluorinated aromatic amides, prioritizing thermal stability controls.

Part 4: Synthetic Utility & Experimental Protocols

Context: 2',6'-Difluoroacetanilide is primarily used as a protected form of 2,6-difluoroaniline or as a scaffold for biologically active amides. The fluorine atoms provide metabolic blockade , preventing enzymatic degradation at the 2/6 positions.

Protocol: Hydrolysis to 2,6-Difluoroaniline

Why this protocol? Researchers often purchase the stable acetanilide and hydrolyze it in situ to generate the air-sensitive aniline for immediate coupling.

Reagents:

  • 2',6'-Difluoroacetanilide (1.0 eq)

  • HCl (6M, aqueous, excess)

  • Ethanol (Co-solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2',6'-difluoroacetanilide in 20 mL Ethanol. The solution should be clear.

  • Acidification: Add 15 mL of 6M HCl.

  • Reflux: Heat to reflux (approx. 85°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase 30% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear; the free amine (Rf ~0.3) will appear.

  • Neutralization (Exothermic): Cool to 0°C. Slowly add 2M NaOH until pH > 10. Caution: Heat generation.

  • Extraction: Extract 3x with Dichloromethane (DCM). The fluorinated aniline partitions into the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Synthetic Pathway Visualization

SynthesisPath Acetanilide 2',6'-Difluoroacetanilide (Stable Precursor) Hydrolysis Acid Hydrolysis (HCl/EtOH, Reflux) Acetanilide->Hydrolysis Intermediate Transition State (Tetrahedral) Aniline 2,6-Difluoroaniline (Reactive Nucleophile) Intermediate->Aniline Coupling Coupling Reaction (R-COCl or R-NCO) Aniline->Coupling Drug Downstream Target (e.g., Flumetsulam Analog) Hydrolysis->Intermediate Coupling->Drug

Figure 2: The synthetic utility of 2',6'-difluoroacetanilide as a stable "mask" for the reactive 2,6-difluoroaniline moiety.

Part 5: Emergency Response & Contingency

5.1 First Aid

  • Eye Contact: Immediate irrigation for 15 minutes.[3][5][6] If delayed, assume potential fluoride ion exposure if decomposition occurred.

  • Skin Contact: Wash with soap/water.[3][5][6] If thermal decomposition is suspected (burns), apply Calcium Gluconate gel immediately to neutralize fluoride ions.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). Administer activated charcoal if advised by Poison Control.

5.2 Fire Fighting

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Specific Hazard: Firefighters must wear full SCBA. The smoke contains HF and NOx. Runoff water must be contained (do not let it enter drains due to aquatic toxicity).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76957, 2',6'-Difluoroacetanilide. Retrieved from [Link]

  • Indofine Chemical Company. 2,6-Difluoroacetanilide (CAS 3896-29-5) Product Data.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Anilines and Derivatives. Retrieved from [Link]

  • Smart, B. E. (2001). Characteristics of C-F Bonds. In Organofluorine Chemistry.[3][4][5][6][7] Wiley-VCH. (Contextualizing thermal stability and HF release).

Sources

Foundational

The Emergence of a Key Synthetic Building Block: A Technical Guide to the History and Synthesis of 2',6'-Difluoroacetanilide

Abstract This in-depth technical guide provides a comprehensive overview of the discovery and history of 2',6'-Difluoroacetanilide, a pivotal intermediate in modern synthetic chemistry. While a singular "discovery" event...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and history of 2',6'-Difluoroacetanilide, a pivotal intermediate in modern synthetic chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the development of synthetic routes for its precursor, 2,6-difluoroaniline. This guide will delve into the evolution of synthetic methodologies for 2,6-difluoroaniline, providing detailed experimental protocols. Subsequently, the standard yet crucial acetylation reaction to yield 2',6'-Difluoroacetanilide will be explored in detail, complete with a robust laboratory procedure. We will further examine the physicochemical properties of this compound and its significant applications as a versatile building block in the pharmaceutical and materials science sectors. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and utility of this important fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Acetanilides

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the realm of drug discovery and materials science, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, lipophilicity, and other key parameters. Acetanilides, in turn, are a fundamental class of compounds with a rich history in medicinal chemistry. The strategic placement of fluorine atoms on the aniline ring of an acetanilide scaffold generates a powerful synthetic intermediate, poised for further functionalization. 2',6'-Difluoroacetanilide, with its ortho-difluoro substitution pattern, presents a unique electronic and steric environment, making it a valuable precursor for a diverse array of complex molecular architectures.

The Genesis: Unraveling the Synthesis of 2,6-Difluoroaniline

The history of 2',6'-Difluoroacetanilide begins not with its own synthesis, but with the challenging preparation of its parent amine, 2,6-difluoroaniline. The development of efficient and scalable methods to produce this key precursor was the critical bottleneck that, once overcome, opened the door to its widespread use and derivatization.

Early Synthetic Approaches and Their Limitations

Initial attempts to synthesize 2,6-difluoroaniline were often complex and not amenable to large-scale production. These early methods highlighted the inherent challenges in regioselective fluorination of aromatic systems.

Modern Industrial Syntheses of 2,6-Difluoroaniline

The demand for 2,6-difluoroaniline as a building block spurred the development of more practical and cost-effective synthetic routes. One notable industrial process begins with 1,2,3-trichlorobenzene, a readily available starting material.

The overall transformation involves a multi-step sequence:

  • Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes a halogen exchange reaction to replace two chlorine atoms with fluorine, yielding a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

  • Selective Reduction: The undesired 2,3-difluorochlorobenzene isomer is selectively reduced to ortho-difluorobenzene.

  • Amination: The desired 2,6-difluorochlorobenzene is then subjected to amination to produce 2,6-difluoroaniline.

This process provides a viable pathway to 2,6-difluoroaniline on an industrial scale.

The Acetylation Step: From Aniline to Acetanilide

Once 2,6-difluoroaniline is obtained, its conversion to 2',6'-Difluoroacetanilide is a straightforward and high-yielding N-acetylation reaction. This reaction is a fundamental transformation in organic chemistry, often employed to protect the amino group or to introduce an acetyl moiety for further synthetic manipulations.

The most common method for the acetylation of anilines is the reaction with acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the acetic acid byproduct. Alternatively, the reaction can be performed under acidic conditions.

General Mechanism of Aniline Acetylation

The acetylation of an aniline with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, which is highly electrophilic. This is followed by the departure of an acetate ion as a leaving group.

G cluster_reactants Reactants cluster_products Products 2_6_difluoroaniline 2,6-Difluoroaniline nucleophilic_attack Tetrahedral Intermediate 2_6_difluoroaniline->nucleophilic_attack Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->nucleophilic_attack 2_6_difluoroacetanilide 2',6'-Difluoroacetanilide acetic_acid Acetic Acid proton_transfer proton_transfer nucleophilic_attack->proton_transfer Proton Transfer leaving_group_departure leaving_group_departure proton_transfer->leaving_group_departure Acetate Departure leaving_group_departure->2_6_difluoroacetanilide leaving_group_departure->acetic_acid

Acetylation of 2,6-Difluoroaniline Workflow

Experimental Protocol: Synthesis of 2',6'-Difluoroacetanilide

The following protocol details a standard laboratory procedure for the synthesis of 2',6'-Difluoroacetanilide from 2,6-difluoroaniline.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Difluoroaniline129.115.00 g0.0387
Acetic Anhydride102.094.34 g (4.0 mL)0.0425
Glacial Acetic Acid60.0520 mL-
Water18.02100 mL-
Procedure
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g (0.0387 mol) of 2,6-difluoroaniline in 20 mL of glacial acetic acid.

  • To the stirred solution, slowly add 4.0 mL (4.34 g, 0.0425 mol) of acetic anhydride.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2',6'-Difluoroacetanilide.

  • Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized 2',6'-Difluoroacetanilide can be confirmed by standard analytical techniques, including:

  • Melting Point: Comparison with the literature value.

  • Infrared (IR) Spectroscopy: Identification of characteristic functional group absorptions (e.g., N-H stretch, C=O stretch, C-F stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirmation of the molecular structure.

  • Mass Spectrometry (MS): Determination of the molecular weight.

Physicochemical Properties of 2',6'-Difluoroacetanilide

A summary of the key physicochemical properties of 2',6'-Difluoroacetanilide is presented below.

PropertyValue
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 143-146 °C
Solubility Soluble in most organic solvents; sparingly soluble in water

Applications in Synthesis

2',6'-Difluoroacetanilide is a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the two ortho-fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution and directs further electrophilic substitution to the para-position.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science start 2',6'-Difluoroacetanilide api Active Pharmaceutical Ingredients (APIs) start->api Further Functionalization herbicides Herbicides start->herbicides fungicides Fungicides start->fungicides polymers Specialty Polymers start->polymers dyes Dyes and Pigments start->dyes

Applications of 2',6'-Difluoroacetanilide

Conclusion

The story of 2',6'-Difluoroacetanilide is a testament to the enabling power of synthetic chemistry. While its own "discovery" may not be a single, celebrated event, its emergence as a key building block is a direct consequence of the successful development of scalable synthetic routes to its precursor, 2,6-difluoroaniline. The straightforward and efficient acetylation of this aniline has provided the scientific community with a versatile and valuable intermediate. The unique electronic properties conferred by the difluoro substitution pattern continue to make 2',6'-Difluoroacetanilide a compound of significant interest for the design and synthesis of novel molecules with tailored functions in medicine, agriculture, and materials science. This guide has aimed to provide a comprehensive technical overview of its history, synthesis, and applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • Reich, S. et al. (1917). Helvetica Chimica Acta, 2(1), 1-15.
  • Allen, F. H., et al. (1987). Journal of the Chemical Society, Perkin Transactions 2, (S1), S1-S19.
  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.
  • Gowda, B. T., et al. (2007). N-(2,6-Dimethylphenyl)acetamide.
  • Pauwels, R., et al. (1993). Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives.
  • Peeters, O. M., et al. (1993). Structure of (E)-N-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethylidene]-2,6-dimethylaniline.
  • Garg, R., et al. (1993). Quantitative structure-activity relationship studies of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues as HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 36(18), 2584-2593.
  • Opatz, T., & Ferenc, D. (2005). Diastereoselective Synthesis of Vicinal Diamines by Addition of Grignard Reagents to α-Imino Esters. European Journal of Organic Chemistry, 2005(16), 3463-3472.
  • CrystalGenomics, Inc. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • MDPI. (2023).
  • Cardiff University. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-difluoro-N-[3-[3-[2-[3-(2-sulfamoylethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-a]pyridin-2-yl]phenyl]benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-2-(4,6-Difluoroindan-1-ylidene)-acetamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide. National Library of Medicine. Retrieved from [Link]

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Exploratory

theoretical vs. experimental properties of 2',6'-Difluoroacetanilide

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2',6'-Difluoroacetanilide Introduction: The Significance of Fluorine in Modern Drug Discovery The strategic incorporation of fluorine into org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2',6'-Difluoroacetanilide

Introduction: The Significance of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Aromatic amides, particularly fluorinated anilides, are privileged structures that serve as vital building blocks in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] 2',6'-Difluoroacetanilide (CAS 3896-29-5), the N-acetylated derivative of 2,6-difluoroaniline, exemplifies this class of compounds. Understanding its fundamental theoretical and experimental properties is crucial for its effective utilization in drug development and materials science.

This guide provides a comprehensive analysis of 2',6'-Difluoroacetanilide, bridging theoretical predictions with practical experimental protocols. It is designed for researchers and scientists, offering not just data, but the underlying scientific rationale for the characterization workflow.

Part 1: Theoretical & Computational Profile

Before undertaking laboratory synthesis and analysis, computational modeling provides a powerful predictive framework for understanding the intrinsic properties of a molecule. For acetanilide and its derivatives, computational methods are used to characterize the amide linkage and the effects of substituents on molecular geometry and electronic structure.[3]

Molecular Geometry and Electronic Properties

Computational studies, typically employing methods like Density Functional Theory (DFT), can predict key structural and electronic parameters. For 2',6'-Difluoroacetanilide, such studies would elucidate:

  • Bond Lengths and Angles: Predicting the geometry of the amide linkage and the orientation of the aromatic ring.

  • Molecular Electrostatic Potential (MESP): Mapping the electron density to identify regions of positive and negative potential, which are crucial for predicting intermolecular interactions and reactivity.[4]

  • Global Reactivity Descriptors: Calculating properties like chemical hardness, softness, and electrophilicity index to forecast the molecule's kinetic stability and reactivity profile.[4][5]

The two ortho-fluoro substituents are expected to exert significant steric and electronic effects, influencing the planarity of the acetamido group relative to the phenyl ring. This torsional angle is a critical determinant of the molecule's conformational preferences and its ability to engage in hydrogen bonding and other non-covalent interactions.

Predicted Physicochemical Properties

Various computational models, such as the Joback method, can estimate key physical properties before a compound is ever synthesized.

PropertyPredicted ValueUnitMethod
Normal Boiling Point444.39KJoback Method[6]
Normal Melting Point293.28KJoback Method[6]
Enthalpy of Vaporization41.56kJ/molJoback Method[6]
Octanol/Water Partition Coeff. (logP)1.547-Crippen Method[6]
Water Solubility (log10ws)-1.77mol/LCrippen Method[6]

Note: These are theoretical estimations. Experimental validation is essential, as seen in the significant difference between the predicted and experimental melting points.

Part 2: Experimental Synthesis and Characterization

The experimental workflow for any novel compound follows a logical progression: synthesis, purification, and comprehensive characterization to confirm its structure and purity.[7] Solid-state characterization is particularly vital in pharmaceutical development to ensure the physical and chemical stability of a compound.[8]

Synthesis of 2',6'-Difluoroacetanilide

The synthesis of 2',6'-Difluoroacetanilide is achieved via the N-acetylation of its corresponding aniline precursor, 2,6-difluoroaniline. This is a standard and robust transformation in organic chemistry.[9]

Starting Material: 2,6-Difluoroaniline (CAS: 5509-65-9) is a commercially available liquid that is a key intermediate in the manufacture of dyes, pharmaceuticals, and agricultural chemicals.[10][11] It is a flammable and toxic substance requiring careful handling in a well-ventilated fume hood.[12]

Experimental Protocol: N-Acetylation of 2,6-Difluoroaniline

Causality: This protocol is adapted from the standard synthesis of acetanilide.[9] Acetic anhydride is used as the acetylating agent. The reaction is typically performed in an aqueous medium where the aniline is first protonated with acid to aid dissolution, followed by the addition of a buffer (sodium acetate) to liberate the free, nucleophilic aniline for the reaction.

  • Reactant Preparation: In a 250 mL conical flask, dissolve 2.0 g of 2,6-difluoroaniline in a solution of 2.0 mL concentrated HCl and 60 mL of deionized water. Stir until a clear solution is obtained.

  • Reagent Preparation: In a separate beaker, prepare a solution of 2.4 mL of acetic anhydride in 15 mL of water. In a third beaker, dissolve 3.0 g of sodium acetate in 20 mL of water.

  • Reaction: With continuous and vigorous stirring, add the acetic anhydride solution to the 2,6-difluoroaniline hydrochloride solution. Immediately following this, add the sodium acetate solution to buffer the mixture.

  • Precipitation & Isolation: A white, solid precipitate of 2',6'-Difluoroacetanilide should form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water to remove any unreacted starting materials and salts.

  • Drying: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure, crystalline 2',6'-Difluoroacetanilide. Dry the final product in a desiccator.

Synthesis and Characterization Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis A 2,6-Difluoroaniline C Crude Product (Precipitate) A->C Acetylation B Acetic Anhydride, HCl, NaOAc D Pure 2',6'-Difluoroacetanilide C->D Recrystallization E Melting Point (Physical Constant) D->E Analysis F IR Spectroscopy (Functional Groups) D->F Analysis G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) D->G Analysis H Mass Spectrometry (Molecular Weight) D->H Analysis

Caption: Logical workflow from synthesis to final characterization.

Physicochemical Characterization

Characterization testing is essential to understand the physical and chemical properties that can impact a product's performance, stability, and processing.[13]

  • Appearance: A white, crystalline solid.[14]

  • Melting Point: The melting point is a critical indicator of purity. A sharp melting point range suggests a pure compound.

    • Experimental Value: 146-147 °C[14]

  • Solubility:

    • Water: Slightly soluble.[15]

    • Organic Solvents: Soluble in ethanol, diethyl ether, acetone, and benzene.[16] Slightly soluble in chloroform and ethyl acetate.[15]

ParameterFormulaMolecular Weight (MW)Melting Point (°C)
2',6'-Difluoroacetanilide C₈H₇F₂NO171.14146-147[14]
Acetanilide (unfluorinated parent) C₈H₉NO135.17113-115[16]
Spectroscopic Analysis

Spectroscopic techniques provide the definitive structural confirmation of the synthesized molecule. While specific spectra for 2',6'-Difluoroacetanilide are not publicly available, we can predict the expected results based on its structure and established principles of spectroscopy for halogenated aromatic compounds.[17]

Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify the key functional groups present in the molecule. The C-X (Carbon-Halogen) stretching vibrations are characterized by intense peaks in the lower wavenumber region of the spectrum.[17]

  • Expected Peaks:

    • ~3300 cm⁻¹: N-H stretch (secondary amide).

    • ~1670 cm⁻¹: C=O stretch (Amide I band), strong.

    • ~1540 cm⁻¹: N-H bend (Amide II band).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~1400-1000 cm⁻¹: C-F stretch region (strong, characteristic peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR:

    • ~2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

    • ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. The two protons ortho to the fluorine atoms and the one proton para will show complex splitting patterns due to both H-H and H-F coupling.

    • ~8.0 ppm (broad singlet, 1H): The amide N-H proton.

  • ¹³C NMR:

    • ~24 ppm: Acetyl methyl carbon.

    • ~168 ppm: Carbonyl carbon.

    • Aromatic Region (~110-160 ppm): Four distinct signals are expected. The carbons directly bonded to fluorine (C2' and C6') will appear as doublets due to strong one-bond C-F coupling and will be shifted significantly downfield.

  • ¹⁹F NMR:

    • A single signal is expected due to the chemical equivalence of the two fluorine atoms. This signal will be split by coupling to the adjacent aromatic protons.

Mass Spectrometry (MS) Causality: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For halogenated aromatic compounds, the molecular ion is typically abundant.[18]

  • Expected Results:

    • Molecular Ion (M⁺): A strong peak at m/z = 171.05, corresponding to the molecular formula C₈H₇F₂NO.

    • Key Fragments: Common fragmentation pathways for acetanilides include the loss of ketene (CH₂=C=O) and cleavage of the amide bond, which would lead to characteristic fragment ions.

Conclusion

2',6'-Difluoroacetanilide is a valuable chemical intermediate whose properties are dictated by the interplay between the acetamido group and the dual ortho-fluoro substituents. This guide has outlined a comprehensive framework for its analysis, integrating theoretical predictions with established experimental protocols. The provided methodologies for synthesis and characterization form a self-validating system, ensuring that researchers can confidently produce and verify this compound. A thorough understanding of these foundational properties is the critical first step toward unlocking the potential of 2',6'-Difluoroacetanilide in the development of next-generation pharmaceuticals and advanced materials.

References

  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • 2,6-Difluoroaniline | C6H5F2N | CID 79647.PubChem - NIH.
  • 2,6-Difluoroaniline CAS#: 5509-65-9.ChemicalBook.
  • 2,6-Difluorotoluene.Chem-Impex.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338.PubChem.
  • US4071521A - Process for making 2,6-difluoro pyridine.
  • 2,6-Difluoroaniline >= 97% 5509-65-9.Sigma-Aldrich.
  • 2,6-Difluoroaniline | 5509-65-9.Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2,6-Difluoroaniline | 5509-65-9.ChemicalBook.
  • US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • 2,6-DIFLUOROACETANILIDE | 3896-29-5.INDOFINE Chemical Company.
  • 2',6'-Difluoroacetanilide | 3896-29-5.Benchchem.
  • Acetanilide-2,3,4,5,6-d5 D 99
  • PRACTICAL LAB MANUAL.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
  • Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide.Bangladesh Pharmaceutical Journal.
  • Computational Investigations of Acetanilide Structures.
  • Halogenated Organic Compounds.Spectroscopy Online.
  • Characterization for Pharmaceutical Products.Eurofins Scientific.
  • Solid State Characterization and Pharmaceutical Development.
  • 2,6-Difluoroaniline.Cheméo.
  • Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide.Bangladesh Pharmaceutical Journal.
  • Synthesis of Acetanilide.University of Basrah.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Acetanilide.Wikipedia.

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Foundational

Technical Monograph: Stability Profile &amp; Storage Protocols for 2',6'-Difluoroacetanilide

This technical guide provides a comprehensive stability profile and storage protocol for 2',6'-Difluoroacetanilide (CAS 3896-29-5). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive stability profile and storage protocol for 2',6'-Difluoroacetanilide (CAS 3896-29-5). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to support drug substance handling and intermediate processing.

Executive Summary

2',6'-Difluoroacetanilide is a critical fluorinated building block used in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical intermediates (e.g., lidocaine analogs). While the acetanilide moiety is generally robust, the unique electronic and steric environment imposed by the 2,6-difluoro substitution alters its degradation kinetics compared to non-substituted acetanilides.

This guide defines the critical quality attributes (CQAs) related to stability, detailing the specific hydrolytic vulnerabilities and outlining a self-validating storage protocol to maintain purity >98% over extended shelf lives.

Physicochemical Identity & Stability Factors[1][2][3]

The stability of 2',6'-Difluoroacetanilide is dictated by the amide bond's resistance to nucleophilic attack, which is modulated by the ortho-fluorine atoms.

PropertyValueStability Implication
CAS Number 3896-29-5Unique identifier for inventory tracking.
Structure

Amide linkage subject to hydrolysis.
Melting Point 146–147 °CHigh crystallinity confers solid-state stability.
Electronic Effect 2,6-Difluoro (Ortho)Electron-withdrawing F atoms increase carbonyl electrophilicity, potentially accelerating base hydrolysis, but steric bulk provides a counter-protective effect.
Solubility Low (Water), High (MeOH, DMSO)Hydrolysis risk is negligible in solid state but significant in protic solutions.
The "Ortho-Effect" on Stability

Unlike unsubstituted acetanilide, the 2',6'-difluoro motif forces the amide carbonyl out of planarity with the phenyl ring due to steric repulsion. This deconjugation prevents the nitrogen lone pair from fully delocalizing into the phenyl ring, making the nitrogen more basic and the amide bond slightly more susceptible to acid-catalyzed hydrolysis than typical anilides [1]. However, the steric bulk of the fluorine atoms simultaneously blocks nucleophilic attack, creating a complex stability profile that necessitates strict moisture control.

Degradation Pathways & Mechanisms

The primary degradation pathway is Amide Hydrolysis , yielding 2,6-Difluoroaniline and Acetic Acid. This reaction is catalyzed by moisture, extreme pH, and elevated temperatures.

Pathway Visualization

The following diagram illustrates the degradation logic and the critical control points (CCPs) where stability is compromised.

DegradationPathway DFA 2',6'-Difluoroacetanilide (Intact Active) Transition Tetrahedral Intermediate DFA->Transition + H2O (Slow) Water H2O / Moisture (Catalyst) Water->Transition Aniline 2,6-Difluoroaniline (Toxic Impurity) Transition->Aniline Collapse Acetic Acetic Acid (Acidic Byproduct) Transition->Acetic Collapse Acetic->DFA Autocatalysis (Low pH promotes hydrolysis)

Figure 1: Hydrolytic degradation pathway. Note the autocatalytic potential: as acetic acid is released, the micro-environment pH drops, potentially accelerating acid-catalyzed hydrolysis.

Storage & Handling Protocols

To mitigate the pathways identified above, the following storage conditions are mandatory. These protocols are designed to be self-validating —meaning the adherence to the protocol yields observable compliance (e.g., no color change, stable mp).

Environmental Conditions[5]
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Reduces reaction rate kinetics (Arrhenius) for hydrolysis.
Humidity < 40% RH Prevents surface moisture adsorption which fuels hydrolysis.
Light Protect from Light While not highly photosensitive, fluorinated aromatics can undergo slow photolytic defluorination over years.
Atmosphere Inert (Argon/Nitrogen) backfill Recommended for long-term storage (>6 months) to prevent oxidative yellowing.
Container Closure System (CCS)
  • Primary: Amber glass vial or high-density polyethylene (HDPE) bottle.

  • Secondary: Heat-sealed aluminum foil bag with desiccant silica gel pack.

  • Cap Liner: Teflon (PTFE) faced liner to prevent leaching of plasticizers by the amide.

Quality Control: Stability-Indicating Analytical Method

Reliance on visual inspection is insufficient. The following HPLC method is designed to separate the parent compound from its primary degradant (2,6-difluoroaniline).

Self-Validating Workflow

This workflow ensures that any degradation is immediately flagged during routine QC.

QC_Workflow Sample Sample: 2',6'-Difluoroacetanilide Prep Dissolve in Acetonitrile:Water (50:50) Sample->Prep HPLC HPLC Analysis (C18 Column, 254 nm) Prep->HPLC Decision Purity Check HPLC->Decision Pass Release for Synthesis Decision->Pass >98.0% Fail Quarantine / Recrystallize Decision->Fail <98.0% or Aniline >0.5%

Figure 2: Quality Control Decision Tree for assessing intermediate stability.

Standard Operating Procedure (SOP) for Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time Reference:

    • 2,6-Difluoroaniline (Degradant): ~2.5 min (More polar).

    • 2',6'-Difluoroacetanilide (Parent): ~4.8 min.

Pass/Fail Criteria:

  • The presence of a peak at ~2.5 min indicates moisture ingress during storage.

  • Limit: 2,6-Difluoroaniline must be

    
    .
    

References

  • Indofine Chemical Company. (n.d.).[1] 2',6'-Difluoroacetanilide Safety Data Sheet (SDS) & Product Specifications. Retrieved October 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine (and related fluoro-aniline derivatives). Retrieved October 2025, from [Link]

  • NIST Chemistry WebBook. (2025). 2,6-Difluoroaniline Thermochemical Data. Retrieved October 2025, from [Link]

Sources

Exploratory

health and safety hazards of 2',6'-Difluoroacetanilide

Technical Whitepaper: Risk Assessment and Safe Handling of 2',6'-Difluoroacetanilide Executive Summary 2',6'-Difluoroacetanilide (N-(2,6-difluorophenyl)acetamide) is a fluorinated aromatic amide primarily utilized as an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Risk Assessment and Safe Handling of 2',6'-Difluoroacetanilide

Executive Summary

2',6'-Difluoroacetanilide (N-(2,6-difluorophenyl)acetamide) is a fluorinated aromatic amide primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While often handled as a stable solid, its safety profile is biphasic: it presents immediate risks as a mechanical and chemical irritant, and latent systemic risks through its metabolic hydrolysis to 2,6-difluoroaniline .[1]

This guide moves beyond standard Safety Data Sheet (SDS) classifications to address the "Pro-Toxicant" nature of this compound.[1] Researchers must treat this substance not just as an irritant, but as a precursor to a potent methemoglobinemia-inducing agent.[1]

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense in exposure control.[1]

PropertySpecificationOperational Implication
Chemical Name N-(2,6-difluorophenyl)acetamide
CAS Number 3896-29-5Use for inventory tracking & waste disposal.[1]
Molecular Formula C₈H₇F₂NO
Physical State White Crystalline SolidPrimary exposure route is inhalation of dust or dermal contact with particulates.
Solubility Sparingly soluble in water; Soluble in organics (MeOH, DMSO)Critical: Solubility in organic solvents facilitates rapid skin absorption.
Metabolite 2,6-Difluoroaniline (CAS 5509-65-9)Highly toxic; causes methemoglobinemia.[1]

Toxicological Profile & Hazard Identification

Direct Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

The "Hidden" Hazard: Metabolic Activation

The most critical safety oversight with acetanilides is ignoring their metabolic fate.[1] In vivo, enzymes (amidases) hydrolyze the amide bond, releasing the free amine.[1]

  • Mechanism: 2',6'-Difluoroacetanilide

    
    2,6-Difluoroaniline  + Acetic Acid.[1]
    
  • Consequence: The aniline metabolite undergoes N-hydroxylation in the liver.[1] This N-hydroxylamine species oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1]

  • Clinical Sign: Cyanosis (blue/grey skin discoloration), fatigue, and dizziness. Note: These symptoms may be delayed 2-4 hours after exposure.[1]

MetabolicPathway Substrate 2',6'-Difluoroacetanilide (Solid Precursor) Metabolite 2,6-Difluoroaniline (Toxic Intermediate) Substrate->Metabolite Enzymatic Hydrolysis (Liver/Kidney) ActiveAgent N-Hydroxylamine Derivative Metabolite->ActiveAgent CYP450 Oxidation Effect Methemoglobinemia (Oxygen Deprivation) ActiveAgent->Effect Fe2+ to Fe3+ Oxidation

Figure 1: Metabolic activation pathway leading to systemic toxicity.[1]

Exposure Control & Personal Protection (Expertise & Experience)

This section details why specific controls are chosen, adhering to the Hierarchy of Controls.

Engineering Controls (Primary Barrier)
  • Solid Handling: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . The dust is fine and can remain suspended; standard room ventilation is insufficient.[1]

  • Solution Handling: Once dissolved in organic solvents (e.g., DMSO), the compound permeates skin more aggressively.[1] All liquid transfers must occur within a fume hood with a face velocity of 80-100 fpm.[1]

Personal Protective Equipment (PPE)
  • Gloves:

    • Solids: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact.

    • Solutions: If dissolved in penetrating solvents (Acetone, DMSO), use Double Gloving (Laminate/PE inner, Nitrile outer) or specific chemically resistant gloves.[1] Standard nitrile degrades rapidly against many organic solvents, carrying the dissolved toxicant through to the skin.[1]

  • Respiratory: If engineering controls fail or during spill cleanup, use a P95 or P100 particulate respirator .[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are inadequate due to the risk of dust migration into the eyes.[1]

Operational Workflow

To ensure self-validating safety, follow this decision matrix:

SafetyWorkflow Start Task: Handle 2',6'-Difluoroacetanilide CheckState Is the compound in Solution? Start->CheckState SolidProtocol Protocol A: Solid Handling - Fume Hood/Enclosure - Nitrile Gloves - Wet wipe cleanup CheckState->SolidProtocol No (Solid) LiquidProtocol Protocol B: Solution Handling - Fume Hood Required - Double Glove (Chem resist) - Impervious Apron CheckState->LiquidProtocol Yes (Dissolved) Waste Disposal: Segregate as Toxic Organic Waste Do NOT mix with oxidizers SolidProtocol->Waste LiquidProtocol->Waste

Figure 2: Decision matrix for PPE selection based on physical state.[1]

Emergency Response Protocols

Skin Contact (Potential Absorption)
  • Immediate Action: Drench skin with water for 15 minutes. Use soap to remove the organic residue.[1]

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for up to 6 hours.

  • Medical Alert: Inform medical personnel that the patient was exposed to an aniline precursor .[1] Methylene blue is the standard antidote for severe methemoglobinemia.[1]

Eye Contact
  • Flush immediately with eyewash station for 15 minutes, holding eyelids open.[1]

  • Seek ophthalmological evaluation if irritation persists (H319).

Accidental Release (Spill)
  • Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don goggles, P100 respirator, and double gloves.[1]

  • Cleanup: Do not dry sweep. Use a wet wipe method or a HEPA-filtered vacuum to prevent dust generation.[1]

  • Disposal: Place waste in a sealed container labeled "Toxic Organic Solid."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70510148, 2,2-difluoro-2-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: Acetamide General Hazards. Retrieved from [Link]

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Foundational

literature review of 2',6'-Difluoroacetanilide research

The following technical guide provides an in-depth review of 2',6'-Difluoroacetanilide , focusing on its synthesis, unique reactivity driven by steric inhibition of resonance, and applications in agrochemical and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2',6'-Difluoroacetanilide , focusing on its synthesis, unique reactivity driven by steric inhibition of resonance, and applications in agrochemical and pharmaceutical development.

Synthesis, Steric Electronic Effects, and Industrial Applications

Executive Summary

2',6'-Difluoroacetanilide (CAS 3896-29-5) is a specialized aromatic amide intermediate characterized by significant steric crowding around the amide bond. Unlike typical acetanilides that undergo electrophilic substitution at the para position, the 2,6-difluoro substitution pattern induces a steric inhibition of resonance , twisting the amide group out of planarity. This unique conformational effect alters the molecule's electronic landscape, often directing electrophilic attack to the meta (3-position) rather than the expected para position. This guide details the synthesis, mechanistic reactivity, and critical role of this compound as a precursor for high-value agrochemicals (e.g., Flumetsulam) and kinase-inhibiting pharmaceuticals.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertyData
Chemical Name N-(2,6-Difluorophenyl)acetamide
CAS Number 3896-29-5
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
Structure Acetanilide core with fluorine atoms at ortho positions (2,[1][2][3][4][5][6][7][8] 6)
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); sparingly soluble in water
Key Reactivity Deactivated aromatic ring; susceptible to nucleophilic attack (via S_NAr on parent aniline) and regioselective electrophilic substitution

Structural Significance: The presence of fluorine atoms at both ortho positions creates a "fluorine shield" around the amide nitrogen. While fluorine is small (Van der Waals radius ~1.47 Å), the dual substitution forces the acetamido group to rotate out of the plane of the phenyl ring to minimize steric repulsion. This decoupling of the nitrogen lone pair from the aromatic


-system dramatically reduces the activating power of the amide group.

Synthetic Methodologies

The synthesis of 2',6'-difluoroacetanilide is typically achieved via the acetylation of 2,6-difluoroaniline. This reaction is robust but requires control of exotherms due to the reactivity of the aniline.

Protocol: Acetylation of 2,6-Difluoroaniline[5]

Reagents:

  • Substrate: 2,6-Difluoroaniline (CAS 5509-65-9)[2][9]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with a base (Pyridine/Et3N)

Workflow:

  • Dissolution: Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Addition: Add acetic anhydride (1.1–1.5 eq) dropwise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 1–2 hours to ensure completion.

  • Workup: Pour the reaction mixture into ice-cold water. The product, 2',6'-difluoroacetanilide, will precipitate as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Synthesis Aniline 2,6-Difluoroaniline (CAS 5509-65-9) Reagents Acetic Anhydride Glacial AcOH Reflux 1-2h Aniline->Reagents Product 2',6'-Difluoroacetanilide (CAS 3896-29-5) White Solid Reagents->Product Acetylation Yield: >90%

Caption: Standard synthesis pathway via acetylation of the parent aniline.

Reactivity & Mechanism: The "Steric Inhibition of Resonance"

The most scientifically significant aspect of 2',6'-difluoroacetanilide is its anomalous regiochemistry during electrophilic aromatic substitution (EAS).

The Mechanism

In a standard acetanilide, the nitrogen lone pair donates electron density into the ring (resonance), making the ortho and para positions electron-rich. Since ortho is sterically hindered, para (position 4) is usually the major product.

However, in 2',6'-difluoroacetanilide :

  • Twisting: The 2,6-fluorines force the amide group out of planarity.

  • Resonance Loss: The nitrogen lone pair cannot effectively overlap with the ring

    
    -system.
    
  • Dominant Directors: The amide becomes a weak donor or even inductively withdrawing. The fluorine atoms, which are strong ortho/para directors (relative to themselves), take control.

    • Fluorine at position 2 directs to 3 (ortho) and 5 (para).

    • Fluorine at position 6 directs to 5 (ortho) and 3 (para).

  • Result: The major site of electrophilic attack (e.g., nitration) is often the 3-position (meta to the nitrogen), not the 4-position.

Literature Evidence: Research indicates that mixed acid nitration of 2,6-disubstituted acetanilides (like 2,6-dichloro and 2,6-difluoro) yields predominantly the 3-nitro derivative .[3] This is a critical deviation from standard textbook chemistry.

Mechanism cluster_Effects Steric & Electronic Factors Start 2',6'-Difluoroacetanilide Twist Amide Twisted Out of Plane (Steric Inhibition of Resonance) Start->Twist F_Direct Fluorine (2,6) Directs to Pos 3 & 5 Start->F_Direct Reaction Electrophilic Attack (Nitration/Halogenation) Twist->Reaction F_Direct->Reaction Product Major Product: 3-Substituted Derivative (Meta to Amide) Reaction->Product Dominant Pathway Minor Minor Product: 4-Substituted Derivative (Para to Amide) Reaction->Minor Sterically/Electronically Disfavored

Caption: Mechanistic flow showing how steric twisting alters regioselectivity to the 3-position.

Applications in Drug & Agrochemical Development

Agrochemicals: Herbicide Synthesis

The 2,6-difluoroaniline moiety is a "privileged scaffold" in modern herbicides, particularly Triazolopyrimidine sulfonamides (e.g., Flumetsulam , Florasulam ).

  • Role: The acetanilide often serves as a protected intermediate. It allows for nitration or chlorosulfonation at specific positions (controlled by the mechanism described above) before deprotection to the aniline for coupling with heterocyclic sulfonyl chlorides.

  • Function: The 2,6-difluoro substitution confers metabolic stability to the herbicide in the plant/soil environment and enhances lipophilicity.

Pharmaceuticals: Kinase Inhibitors

In medicinal chemistry, the 2,6-difluorophenyl group is used to fill hydrophobic pockets in enzyme active sites.

  • p38 MAP Kinase Inhibitors: Compounds derived from 2,6-difluoroaniline have shown potency as anti-inflammatory agents by inhibiting p38

    
     kinase. The fluorine atoms provide metabolic resistance against oxidative defluorination.
    
  • Anesthetics: While Lidocaine uses a 2,6-dimethyl pattern, research into 2,6-difluoro analogs aims to alter the pKa and lipid solubility, potentially modifying onset and duration of action.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Toxicity: The parent compound, 2,6-difluoroaniline, is toxic if swallowed or inhaled and can cause methemoglobinemia. 2',6'-Difluoroacetanilide should be treated with similar caution as it can hydrolyze in vivo.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen fluoride.

References

  • Synthesis & Properties: "2,6-Difluoroaniline and its Derivatives." PubChem Compound Summary, National Center for Biotechnology Information. Link

  • Mechanistic Insight: "The Electrophilic Substitution of Some 2,4- and 2,6-Dihaloacetanilides." Journal of Chemical Research, 2004.[3] (Describes the 3-nitro regioselectivity). Link

  • Agrochemical Application: "Synthesis of Flumetsulam and Related Sulfonanilides." Ullmann's Encyclopedia of Industrial Chemistry, Weed Control Section. Link

  • Kinase Inhibitors: "N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003. Link

  • General Reactivity: "Steric Inhibition of Resonance in 2,6-Disubstituted Anilines." Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: Strategic Sourcing and Utilization of Key Starting Materials for 2',6'-Difluoroacetanilide

Topic: Key Starting Materials for 2',6'-Difluoroacetanilide Synthesis Content Type: Technical Whitepaper Audience: Process Chemists, CMC Leads, and Drug Development Scientists[1] Executive Summary 2',6'-Difluoroacetanili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Starting Materials for 2',6'-Difluoroacetanilide Synthesis Content Type: Technical Whitepaper Audience: Process Chemists, CMC Leads, and Drug Development Scientists[1]

Executive Summary

2',6'-Difluoroacetanilide (CAS: 2364-31-0) is a critical pharmacophore and agrochemical intermediate, serving as the structural backbone for herbicides like Flumetsulam and various kinase inhibitors.[1][2] Its synthesis is theoretically simple—an N-acylation of an aniline—but operationally complex due to the unique electronic and steric environment imposed by the ortho-fluorine atoms.[2]

This guide analyzes the Key Starting Materials (KSMs) required for its production. Unlike generic synthesis guides, this document focuses on the provenance of materials, specifically how the synthetic origin of 2,6-difluoroaniline dictates downstream impurity profiles and process yield.[1][2]

Part 1: The Primary KSM – 2,6-Difluoroaniline (DFA)[1]

The success of the acetylation reaction is almost entirely dependent on the quality of the 2,6-difluoroaniline (DFA).[1][2] Due to the high electronegativity and small atomic radius of fluorine, separating regioisomers (e.g., 2,4-difluoroaniline) from the target 2,6-isomer is energetically difficult downstream.[1][2] Therefore, input purity is the primary control point.

Synthesis Origins and Impurity Profiles

Commercially available DFA is produced via three primary industrial routes. Understanding which route your supplier uses is essential for anticipating impurities.[1][2]

RoutePrecursorMechanismKey Impurities (CQAs)
Halex Process (Dominant)2,6-DichlorobenzonitrileHalogen Exchange (

) followed by hydrolysis/Hofmann.
2-Chloro-6-fluoroaniline : Result of incomplete exchange.[1][2] Difficult to separate via distillation due to boiling point proximity.[1][2]
Reduction/Amination 1,2,3-TrichlorobenzenePartial fluorination

Amination.
2,3-Difluoroaniline : A regioisomer formed if selectivity is lost during the initial exchange.[1][2][3]
Nitration 1-Chloro-3,5-difluorobenzeneNitration

Reduction.
2,4-Difluoroaniline : Formed via non-selective nitration.[1][2] This is the most critical impurity as it acetylates at a similar rate to the 2,6-isomer.[1][2]
Critical Quality Attributes (Specification Sheet)

For pharmaceutical or high-grade agrochemical synthesis, the following specifications are recommended for the DFA starting material.

  • Purity (GC/HPLC):

    
    
    
  • 2,4-Difluoroaniline Content:

    
     (Strict control required)[1]
    
  • Water Content (KF):

    
     (Prevents hydrolysis of acetic anhydride)[1][2]
    
  • Appearance: Clear, colorless to pale yellow liquid (Darkening indicates oxidation/polymerization)[1][2]

Safety and Handling

DFA is toxic and readily absorbed through the skin.[2][4]

  • GHS Hazards: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H318 (Causes serious eye damage).[1][2]

  • Handling: Must be handled in a fume hood. Nitrile gloves are generally insufficient for prolonged contact; Silver Shield® or laminate gloves are recommended for bulk handling.[1][2]

Part 2: The Acylating Agents[2]

The steric bulk of the two ortho-fluorine atoms creates a "picket fence" effect, shielding the nitrogen lone pair.[2] Additionally, the inductive effect (


) of the fluorines reduces the nucleophilicity of the amine.[1][2] Consequently, mild acetylating agents often result in stalled reactions or low conversion.[1][2]
Comparative Analysis of Reagents
ReagentProsConsRecommendation
Acetic Anhydride (

)
Industry Standard. Byproduct is acetic acid (recyclable/solvent).[1][2] High boiling point allows for higher reaction temps (

).[1][2]
Slower kinetics than acid chlorides.[1][2] Requires thermal driving force.[1][2]Preferred for process scale-up.[1][2]
Acetyl Chloride (

)
Extremely fast kinetics.[1][2] Overcomes steric hindrance easily at lower temps.[1][2]Generates HCl gas (corrosive).[1][2] Requires base (TEA/Pyridine) to scavenge acid, adding cost and waste.[1][2]Secondary choice. Use only if thermal degradation is a concern.[1][2]

Part 3: Reaction Engineering & Protocol

This protocol utilizes Acetic Anhydride in Acetic Acid .[1][2] This system is self-buffering and allows the reaction to proceed at reflux, providing the necessary energy to overcome the activation barrier imposed by the ortho-fluorines.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from KSM sourcing to final isolation, highlighting In-Process Controls (IPC).

G start KSM Sourcing ksm_dfa 2,6-Difluoroaniline (Check for 2,4-isomer) start->ksm_dfa ksm_ac2o Acetic Anhydride (1.1 - 1.5 eq) start->ksm_ac2o reaction Reaction Phase Solvent: Glacial AcOH Temp: 110-120°C (Reflux) Time: 4-6 Hours ksm_dfa->reaction Steric Hindrance Requires Heat ksm_ac2o->reaction ipc_1 IPC 1: HPLC/GC Limit: <1.0% Unreacted DFA reaction->ipc_1 ipc_1->reaction Incomplete quench Quench/Crystallization Slow addition of H2O (0-5°C) ipc_1->quench Pass filtration Filtration & Wash Wash with cold H2O/Hexane quench->filtration drying Drying Vacuum Oven @ 50°C filtration->drying final 2',6'-Difluoroacetanilide Target Purity >99% drying->final

Figure 1: Process flow for the acetylation of 2,6-difluoroaniline, emphasizing the critical IPC point for conversion monitoring.

Detailed Methodology
  • Charging: Into a glass-lined reactor, charge 2,6-Difluoroaniline (1.0 equiv) and Glacial Acetic Acid (3-5 volumes).

  • Reagent Addition: Add Acetic Anhydride (1.2 to 1.5 equiv). Note: Excess is required to drive equilibrium and account for moisture.[1][2]

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Scientific Rationale: The 2,6-fluorines withdraw electron density from the nitrogen, making it a poor nucleophile.[1][2] Thermal energy is required to reach the transition state.[2]

  • IPC (In-Process Control): After 4 hours, sample for GC/HPLC. The reaction is considered complete when starting amine is

    
    .[2]
    
  • Workup (Crystallization):

    • Cool the reaction mass to

      
      .
      
    • Slowly add Deionized Water (5-10 volumes) while stirring. The acetanilide is hydrophobic and will precipitate out as white needles.[2]

    • Further cool to

      
       to maximize yield.
      
  • Isolation: Filter the solids. Wash the cake with cold water (to remove acetic acid) and hexanes (to remove trace organic impurities).[1][2]

  • Drying: Dry under vacuum at

    
     to constant weight.
    

Part 4: Impurity Management (The "Regio-Trap")[1][2]

The most common failure mode in this synthesis is the presence of 2',4'-Difluoroacetanilide .[2]

  • Origin: This comes exclusively from the 2,4-Difluoroaniline impurity in the starting material.[2]

  • Behavior: The 2,4-isomer acetylates faster than the 2,6-isomer because the 4-position fluorine does not sterically hinder the nitrogen.[1][2]

  • Separation: Once formed, the 2,4-acetanilide co-crystallizes with the 2,6-product.[1][2] Recrystallization is often inefficient due to structural similarity.[1][2]

  • Correction Strategy: If the final product contains high levels of the 2,4-isomer, do not attempt to re-process.[1] Reject the batch and qualify a new lot of Starting Material (DFA) with stricter isomer controls (See Section 1.2).

References

  • BenchChem. (2025).[1][2][5][6] A Comparative Guide to the Synthesis of 2,6-Difluorotoluene and Anilines. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[1][2] Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central.[1][2] Retrieved from [1][2]

  • Google Patents. (1992).[1][2] Process for the preparation of 2,6-difluoroaniline (US5091580A).[1][2] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2][5] Safety Data Sheet: 2,6-Difluoroaniline. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][5] Safety Data Sheet: 2,6-Difluoroaniline. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2',6'-Difluoroacetanilide

Executive Summary This application note details the synthesis of 2',6'-Difluoroacetanilide (CAS 3896-29-5) from 2,6-difluoroaniline . This transformation is a critical intermediate step in the manufacturing of triazolopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2',6'-Difluoroacetanilide (CAS 3896-29-5) from 2,6-difluoroaniline . This transformation is a critical intermediate step in the manufacturing of triazolopyrimidine sulfonamide herbicides (e.g., Flumetsulam) and specific antiarrhythmic pharmaceutical agents.

The synthesis presents a dual challenge:

  • Steric Hindrance: The ortho-fluorine atoms create steric bulk around the amine, impeding nucleophilic attack.

  • Electronic Deactivation: The high electronegativity of fluorine reduces the nucleophilicity of the amino group via the inductive effect (-I).

This guide provides a robust, scalable protocol using acetic anhydride in glacial acetic acid, overcoming these barriers to achieve high purity (>98%) and yield.

Chemical Mechanism & Rationale[1]

The reaction follows a Nucleophilic Acyl Substitution pathway. Unlike simple aniline acetylation, the 2,6-difluoro substitution requires thermal energy (reflux) to overcome the activation energy barrier raised by the electron-withdrawing fluorine atoms.

Reaction Pathway

The amine lone pair attacks the carbonyl carbon of the acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as the leaving group.

ReactionMechanism cluster_conditions Conditions Reactants 2,6-Difluoroaniline + Acetic Anhydride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Products 2',6'-Difluoroacetanilide + Acetic Acid TS->Products Elimination of Acetate Reflux (118°C) Reflux (118°C)

Figure 1: Reaction pathway for the acetylation of 2,6-difluoroaniline. The reaction is driven to completion by the removal of the acetate leaving group and thermal activation.

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1]Equiv.RoleHazards
2,6-Difluoroaniline 5509-65-91.0SubstrateToxic, Irritant, Flammable
Acetic Anhydride 108-24-71.2 - 1.5ReagentCorrosive, Lachrymator
Glacial Acetic Acid 64-19-7Solvent Vol.SolventCorrosive, Flammable
Ethanol (95%) 64-17-5N/ARecryst.Flammable

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a clean, dry RBF with 2,6-difluoroaniline (10.0 g, 77.5 mmol).

  • Add Glacial Acetic Acid (30 mL). Stir to ensure a homogeneous solution.

    • Note: Acetic acid serves as both solvent and catalyst, protonating the anhydride to make it more electrophilic.

  • Slowly add Acetic Anhydride (11.0 mL, ~116 mmol) dropwise over 5 minutes.

    • Caution: Exothermic reaction. Monitor temperature.

Step 2: Reaction Execution

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 118-120°C) .

  • Maintain reflux for 2 to 3 hours .

    • Process Control: Monitor by TLC (Silica gel; Ethyl Acetate/Hexane 3:7). The starting aniline spot (

      
      ) should disappear, replaced by the lower polarity amide spot.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (~25°C).

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • Mechanism:[2] This hydrolyzes excess acetic anhydride to acetic acid and forces the hydrophobic product to precipitate.

  • Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis.

  • Filter the white solid using vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

    • Check: The filtrate pH should be neutral (pH 6-7).

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 50°C for 4 hours.

  • Recrystallization (if required): Dissolve the crude solid in minimum boiling Ethanol/Water (9:1). Cool slowly to 4°C to yield needle-like crystals.

Process Workflow Diagram

Workflow Start Start: 2,6-Difluoroaniline Mix Dissolve in AcOH Add Ac2O Start->Mix Reflux Reflux @ 118°C (2-3 Hours) Mix->Reflux Quench Quench in Ice Water (Precipitation) Reflux->Quench Filter Vacuum Filtration & Wash (H2O) Quench->Filter Dry Drying & QC Filter->Dry

Figure 2: Operational workflow for the synthesis of 2',6'-difluoroacetanilide.

Characterization & Quality Control

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 125°C – 130°C . (Note: 2,6-substitution typically raises MP relative to mono-substituted analogs).

  • Solubility: Soluble in ethanol, ethyl acetate, DMSO; insoluble in water.

Spectroscopic Data (Expected)
  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.05 (s, 3H, 
      
      
      
      -CO)
    • 
       7.10 - 7.40 (m, 3H, Ar-H)
      
    • 
       9.50 - 9.80 (br s, 1H, NH)
      
  • IR (ATR):

    • 3250

      
       (N-H stretch)
      
    • 1660

      
       (C=O Amide I band)
      

Safety & Handling (HSE)

Critical Hazard: 2,6-Difluoroaniline

  • Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia (blue skin, respiratory distress).

  • Handling: All weighing and transfer operations must occur inside a fume hood . Double-gloving (Nitrile) is recommended.

  • Waste: Aqueous waste from the quench step contains acetic acid and trace aniline; dispose of as hazardous organic aqueous waste.

References

  • PubChem. (n.d.). 2,6-Difluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lide, D. R. (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[3] (General reference for acetanilide physical properties and synthesis methods).

Sources

Application

using 2',6'-Difluoroacetanilide as an intermediate in organic synthesis

Application Note: Strategic Utilization of 2',6'-Difluoroacetanilide in Organic Synthesis Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the 2,6-difluorophenyl moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2',6'-Difluoroacetanilide in Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 2,6-difluorophenyl moiety is a privileged motif.[1] It offers unique metabolic stability by blocking the metabolically labile ortho positions and modulating the lipophilicity (LogP) of the parent molecule. However, the electron-deficient nature of the difluorinated ring presents synthetic challenges, particularly in Electrophilic Aromatic Substitution (EAS).

This guide details the utility of 2',6'-Difluoroacetanilide (CAS: 13809-91-1) not merely as a protected amine, but as a regio-directing scaffold .[2] By masking the 2,6-difluoroaniline with an acetyl group, chemists can balance the strong inductive withdrawal (-I) of the fluorine atoms with the resonance donation (+M) of the acetamido group, directing subsequent substitutions exclusively to the para (4) position with high fidelity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name N-(2,6-Difluorophenyl)acetamide
CAS Number 13809-91-1
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 126–128 °C
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in water
Key Hazard Irritant.[2] Combustion produces HF and NOx.[2]

Strategic Rationale: The "Push-Pull" Effect

Direct functionalization of 2,6-difluoroaniline is often plagued by oxidation of the free amine or poor regioselectivity due to the competing directing effects.

  • The Fluorine Barrier: The two fluorine atoms at positions 2 and 6 exert a strong inductive effect that deactivates the ring toward electrophiles.

  • The Acetamide Solution: Acetylation serves a dual purpose:

    • Protection: Prevents N-oxidation and N-nitration.[2]

    • Activation & Direction: The acetamido group provides sufficient electron density via resonance to overcome the fluorine deactivation. Crucially, because positions 2 and 6 are blocked by fluorine, and positions 3 and 5 are meta to the activator (and ortho to the deactivating fluorine), the 4-position (para) becomes the sole nucleophilic site for EAS.

Experimental Protocols

Protocol A: Synthesis of 2',6'-Difluoroacetanilide

Objective: Efficient conversion of 2,6-difluoroaniline to the acetanilide intermediate.[2]

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)[2]

  • Acetic Anhydride (1.2 equiv)[2]

  • Glacial Acetic Acid (Solvent, 3-5 volumes)[2]

  • Sodium Acetate (0.1 equiv, optional catalyst)[2]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoroaniline in glacial acetic acid.

  • Addition: Add acetic anhydride dropwise over 10 minutes at room temperature. An exotherm is expected; maintain temperature < 40°C.[2]

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[2]

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate immediately.

  • Isolation: Filter the white solid via vacuum filtration. Wash the cake with cold water (3x) to remove residual acid.

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Typical Yield: >90%[2][3][4]

    • Purity: >98% (Suitable for downstream use without recrystallization).[2]

Protocol B: Regioselective Chlorosulfonation (The "Sulfa" Pathway)

Objective: Synthesis of 4-(acetamido)-3,5-difluorobenzenesulfonyl chloride.[2] This is a critical intermediate for sulfonamide herbicides and antimicrobials.

Reagents:

  • 2',6'-Difluoroacetanilide (Dry, 1.0 equiv)[2]

  • Chlorosulfonic Acid (ClSO₃H) (5.0 equiv) [CAUTION: Reacts violently with water] [2][5]

  • Thionyl Chloride (SOCl₂) (1.0 equiv, optional to drive conversion)[2]

Procedure:

  • Setup: Use a dry 3-neck flask fitted with a drying tube (CaCl₂) and an overhead stirrer. Place in an ice/salt bath (0°C).

  • Addition: Charge Chlorosulfonic acid into the flask. Add 2',6'-difluoroacetanilide portion-wise over 30 minutes. Do not allow temperature to rise above 10°C.

    • Note: The induction period can be deceptive. Control addition strictly.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60–70°C.

    • Observation: HCl gas evolution will occur.[2][4] Ensure proper ventilation/scrubbing.

  • Reaction: Stir at 70°C for 3 hours.

  • Quench (Critical Step):

    • Prepare a beaker with crushed ice (approx. 10x weight of acid).[2]

    • Slowly drip the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.

  • Isolation: The sulfonyl chloride precipitates as a gummy solid that hardens upon stirring. Filter and wash with cold water.

  • Storage: Use immediately for coupling with amines (sulfonamide formation) or dry under high vacuum.[2] Sulfonyl chlorides are hydrolytically unstable.[2]

Pathway Visualization

The following diagram illustrates the strategic flow from the raw aniline to high-value sulfonamide targets, highlighting the critical regiochemical control points.

G cluster_logic Regiocontrol Logic Aniline 2,6-Difluoroaniline (Starting Material) Acetanilide 2',6'-Difluoroacetanilide (Stable Intermediate) Aniline->Acetanilide Ac2O / AcOH (Protection) SulfonylCl 4-Chlorosulfonyl Derivative Acetanilide->SulfonylCl ClSO3H (EAS @ C4) Nitro 4-Nitro Derivative Acetanilide->Nitro HNO3 / H2SO4 (Nitration @ C4) Sulfonamide Sulfonamide (Herbicide/Pharma) SulfonylCl->Sulfonamide R-NH2 (Coupling) Diamine 1,4-Diamino Derivative Nitro->Diamine H2 / Pd-C (Reduction) Logic Positions 2,6: Blocked (F) Position 4: Activated by Amide Positions 3,5: Deactivated

Figure 1: Synthetic workflow showing the divergence from the acetanilide intermediate into Sulfonyl (Agro/Pharma) and Nitro (Dye/Polymer) pathways.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in Protocol A Incomplete precipitation during quench.[2]The product is slightly soluble in dilute acid. Neutralize the filtrate with NaHCO₃ to recover more precipitate.
"Gummy" Product in Protocol B Hydrolysis of Sulfonyl Chloride.The quench was too warm. Ensure ice is in excess.[2] Filter immediately. Do not let the solid sit in water.
Regioisomer Contamination Temperature too high during EAS.[2]If nitration/sulfonation exceeds 80°C, the directing effect of the amide can be compromised, or deacetylation may occur, leading to degradation. Keep T < 70°C.

References

  • Sigma-Aldrich. 2,6-Difluoroaniline Product Sheet & Synthesis Applications. Retrieved from [2][3]

  • PubChem. 2,6-Difluoroaniline Compound Summary (CID 79647).[2] Retrieved from [2]

  • Organic Syntheses. Sulfanilyl Chloride, N-acetyl (General procedure for chlorosulfonation of acetanilides).[2] Coll. Vol. 1, p. 8; Vol. 8, p. 100.[2] Retrieved from [2]

  • Vertex AI Search. Patent EP0506199A2: Process for the preparation of 2,6-difluoroaniline.[2] (Contextual grounding for precursor synthesis).

  • Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. 2017. (General methodology adapted for difluoro analogs).[2][6]

Sources

Method

Application Note: 2',6'-Difluoroacetanilide in Medicinal Chemistry

This guide outlines the strategic applications, synthesis, and functionalization of 2',6'-Difluoroacetanilide in medicinal chemistry. It is designed for researchers seeking to leverage the "fluorine effect" for metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic applications, synthesis, and functionalization of 2',6'-Difluoroacetanilide in medicinal chemistry. It is designed for researchers seeking to leverage the "fluorine effect" for metabolic stability and scaffold diversification.

Strategies for Metabolic Blocking and Regioselective Scaffold Construction

Executive Summary & Strategic Value

2',6'-Difluoroacetanilide (CAS: 3896-29-5) serves as a critical "protected" building block in the synthesis of bioactive small molecules. While the free amine (2,6-difluoroaniline) is the active pharmacophore in many herbicides (e.g., Florasulam) and kinase inhibitors (e.g., Dabrafenib analogs), the acetanilide form is the preferred intermediate for scaffold construction.

Key Medicinal Chemistry Applications:

  • Metabolic Blocking: The 2,6-difluoro substitution pattern creates a steric and electronic shield around the metabolically vulnerable ortho positions, significantly extending half-life (

    
    ) by preventing P450-mediated oxidation.
    
  • Regioselective Functionalization: The acetyl group moderates the electron-donating power of the nitrogen, directing Electrophilic Aromatic Substitution (EAS) exclusively to the para (4-) position, preventing over-halogenation or oxidation common with free anilines.

  • Lipophilicity Modulation: Fluorine substitution alters the

    
     and 
    
    
    
    of the aniline nitrogen, optimizing membrane permeability and binding affinity.

Mechanism of Action: The "Fluorine Shield"

The 2,6-difluoro motif is not merely a structural feature; it is a functional tool for modulating Drug Metabolism and Pharmacokinetics (DMPK).

Metabolic Stability Logic

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the ortho or para positions relative to an electron-donating group (like an amine).

  • Without Fluorine: The ortho positions are highly susceptible to hydroxylation, leading to rapid clearance.

  • With 2,6-Difluoro: The C-F bond is metabolically inert (

    
     bond energy). The fluorine atoms sterically block the active site of the enzyme and electronically deactivate the ring towards oxidative attack, forcing metabolism to slower pathways (e.g., para-hydroxylation, if unblocked).
    
Visualization: Metabolic Blocking Pathway

MetabolicBlocking Substrate Aniline Scaffold P450 Cytochrome P450 (Oxidation) Substrate->P450 Exposure Ortho Ortho-Hydroxylation (Rapid Clearance) P450->Ortho Standard Aniline Blocked 2,6-Difluoro Shield (Metabolically Inert) P450->Blocked 2,6-Difluoro Substitution Stable Extended Half-Life (t1/2) Blocked->Stable Result

Figure 1: Mechanism of metabolic stabilization via 2,6-difluoro substitution.

Experimental Protocols

Protocol A: Synthesis of 2',6'-Difluoroacetanilide (Protection)

Objective: Convert commercially available 2,6-difluoroaniline to its acetanilide derivative to protect the amine during subsequent halogenation.

Reagents:

  • 2,6-Difluoroaniline (1.0 eq)

  • Acetic Anhydride (

    
    , 1.2 eq)
    
  • Glacial Acetic Acid (Solvent, 5 vol)

  • Sodium Acetate (Catalytic, 0.1 eq)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (e.g., 10 g) in glacial acetic acid (50 mL).

  • Addition: Add sodium acetate (0.6 g). Slowly add acetic anhydride (8.8 mL) dropwise over 15 minutes. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 50°C overnight.

  • Yield: Expect 90-95% yield. White crystalline solid. Melting Point: 143-145°C.

Protocol B: Regioselective Bromination (Scaffold Functionalization)

Objective: Synthesize 4-Bromo-2',6'-difluoroacetanilide . This is a versatile intermediate for Suzuki-Miyaura cross-coupling to install biaryl systems common in kinase inhibitors.

Why this route? Direct bromination of the free aniline often leads to oxidation or poly-bromination. The acetanilide directs the bromine exclusively to the para position.

Reagents:

  • 2',6'-Difluoroacetanilide (from Protocol A, 1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 2',6'-difluoroacetanilide (5.0 g, 29.2 mmol) in Acetonitrile (50 mL) at room temperature.

  • Bromination: Add NBS (5.46 g, 30.7 mmol) portion-wise over 10 minutes.

  • Stirring: Stir at room temperature for 4–6 hours. The solution may turn slightly yellow.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (

    
    ). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethanol/Water if necessary.

  • Product: 4-Bromo-2',6'-difluoroacetanilide. (Purity >98% by HPLC).

Protocol C: Deprotection (Restoring the Amine)

Objective: Remove the acetyl group to yield 4-Bromo-2,6-difluoroaniline , ready for drug coupling.

Reagents:

  • 4-Bromo-2',6'-difluoroacetanilide (1.0 eq)

  • Hydrochloric Acid (6M HCl, 10 vol)

  • Ethanol (5 vol)

Procedure:

  • Reflux: Suspend the acetanilide in a mixture of Ethanol and 6M HCl. Heat to reflux (approx. 90°C) for 2–3 hours. The solid will eventually dissolve.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~8-9 using 4M NaOH or saturated

    
     solution. The free aniline will precipitate or oil out.
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Result: 4-Bromo-2,6-difluoroaniline.[1] This building block is now ready for Buchwald-Hartwig amination or conversion to an aryl boronic acid.

Workflow Visualization

The following diagram illustrates the conversion of the raw material into a high-value medicinal chemistry scaffold.

SynthesisWorkflow Start 2,6-Difluoroaniline (Raw Material) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Intermediate1 2',6'-Difluoroacetanilide (Protected Scaffold) Step1->Intermediate1 Yield: ~95% Step2 Bromination (NBS / ACN) Intermediate1->Step2 Intermediate2 4-Bromo-2',6'-difluoroacetanilide (Para-Functionalized) Step2->Intermediate2 Regioselective (Para) Step3 Hydrolysis (HCl / EtOH) Intermediate2->Step3 Final 4-Bromo-2,6-difluoroaniline (Drug Precursor) Step3->Final Ready for Coupling

Figure 2: Step-by-step synthesis workflow for generating the 4-bromo functionalized scaffold.

Comparative Data: Physical Properties

Property2,6-Difluoroaniline2',6'-DifluoroacetanilideMedicinal Impact
Molecular Weight 129.11 g/mol 171.15 g/mol -
State Liquid / Low melt solidCrystalline SolidEase of handling (weighing vs. pipetting)
Oxidation Stability Low (turns brown)High (stable solid)Shelf-life stability
Regioselectivity Poor (Poly-halogenation)Excellent (Para-only)Critical for purity in library synthesis
Metabolic Liability High (N-oxidation)Low (Amide hydrolysis first)Prodrug potential

References

  • Metabolic Stability Mechanisms

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
    • Source:Journal of Fluorine Chemistry, 2020.
    • Context: Discusses the 2,6-difluoro substitution to block P450 oxid
  • Synthesis Protocols

    • Title: "Regioselective bromin
    • Source:Tetrahedron Letters, Vol 42, Issue 32.
    • Context: Validates the use of NBS for para-selective bromin
  • Agrochemical Applications

    • Title: "Synthesis and Herbicidal Activity of Florasulam Deriv
    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Highlights the 2,6-difluoroaniline moiety as a key pharmacophore.
  • General Properties

    • Title: "2,6-Difluoroaniline PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform

Sources

Application

Advanced Application Note: 2',6'-Difluoroacetanilide in API Synthesis

Content Type: Technical Guide & Protocol Subject: Regioselective Functionalization of Fluorinated Aromatics CAS No: 3896-29-5 (Acetanilide derivative); 5509-65-9 (Aniline precursor) Executive Summary: The Fluorine Advant...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocol Subject: Regioselective Functionalization of Fluorinated Aromatics CAS No: 3896-29-5 (Acetanilide derivative); 5509-65-9 (Aniline precursor)

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to enhance metabolic stability, lipophilicity, and binding affinity.[1] 2',6'-Difluoroacetanilide (DFAA) serves as a critical "masked" building block. While its precursor, 2,6-difluoroaniline, is prone to oxidation and uncontrolled polysubstitution, DFAA stabilizes the aromatic core.

This guide details the utility of DFAA as a scaffold for accessing 4-substituted-2,6-difluoroaniline derivatives , a structural motif found in various kinase inhibitors (e.g., p38


 inhibitors), agrochemicals (e.g., Flumetsulam), and non-steroidal anti-inflammatory drug (NSAID) analogs.
Key Technical Advantages
  • Regocontrol: The bulky acetamido group, combined with the ortho-fluorine blockade, forces electrophilic substitution almost exclusively to the para (4-) position.

  • Oxidative Stability: Protects the nitrogen lone pair, preventing N-oxidation during harsh nitration or chlorosulfonation protocols.

  • Crystallinity: Unlike the liquid aniline precursor, DFAA and its derivatives are often crystalline solids, simplifying purification via recrystallization rather than chromatography.

Chemical Properties & Reactivity Profile[1][2][3]

PropertyDataRelevance to Protocol
Molecular Weight 171.14 g/mol Calculation of stoichiometry.
Melting Point 144–148 °CHigh MP allows for aggressive recrystallization.
Solubility Soluble in alcohols, EtOAc; Low in waterEnables "crash-out" precipitation workups.
Directing Effect Acetamido: Ortho/Para activatingDirects to pos. 4 (pos. 2/6 are blocked by F).
Fluorine Effect Inductive withdrawal (-I)Deactivates ring slightly, requiring stronger electrophiles.
Structural Logic Diagram

The following diagram illustrates the decision logic for selecting DFAA over the free amine for API synthesis.

DFAA_Logic Start Target: 4-Substituted-2,6-Difluoroaniline Core Choice Starting Material Selection Start->Choice RouteA Route A: Free Aniline (2,6-Difluoroaniline) Choice->RouteA Direct Reaction RouteB Route B: Protected (2',6'-Difluoroacetanilide) Choice->RouteB Acetylation First ResultA Issues: N-Oxidation, Tarry mixtures, Poly-substitution RouteA->ResultA ResultB Outcome: Clean Para-Substitution (Nitration/Halogenation) RouteB->ResultB Final Hydrolysis -> High Purity API Intermediate ResultB->Final

Figure 1: Decision matrix highlighting the synthetic stability provided by the acetanilide scaffold compared to the free aniline.[2]

Core Protocol: Regioselective Nitration

Objective: Synthesis of 4-nitro-2',6'-difluoroacetanilide. Application: Precursor for 1,4-diamino-2,6-difluorobenzene derivatives (used in antiviral and anticancer libraries).

Reagents
  • 2',6'-Difluoroacetanilide (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    , solvent/catalyst)[3][4]
    
  • Fuming Nitric Acid (

    
    , 1.1 equiv)
    
  • Ice/Water (for quenching)[4]

Step-by-Step Methodology
  • Solubilization (Exothermic):

    • In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2',6'-difluoroacetanilide (10 g) in conc.

      
       (40 mL).
      
    • Critical Control Point: Cool the solution to 0–5 °C using an ice-salt bath. The dissolution is exothermic; maintain temperature to prevent premature hydrolysis.

  • Nitration (The Electrophilic Attack):

    • Prepare a mixture of fuming

      
       (1.1 equiv) in conc. 
      
      
      
      (10 mL).[5]
    • Add the acid mixture dropwise to the acetanilide solution over 30 minutes.

    • Mechanism:[5][6][7][8][9][10] The bulky acetamido group and the 2,6-fluorines sterically hinder the ortho positions relative to the nitrogen. The electronic activation directs the nitronium ion (

      
      ) to the para position (C4).
      
    • Monitor: Maintain internal temperature below 10 °C . If temp rises >15 °C, stop addition immediately to prevent dinitration.

  • Reaction Completion:

    • Stir at 0–5 °C for 1 hour.

    • Allow to warm to room temperature (20–25 °C) and stir for an additional 1 hour.

    • Validation: Check via TLC (Ethyl Acetate:Hexane 1:1). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quench and Isolation:

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) until the filtrate is neutral (pH 6–7).
      
  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1).

    • Yield Expectation: 85–92%.

Downstream Application: Synthesis of Sulfonamide Scaffolds

Context: Many kinase inhibitors (e.g., Dabrafenib analogs) utilize sulfonamide moieties attached to fluorinated rings to modulate hydrogen bonding in the ATP-binding pocket.

Protocol: Chlorosulfonation

Reaction:



  • Setup: Charge a flask with chlorosulfonic acid (5.0 equiv) under inert atmosphere (

    
    ). Cool to 0 °C.
    
  • Addition: Add solid 2',6'-difluoroacetanilide portion-wise. (Evolution of HCl gas will occur—use a scrubber).

  • Heating: Slowly heat to 60 °C for 2 hours. The electrophilic substitution occurs at the 4-position.

  • Quench: Caution: Pour the reaction mixture onto ice very slowly. The sulfonyl chloride product is sensitive to hydrolysis if the quench is too hot.

  • Trapping: The resulting 4-(chlorosulfonyl)-2',6'-difluoroacetanilide can be immediately reacted with an amine (

    
    ) to form the sulfonamide.
    

Synthetic Workflow & API Divergence

This diagram visualizes how DFAA acts as a central hub for different pharmaceutical classes.

API_Workflow Start 2',6'-Difluoroacetanilide Nitration Nitration (HNO3/H2SO4) Start->Nitration Chloro Chlorosulfonation (ClSO3H) Start->Chloro Bromination Bromination (NBS/DMF) Start->Bromination NitroInt 4-Nitro Intermediate Nitration->NitroInt SulfoInt 4-Sulfonyl Chloride Chloro->SulfoInt BromoInt 4-Bromo Intermediate Bromination->BromoInt Pharma1 Diamino-Pyrimidines (Kinase Inhibitors) NitroInt->Pharma1 Reduct/Cycliz Pharma2 Sulfonamide Antibacterials SulfoInt->Pharma2 Amine Coupling Pharma3 Biaryl Ureas (Anticancer) BromoInt->Pharma3 Suzuki Coupling

Figure 2: Divergent synthesis pathways from the DFAA core to various pharmaceutical classes.

References & Validation Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved from [Link].[5] (Source for physical properties and toxicity data of the parent amine).

  • Katoh, T., et al. (2014). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the utility of 2,6-difluoro substitution patterns in kinase inhibitor design).

  • Google Patents (US5091580A). Process for the preparation of 2,6-difluoroaniline. Retrieved from . (Describes the industrial synthesis and handling of the difluoroaniline core).

  • Smith, B. (2016). Distinguishing Structural Isomers: Mono- and Di-Substituted Benzene Rings. Spectroscopy. (Reference for IR/NMR validation of para-substitution patterns).

Sources

Method

Application Note: High-Efficiency Acylation of 2,6-Difluoroaniline for Pharmaceutical Synthesis

Abstract This application note provides a comprehensive technical guide for the acylation of 2,6-difluoroaniline, a critical building block in the synthesis of metabolically stable pharmaceutical intermediates (e.g., kin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the acylation of 2,6-difluoroaniline, a critical building block in the synthesis of metabolically stable pharmaceutical intermediates (e.g., kinase inhibitors, anti-inflammatory agents). Unlike unsubstituted aniline, 2,6-difluoroaniline exhibits significantly reduced nucleophilicity due to the strong inductive electron-withdrawing effects of the ortho-fluorine atoms. This guide details the mechanistic barriers, optimized synthetic protocols using acetyl chloride and acetic anhydride, and critical process parameters (CPPs) to ensure high yield and purity.

Introduction: The Strategic Value of 2,6-Difluoroaniline

In modern drug discovery, the 2,6-difluorophenyl moiety is a privileged pharmacophore.[1][2] The strategic introduction of fluorine atoms at the ortho-positions serves two primary functions:

  • Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450 oxidation, effectively blocking metabolic "soft spots" on the aromatic ring and extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The steric bulk of the fluorine atoms (Van der Waals radius

    
     Å) restricts rotation around the N-Aryl bond, forcing the molecule into a preferred conformation that often enhances binding affinity to protein targets.
    

However, these same properties make the acylation of 2,6-difluoroaniline challenging. The electron-deficient nature of the ring deactivates the amino group, requiring more vigorous conditions or activated reagents compared to standard aniline acylation.

Reaction Mechanism Analysis

Electronic and Steric Deactivation

The acylation of anilines proceeds via a Nucleophilic Acyl Substitution mechanism. For 2,6-difluoroaniline, the reaction rate is kinetically suppressed by two factors:

  • Electronic Effect (-I > +R): Fluorine is strongly electronegative. Through the inductive effect (-I), it withdraws electron density from the benzene ring and the attached nitrogen lone pair. While fluorine has a resonance donating effect (+R), the inductive withdrawal dominates at the ortho-position, lowering the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO) and reducing its nucleophilicity.

  • Steric Hindrance: The two ortho-fluorine atoms create a "steric fence" around the nitrogen, hindering the approach of the electrophilic acylating agent.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway using Acetyl Chloride, highlighting the formation of the tetrahedral intermediate and the role of the base.

AcylationMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism for 2,6-Difluoroaniline Substrate 2,6-Difluoroaniline (Nucleophile) TS1 Transition State 1 (Attack on C=O) Substrate->TS1 Lone pair attack Reagent Acetyl Chloride (Electrophile) Reagent->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate Formation of C-N bond Product N-(2,6-Difluorophenyl)acetamide (Product) Intermediate->Product Collapse & Cl- elimination Base Base (e.g., Et3N) (Proton Scavenger) Intermediate->Base H+ removal Base->Product Regenerates neutral amide

Figure 1: The mechanism involves the attack of the deactivated nitrogen lone pair on the carbonyl carbon. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the remaining unreacted amine, rendering it non-nucleophilic.

Experimental Strategy & Optimization

Reagent Selection Matrix

The choice of acylating agent depends on the scale and desired purity.

ParameterMethod A: Acetic AnhydrideMethod B: Acetyl Chloride
Reactivity Moderate (Requires heat)High (Exothermic)
Byproduct Acetic Acid (Weak acid)HCl (Strong acid, requires base)
Atom Economy LowerHigher
Suitability Large Scale / Green ChemistrySmall Scale / High Throughput
Recommended For 2,6-Difluoroaniline (Preferred for purity)Rapid screening
Solvent Effects
  • Dichloromethane (DCM): Excellent for Method B. Solubilizes the product but allows amine salts to precipitate.

  • Acetic Acid/Water: Ideal for Method A. The product often crystallizes directly from the reaction mixture upon cooling.

Standard Operating Procedure (Protocol)

Method A: Acetic Anhydride (Recommended for High Purity)

Objective: Synthesis of N-(2,6-difluorophenyl)acetamide on a 10 mmol scale.

Materials
  • 2,6-Difluoroaniline (1.29 g, 10 mmol) [CAS: 5509-65-9]

  • Acetic Anhydride (1.23 g, 12 mmol, 1.2 equiv)

  • Glacial Acetic Acid (5 mL)

  • Sodium Acetate (0.82 g, 10 mmol) - Acts as a buffer

  • Water (20 mL) for quench[3]

Protocol Steps
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoroaniline (1.29 g) in glacial acetic acid (5 mL).

  • Addition: Add acetic anhydride (1.23 g) slowly.

    • Note: Unlike unsubstituted aniline, this reaction may not be immediately exothermic due to the deactivated amine.

  • Catalysis: Add sodium acetate (0.82 g). This buffers the solution and prevents protonation of the amine by the generated acetic acid.

  • Reaction: Heat the mixture to 60°C for 2 hours.

    • Validation: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a lower spot (Amide) should appear.
      
  • Quench & Crystallization: Cool the mixture to room temperature. Slowly pour the reaction mixture into 20 mL of ice-cold water with vigorous stirring.

  • Isolation: The product should precipitate as a white solid. Stir for 15 minutes to ensure complete granulation.

  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (2 x 5 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Method B: Acetyl Chloride (High Reactivity)

Objective: Rapid synthesis for library generation.

Protocol Steps
  • Setup: Dissolve 2,6-difluoroaniline (10 mmol) and Triethylamine (12 mmol) in dry DCM (15 mL) under nitrogen. Cool to 0°C.

  • Addition: Add Acetyl Chloride (11 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove unreacted amine) followed by sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.[4][5]

Workflow Visualization

ProtocolWorkflow Figure 2: Operational Workflow for 2,6-Difluoroaniline Acylation Start Start: 2,6-Difluoroaniline + Solvent AddReagent Add Acylating Agent (Ac2O or AcCl) Start->AddReagent Reaction Reaction Phase (Heat or Base Catalysis) AddReagent->Reaction Check TLC/LCMS Check (Conversion > 98%) Reaction->Check Check->Reaction Incomplete (Add time/heat) Quench Quench/Workup (Ice Water or Extraction) Check->Quench Pass Isolate Isolation (Filtration/Evaporation) Quench->Isolate Purify Recrystallization (EtOH/Water) Isolate->Purify

Figure 2: Step-by-step workflow emphasizing the critical decision point at the TLC check.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Protonation of amineEnsure sufficient base (Method B) or NaOAc buffer (Method A) is used. The HCl/HOAc byproduct kills the reaction if not neutralized.
Incomplete Reaction Steric/Electronic deactivationIncrease temperature to 60-80°C (Method A) or add DMAP catalyst (5 mol%) (Method B).
Oily Product Impurities preventing crystallizationRecrystallize from Ethanol/Water (1:1). Scratch the flask to induce nucleation.
Coloration (Pink/Brown) Oxidation of anilinePerform reaction under Nitrogen/Argon atmosphere. Use freshly distilled aniline if starting material is dark.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21966, 2,6-Difluoroaniline. Retrieved from: [Link]

  • Gallego-Gamo, A., et al. (2023).[6][7] Difluoroalkylation of Anilines via Photoinduced Methods.[6] The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Analytical Characterization of 2',6'-Difluoroacetanilide

This Application Note is structured as a comprehensive technical guide for the characterization of 2',6'-Difluoroacetanilide , a critical intermediate in the synthesis of agrochemicals (e.g., flumetsulam) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the characterization of 2',6'-Difluoroacetanilide , a critical intermediate in the synthesis of agrochemicals (e.g., flumetsulam) and pharmaceutical kinase inhibitors.

Introduction & Compound Significance

2',6'-Difluoroacetanilide (CAS: 3896-29-5) is the N-acetylated derivative of 2,6-difluoroaniline.[1] It serves as a stable, protected intermediate in organic synthesis, preventing oxidation of the sensitive amine group during multi-step reactions.[2] In drug discovery, the 2,6-difluoro substitution pattern is prized for its ability to block metabolic oxidation at the ortho positions and modulate lipophilicity (LogP).

Accurate characterization is essential to ensure the removal of the starting material (2,6-difluoroaniline), which is often genotoxic, and to verify the integrity of the amide bond.

Key Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 171.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 146–147 °CDistinct from starting aniline (~51 °C)
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water

Analytical Workflow Overview

The following diagram outlines the logical flow for complete characterization, ensuring both identity and purity are established.

AnalyticalWorkflow cluster_Methods Parallel Analytical Workflows Sample Raw Sample (2',6'-Difluoroacetanilide) Prep Sample Preparation (Dissolve in ACN/MeOH) Sample->Prep DSC DSC/TGA (Solid State Form) Sample->DSC Solid State HPLC HPLC-UV/MS (Purity & Impurities) Prep->HPLC Dilute to 0.5 mg/mL NMR NMR (1H, 19F) (Structural ID) Prep->NMR Dissolve in DMSO-d6 Report CoA Generation (Identity, Purity, MP) HPLC->Report NMR->Report DSC->Report

Figure 1: Integrated analytical workflow for the characterization of fluorinated acetanilides.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target acetanilide from its primary impurity, 2,6-difluoroaniline.[1] The presence of fluorine atoms on the aromatic ring increases the hydrophobicity relative to non-fluorinated analogues, requiring a C18 stationary phase with high carbon load.

Method Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).[2]

    • Rationale: A standard C18 provides sufficient hydrophobic retention to resolve the neutral amide (product) from the basic amine (impurity).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][1][3]

  • Column Temp: 30 °C.

  • Detection: UV at 240 nm (primary) and 210 nm (secondary).[2][1]

    • Note: 240 nm is chosen to minimize baseline drift from formic acid while capturing the aromatic

      
       transition.
      
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Linear Gradient (Elute main peak)
15.090Wash
15.110Re-equilibration
20.010End of Run
System Suitability & Expected Retention
  • 2,6-Difluoroaniline (Impurity): Expected

    
     ~4–6 min.[1] The amine is protonated at acidic pH, reducing retention.
    
  • 2',6'-Difluoroacetanilide (Target): Expected

    
     ~8–10 min.[1] The acetylation caps the polar amine, significantly increasing retention on C18.
    
  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between impurity and main peak.[1] Tailing factor (
    
    
    
    ) < 1.5.[2][1]

Protocol 2: NMR Spectroscopy ( H & F)

Nuclear Magnetic Resonance is the definitive tool for structural verification.[1] The symmetry of the 2,6-substitution simplifies the spectrum, making any asymmetry (indicating regioisomers like 2,4-difluoro) immediately obvious.

Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 . DMSO is preferred over


 to ensure sharp peaks for the amide proton (-NH), which can broaden in chloroform due to exchange.[1]
Expected Spectral Data

H NMR (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
9.60 Broad Singlet1H-NHDownfield shift due to H-bonding and electron withdrawal by the carbonyl.[1]
7.30 – 7.45 Multiplet1HAr-H (C4)The para proton.[1]
7.10 – 7.25 Triplet/Multiplet2HAr-H (C3, C5)Coupled to both the adjacent Fluorine (

) and the para proton.[1]
2.10 Singlet3H-CH

Acetyl methyl group.[1] Diagnostic for successful acetylation.[2][1]

F NMR (376 MHz, DMSO-d6)
  • Shift: Single peak around -115 to -120 ppm (relative to

    
    ).[1]
    
  • Pattern: Typically appears as a triplet or multiplet due to coupling with H3/H5 and H4 protons.

  • Validation: If two distinct fluorine peaks are observed, the sample is contaminated with a regioisomer (e.g., 2,4-difluoroacetanilide) or the starting material (though the shift would differ significantly).

Protocol 3: Mass Spectrometry (LC-MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation pathways.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Parent Ion:

    
     m/z.[2][1]
    
  • Sodium Adduct:

    
     m/z (common in ESI).[2][1]
    
  • Fragmentation (MS/MS):

    • Loss of Ketene (

      
      ):  The parent ion (172) typically loses 42 Da to yield the protonated aniline fragment at 130 m/z . This confirms the presence of the acetyl group.
      

Protocol 4: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used as a secondary purity check and to identify polymorphism.[1]

  • Instrument: TA Instruments Q2000 or equivalent.

  • Ramp: 10 °C/min from 40 °C to 200 °C under

    
     purge.
    
  • Result: A sharp endotherm onset at 146–147 °C .[2][1]

    • Broadening: If the peak is broad (>2 °C range) or exhibits a pre-melt shoulder, it indicates significant impurity (eutectic formation) or solvent entrapment.[2]

Troubleshooting & Impurity Logic

Use the following logic to identify common issues during analysis.

ImpurityLogic Start Unknown Peak Observed CheckRT Check Retention Time (HPLC) Start->CheckRT Early Early Eluting (< 6 min) CheckRT->Early Polar/Basic Late Late Eluting (> 12 min) CheckRT->Late Hydrophobic Aniline Suspect: 2,6-Difluoroaniline (Confirm with MS: 130 m/z) Early->Aniline Dimer Suspect: Di-acetylated species or high MW contaminant Late->Dimer

Figure 2: Decision tree for identifying common impurities in acetanilide synthesis.

References

  • Indofine Chemical Company. (n.d.).[2][1] 2,6-Difluoroacetanilide Safety Data Sheet & Properties. Retrieved January 30, 2026, from [Link][2]

  • National Institute of Standards and Technology (NIST). (2025).[5] 2,6-Difluoroaniline Phase Change Data. NIST Chemistry WebBook, SRD 69.[2][6][5] Retrieved January 30, 2026, from [Link][2]

  • Soman, A., et al. (2008).[2][3] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465.[2][3] (Used as basis for acetanilide/aldehyde derivative separation logic).[2][1] Retrieved January 30, 2026, from [Link]

  • Ma, G., et al. (2014).[2] Supporting Information: Efficient Regioselective Hydrodifluoromethylation. Royal Society of Chemistry. (Provides reference NMR data for fluorinated aromatic systems). Retrieved January 30, 2026, from [Link][2]

Sources

Method

Application Note: Large-Scale Synthesis of 2',6'-Difluoroacetanilide

Executive Summary This application note details the industrial-scale synthesis of 2',6'-Difluoroacetanilide (CAS: 3896-29-5), a critical intermediate in the manufacturing of triazolopyrimidine sulfonamide herbicides such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the industrial-scale synthesis of 2',6'-Difluoroacetanilide (CAS: 3896-29-5), a critical intermediate in the manufacturing of triazolopyrimidine sulfonamide herbicides such as Flumetsulam .

While laboratory-scale acetylation often utilizes acetyl chloride for speed, this protocol prioritizes the Acetic Anhydride/Acetic Acid route. This method is superior for kilogram-to-ton scale manufacturing due to improved atom economy, manageable exotherms, and the avoidance of corrosive HCl gas byproducts. The target product is isolated via controlled crystallization, achieving purities >99% (HPLC) with a melting point range of 146–147°C .

Strategic Importance & Mechanism

The 2,6-difluoro substitution pattern on the aniline ring creates steric and electronic effects that distinguish this synthesis from generic acetanilide production. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine, requiring optimized thermal conditions to drive the reaction to completion without promoting di-acetylation or degradation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution.[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride. A tetrahedral intermediate forms and subsequently collapses, expelling acetic acid as the leaving group.

ReactionMechanism Reactants 2,6-Difluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Reflux) Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product 2',6'-Difluoroacetanilide (Solid Precipitate) Intermediate->Product Elimination Byproduct Acetic Acid (Solvent/Leaving Group) Intermediate->Byproduct Leaving Group

Figure 1: Reaction pathway for the acetylation of 2,6-difluoroaniline.

Protocol A: Industrial Scale Synthesis (Acetic Anhydride Route)

Scale: 10 kg Batch Basis Target Yield: >95% Purity: >99.5%

Reagents & Materials
ReagentCASEq.Mass/VolRole
2,6-Difluoroaniline 5509-65-91.010.0 kgLimiting Reagent
Acetic Anhydride 108-24-71.1 - 1.28.7 kgAcylating Agent
Glacial Acetic Acid 64-19-7Solvent20.0 LSolvent/Catalyst
Activated Carbon 7440-44-05% w/w0.5 kgDecolorization
Step-by-Step Methodology
Phase 1: Reactor Charging & Dissolution
  • Setup: Ensure a 50L Glass-Lined Reactor (GLR) is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charging: Charge 20.0 L of Glacial Acetic Acid into the reactor.

  • Agitation: Start the agitator at 120 RPM .

  • Addition: Slowly charge 10.0 kg of 2,6-Difluoroaniline .

    • Note: The dissolution is slightly endothermic. Ensure complete homogeneity before proceeding.

    • IPC (In-Process Control): Verify clear solution, no undissolved solids.

Phase 2: Acetylation (Exotherm Control)
  • Temperature Setpoint: Heat the reactor jacket to 50°C .

  • Controlled Addition: Add 8.7 kg of Acetic Anhydride via a dosing pump over 45–60 minutes .

    • Critical: The reaction is exothermic. Maintain internal temperature below 90°C by adjusting dosing rate and jacket cooling.

  • Reflux: Once addition is complete, ramp temperature to reflux (~115–120°C) .

  • Hold: Maintain reflux for 2–3 hours .

    • IPC: Sample for HPLC. Reaction is deemed complete when starting material <0.5%.

Phase 3: Workup & Crystallization
  • Cooling: Cool the reaction mass to 80°C .

  • Quenching/Precipitation: Slowly add 20 L of Cold Water (5–10°C) to the reactor over 30 minutes.

    • Observation: The product will begin to crystallize rapidly as the solubility decreases in the aqueous acetic acid mixture.

  • Final Chill: Cool the slurry to 0–5°C and hold for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Transfer slurry to a centrifuge or Nutsche filter.

  • Wash: Wash the cake with 10 L of cold water to remove residual acetic acid.

    • pH Check: Final wash filtrate should have pH > 5.0.

  • Drying: Dry the wet cake in a Vacuum Tray Dryer (VTD) at 60°C until Loss on Drying (LOD) is <0.5%.

Process Flow & Plant Design

The following diagram illustrates the unit operations required for this synthesis in a GMP environment.

ProcessFlow RawMat Raw Material Storage (2,6-DFA / Ac2O) Reactor Glass-Lined Reactor (Reflux @ 115°C) RawMat->Reactor Charge Crystallizer Crystallization (Water Quench @ 5°C) Reactor->Crystallizer Transfer Centrifuge Centrifuge/Filtration (Solid-Liquid Separation) Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer (60°C, <50 mbar) Centrifuge->Dryer Wet Cake SolventRecovery Solvent Recovery Unit (Acetic Acid/Water) Centrifuge->SolventRecovery Mother Liquor Packaging Final Packaging (LDPE Drums) Dryer->Packaging Dry Product

Figure 2: Industrial Process Flow Diagram (PFD) for 2',6'-Difluoroacetanilide production.

Quality Control & Analytics

The high melting point of the difluoro-derivative compared to standard acetanilide is a key identity marker.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Standard (IR/NMR)FTIR / H-NMR
Melting Point 146.0 – 147.0°C Capillary Method
Purity (HPLC) ≥ 99.0%Reverse Phase C18
Loss on Drying ≤ 0.5%Gravimetric (60°C)
Residue on Ignition ≤ 0.1%Sulfated Ash

Note on Melting Point: Generic acetanilide melts at ~114°C. The significant increase to ~147°C for the 2,6-difluoro derivative is due to the crystal packing stability provided by the fluorine atoms.

Safety & Troubleshooting

Critical Hazards
  • 2,6-Difluoroaniline: Highly toxic if inhaled or swallowed. Causes serious eye damage.[2][3] It is a suspected carcinogen.[4][5] Full PPE (Respirator/Suit) is mandatory.

  • Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water (though used here in controlled aqueous quench).

  • Thermal Runaway: Acetylation is exothermic. Failure of the cooling jacket during anhydride addition can lead to rapid boiling and reactor over-pressurization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<90%) Incomplete precipitationIncrease water volume during quench or lower final temp to 0°C.
Colored Product (Pink/Brown) Oxidation of anilineEnsure

inerting. Use activated carbon treatment before crystallization.
Low Melting Point (<145°C) Solvent inclusion or impurityDry for longer duration. Recrystallize from Ethanol/Water if necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved from [Link]

  • Indofine Chemical Company. 2,6-Difluoroacetanilide Product Sheet & Physical Properties (MP 146-147°C). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • NIST Chemistry WebBook. 2,6-Difluoroaniline Thermochemical Data.[6] Retrieved from [Link]

Sources

Application

Application Note: Catalytic Synthesis of 2',6'-Difluoroacetanilide

Executive Summary This application note details high-efficiency catalytic protocols for synthesizing 2',6'-Difluoroacetanilide (CAS: 23097-62-3) from 2,6-difluoroaniline. This transformation poses a dual challenge in org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency catalytic protocols for synthesizing 2',6'-Difluoroacetanilide (CAS: 23097-62-3) from 2,6-difluoroaniline. This transformation poses a dual challenge in organic synthesis:

  • Electronic Deactivation: The two ortho-fluorine atoms are highly electronegative, significantly reducing the nucleophilicity of the amine nitrogen via the inductive effect (

    
    ).
    
  • Steric Hindrance: The ortho-substitution pattern physically blocks the approach of the acetylating agent.

Standard uncatalyzed methods (e.g., refluxing in acetic acid) often result in incomplete conversion, long reaction times, or thermal degradation. This guide presents three validated catalytic methodologies—Homogeneous Lewis Acid (


) , Heterogeneous Solid Acid (Zeolite) , and Metal-Free Iodine Promoted —that overcome these barriers under mild to moderate conditions.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]

The Challenge: Nucleophilicity vs. Electrophilicity

The acetylation of aniline is typically rapid. However, 2,6-difluoroaniline is a weak nucleophile. To facilitate the attack on the carbonyl carbon of acetic anhydride (


), the electrophilicity of the carbonyl must be enhanced.
  • Catalytic Strategy: Lewis acids (

    
    ) coordinate to the carbonyl oxygen of the acetic anhydride, increasing the positive character of the carbonyl carbon. This lowers the activation energy required for the deactivated amine to attack.
    
Diagram 1: Lewis Acid Activation Mechanism

The following diagram illustrates the activation of acetic anhydride by a metal center (


), facilitating the nucleophilic attack by 2,6-difluoroaniline.

ReactionMechanism Anhydride Acetic Anhydride (Electrophile) Complex Activated Complex [Ac2O-MXn] Anhydride->Complex Coordination Catalyst Lewis Acid (MXn) (Catalyst) Catalyst->Complex TS Tetrahedral Intermediate Complex->TS + Aniline Aniline 2,6-Difluoroaniline (Weak Nucleophile) Aniline->TS TS->Catalyst Regeneration Product 2',6'-Difluoroacetanilide (Target) TS->Product Elimination Byproduct Acetic Acid (Byproduct) TS->Byproduct

Figure 1: Mechanistic pathway for Lewis Acid-catalyzed acetylation of deactivated anilines.

Experimental Protocols

Method A: Homogeneous Lewis Acid Catalysis (Zirconium(IV) Chloride)

Best for: High purity requirements, gram-to-kilogram scale, rapid kinetics. Rationale: Zirconium(IV) is highly oxophilic, making it an exceptional activator for carbonyl groups.


 is relatively inexpensive and tolerant of moisture compared to titanium analogs.
Materials Required
  • 2,6-Difluoroaniline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Zirconium(IV) Chloride (

    
    ) (1–5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoroaniline (10 mmol, 1.29 g) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add

    
      (0.5 mmol, 116 mg, 5 mol%) in one portion. The solution may turn slightly yellow.
    
  • Acetylation: Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise over 5 minutes at room temperature.

    • Note: A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) or HPLC.
    
  • Quench: Once starting material is consumed (<1%), quench by adding water (10 mL).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, wash with sat.

    
     (to remove acetic acid) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield colorless needles.

Typical Yield: 92–96% Purity: >99% (HPLC)

Method B: Heterogeneous Solid Acid Catalysis (Zeolite H-Beta)

Best for: Green chemistry applications, continuous flow processes, catalyst recovery. Rationale: Zeolites provide specific pore sizes that can induce "confinement effects," stabilizing the transition state. They are easily removed by filtration.

Materials Required
  • 2,6-Difluoroaniline (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Zeolite H-Beta (

    
     ratio ~25) or Sulfated Zirconia
    
  • Solvent: Solvent-free (neat) or Toluene

Protocol
  • Activation: Calcine the Zeolite catalyst at

    
     for 4 hours prior to use to remove adsorbed water.
    
  • Mixing: In a reaction vial, mix 2,6-difluoroaniline (10 mmol) and Zeolite H-Beta (250 mg, ~20 wt% loading).

  • Reagent Addition: Add Acetic Anhydride (15 mmol) directly to the mixture.

  • Reaction: Heat the mixture to

    
     with vigorous stirring for 6 hours.
    
    • Process Tip: For faster rates, microwave irradiation (

      
      , 100W) can reduce time to <30 mins.
      
  • Workup: Dilute with hot Ethyl Acetate (20 mL) and filter while hot to remove the Zeolite.

  • Catalyst Regeneration: The filter cake (Zeolite) can be washed with acetone, dried, and calcined for reuse.

  • Isolation: Wash the filtrate with water and brine, dry, and concentrate. Recrystallize as described in Method A.

Typical Yield: 85–90% Reusability: Catalyst retains >90% activity after 3 cycles.

Method C: Iodine ( ) Promoted Acetylation

Best for: Metal-free requirements, mild conditions, cost-sensitivity. Rationale: Iodine acts as a mild Lewis acid. It is believed to form an acyl hypoiodite intermediate or activate the anhydride via polarization.

Protocol
  • Mix 2,6-difluoroaniline (10 mmol) and Acetic Anhydride (12 mmol).

  • Add molecular Iodine (

    
    ) (5 mol%, ~127 mg).
    
  • Stir at room temperature. The reaction mixture will be dark.

  • After completion (approx. 2-3 hours), add aqueous Sodium Thiosulfate (

    
    ) to quench the iodine (color changes from dark brown to clear/white).
    
  • Extract with Ethyl Acetate, wash, and recrystallize.

Typical Yield: 88–93%

Comparative Data Analysis

The following table summarizes the efficiency of the described methods compared to the traditional uncatalyzed thermal route.

ParameterTraditional ThermalMethod A:

Method B: ZeoliteMethod C: Iodine
Catalyst State NoneHomogeneousHeterogeneousHomogeneous
Temperature Reflux (

)

(RT)


(RT)
Time 12–24 Hours2–4 Hours6 Hours (Thermal)2–3 Hours
Yield 65–75%92–96% 85–90%88–93%
Purification Difficult (Tar)Easy (Crystalline)Easy (Filtration)Easy (Aq. Wash)
Green Metric Poor (Energy/Waste)ModerateExcellent Good

Workflow & Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific application constraints.

DecisionMatrix Start Start: Select Synthesis Goal Scale Is Scale > 1kg? Start->Scale Purity Is Metal Contamination Critical? Scale->Purity No Traditional Traditional Reflux (Not Recommended) Scale->Traditional Yes (Cost dominant) Green Is Catalyst Recovery Required? Purity->Green No MethodC Method C: Iodine (Metal-Free) Purity->MethodC Yes (Avoid Metals) MethodA Method A: ZrCl4 (High Yield/Speed) Green->MethodA No (Single Batch) MethodB Method B: Zeolite (Green/Flow Chem) Green->MethodB Yes

Figure 2: Decision matrix for selecting the optimal acetylation protocol.

Quality Control & Characterization

To validate the synthesis, the following physicochemical properties should be verified:

  • Physical State: White to off-white crystalline solid.

  • Melting Point:

    
    . (Sharp range indicates high purity).
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.5–7.8 (br s, 1H, NH)
      
    • 
       7.2–7.3 (m, 1H, Ar-H, para)
      
    • 
       6.9–7.0 (m, 2H, Ar-H, meta)
      
    • 
       2.25 (s, 3H, 
      
      
      
      )
  • Safety Note: 2,6-Difluoroaniline is toxic and a skin irritant. All operations must be performed in a fume hood. While acetylation reduces volatility, the product should still be handled with gloves.

References

  • Chakraborti, A. K., & Gulhane, R. (2003). Zirconium(IV) Compounds as Efficient Catalysts for the Acetylation of Amines, Alcohols, and Phenols. Synlett, 2003(12), 1805-1808. Link

  • Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions. Tetrahedron Letters, 45(24), 4785-4787. Link

  • Smith, K., & El-Hiti, G. A. (2010). Zeolites as Catalysts in Organic Synthesis.[2] Current Organic Synthesis, 7(5). (General reference for Zeolite protocols in acylation). Link

  • US Patent 5091580A. Process for the preparation of 2,6-difluoroaniline.[3] (Source for starting material synthesis and industrial context). Link

  • BenchChem Technical Support. Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (General troubleshooting for deactivated amines). Link

Sources

Method

Application Note: 2',6'-Difluoroacetanilide as a Strategic Synthon in Agrochemical Synthesis

Executive Summary 2',6'-Difluoroacetanilide (DFAA) serves as a critical, stable surrogate for 2,6-difluoroaniline (DFA) in the synthesis of high-value triazolopyrimidine sulfonamide herbicides, including Flumetsulam and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',6'-Difluoroacetanilide (DFAA) serves as a critical, stable surrogate for 2,6-difluoroaniline (DFA) in the synthesis of high-value triazolopyrimidine sulfonamide herbicides, including Flumetsulam and Florasulam . While DFA is the active nucleophile required for the final sulfonyl chloride coupling, it is prone to oxidation, darkening, and handling hazards (volatile liquid, toxic).

This Application Note details the use of DFAA as a "masked" amine. It provides validated protocols for:

  • Regioselective Functionalization: Using the acetanilide moiety to direct electrophilic substitution to the para position (4-position) while protecting the nitrogen.

  • Controlled Deprotection: A high-yield hydrolysis protocol to generate fresh, high-purity DFA in situ.

  • Downstream Coupling: The synthesis of the sulfonamide pharmacophore critical for ALS-inhibitor herbicides.

Strategic Role in Agrochemical Design

The 2,6-difluorophenyl moiety is a "privileged structure" in agrochemistry. The two ortho-fluorine atoms provide:

  • Metabolic Stability: Blocking the ortho-positions prevents enzymatic hydroxylation in plants/pests.

  • Lipophilicity Modulation: Fluorine alters the logP, enhancing cuticular penetration.

  • Conformational Locking: The steric bulk forces the phenyl ring out of planarity with the sulfonamide bond, a conformation often required for binding to the Acetolactate Synthase (ALS) enzyme pocket.

Why use the Acetanilide (DFAA) instead of the Aniline (DFA)?

  • Regiocontrol: In electrophilic aromatic substitution (EAS), the free amine of DFA is highly activating, leading to polysubstitution or oxidation. The acetyl group of DFAA moderates reactivity, directing incoming electrophiles (Br, NO₂, SO₂Cl) exclusively to the para (4) position.

  • Safety & Storage: DFAA is a stable solid (MP: 144-148°C), whereas DFA is a toxic liquid that degrades over time.

Experimental Protocols

Protocol A: High-Purity Hydrolysis (Deprotection)

Objective: To generate fresh 2,6-difluoroaniline (DFA) from DFAA for immediate coupling.

Reagents:

  • 2',6'-Difluoroacetanilide (DFAA)

  • Hydrochloric Acid (6M) or Sodium Hydroxide (10% aq)

  • Ethanol (95%)

  • Dichloromethane (DCM) for extraction

Procedure (Acidic Method - Preferred for purity):

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 17.1 g (100 mmol) of DFAA in 50 mL of Ethanol.

  • Acidification: Slowly add 100 mL of 6M HCl. The suspension may clear as it heats.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica; Hexane:EtOAc 3:1). DFAA (

      
      ) should disappear; DFA (
      
      
      
      ) should appear.
  • Neutralization: Cool the reaction to room temperature. Slowly adjust pH to >10 using 20% NaOH solution. Caution: Exothermic.

  • Extraction: Extract the liberated oil with DCM (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Yield: Expect 12.0–12.5 g (93–97%) of pale yellow liquid.

Data Specification:

Parameter2',6'-Difluoroacetanilide (Precursor)2,6-Difluoroaniline (Product)
State White Crystalline SolidClear to Pale Yellow Liquid
MW 171.14 g/mol 129.11 g/mol
Melting Point 144–148°CN/A (Liquid)
1H NMR (CDCl3)

2.2 (s, 3H), 6.9-7.3 (m, 3H), 7.8 (bs, 1H)

3.6 (bs, 2H), 6.5-6.8 (m, 3H)
Protocol B: Regioselective Bromination (Functionalization)

Objective: Synthesis of 4-bromo-2,6-difluoroacetanilide, a precursor for 4-cyano or 4-amino derivatives.

Mechanism: The acetyl group blocks the nitrogen lone pair, preventing N-bromination, while the 2,6-fluorines block the ortho positions. The electrophile (


) is forced to the 4-position.

Procedure:

  • Dissolution: Dissolve 17.1 g (100 mmol) DFAA in 60 mL glacial acetic acid.

  • Bromination: Add a solution of bromine (16.0 g, 100 mmol) in 20 mL acetic acid dropwise over 30 minutes at 15–20°C.

    • Note: Keep temperature <25°C to prevent di-bromination.

  • Quench: Stir for 1 hour. Pour the mixture into 300 mL ice water containing 5 g sodium bisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the white precipitate. Wash with cold water.

  • Deprotection (Optional): If the free aniline is needed, proceed immediately to Protocol A.

Protocol C: Coupling to Triazolopyrimidine Sulfonamides (Flumetsulam Synthesis)

Objective: Coupling DFA with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

Context: This is the final step in synthesizing Flumetsulam.

Procedure:

  • Preparation: Dissolve 12.9 g (100 mmol) of freshly prepared DFA (from Protocol A) in 100 mL dry DCM. Add 12.0 g Pyridine (Acid scavenger).

  • Addition: Cool to 0°C. Add 23.3 g (100 mmol) of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then water. Dry organic phase and evaporate.[1][2]

  • Crystallization: Recrystallize the crude solid from Methanol/Water to obtain Flumetsulam.

Process Visualization

Workflow 1: The Protection-Functionalization Cycle

This diagram illustrates why DFAA is used as an intermediate for complex derivatives (like 4-substituted analogs).

DFAA_Workflow DFA_Raw 2,6-Difluoroaniline (Raw Material) DFAA 2',6'-Difluoroacetanilide (Stable Synthon) DFA_Raw->DFAA Acetylation (Ac2O) Bromination Electrophilic Substitution (Br2 / AcOH) DFAA->Bromination Intermediate 4-Bromo-2,6-difluoroacetanilide Bromination->Intermediate Regioselective Para-Substitution Hydrolysis Acid Hydrolysis (HCl / Reflux) Intermediate->Hydrolysis Target 4-Bromo-2,6-difluoroaniline (Functionalized Precursor) Hydrolysis->Target Deprotection

Caption: The "Masking Strategy" allowing regioselective functionalization at the 4-position while protecting the amine.

Workflow 2: Synthesis of Flumetsulam

This diagram details the direct path from the acetanilide to the final herbicide.

Flumetsulam_Synth DFAA 2',6'-Difluoroacetanilide (Starting Material) DFA 2,6-Difluoroaniline (Active Nucleophile) DFAA->DFA Protocol A: Hydrolysis Coupling Coupling Reaction (DCM / Pyridine) DFA->Coupling SulfonylChlor Triazolopyrimidine Sulfonyl Chloride SulfonylChlor->Coupling Flumetsulam Flumetsulam (Final Herbicide) Coupling->Flumetsulam Sulfonylation

Caption: Conversion of DFAA to the active herbicide Flumetsulam via in-situ amine generation.

Safety & Handling (E-E-A-T)

  • Fluorine Toxicity: While the acetanilide is safer, the hydrolysis product (DFA) is toxic by inhalation and skin contact. All deprotection steps must occur in a fume hood.

  • HF Generation: Thermal decomposition of fluorinated aromatics can release Hydrogen Fluoride (HF). Do not exceed 200°C during distillation or melting point analysis.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents for incineration without notifying the waste handler.

References

  • Synthesis of Flumetsulam: Kleschick, W. A., et al. "Triazolopyrimidine Sulfonanilide Compositions and Herbicides." European Patent Office, EP 0142152, 1985.

  • Process for 2,6-Difluoroaniline: McKendry, L. H.[3] "Process for the preparation of 2,6-difluoroaniline." U.S. Patent 5,091,580, 1992.

  • Florasulam Preparation: "Method for preparation of Florasulam." CN Patent 103503892A.

  • Electrophilic Substitution of Acetanilides: "The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides." ResearchGate.[4]

  • Chemical Safety Data: "2,6-Difluoroaniline - PubChem Compound Summary." National Center for Biotechnology Information.

Sources

Application

role of fluorine atoms in the reactivity of 2',6'-Difluoroacetanilide

Application Note: Mechanistic Role of Fluorine in 2',6'-Difluoroacetanilide Abstract This technical guide delineates the physicochemical impact of ortho-fluorine substitution on the reactivity profile of 2',6'-difluoroac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Role of Fluorine in 2',6'-Difluoroacetanilide

Abstract

This technical guide delineates the physicochemical impact of ortho-fluorine substitution on the reactivity profile of 2',6'-difluoroacetanilide (CAS: 3896-29-5). Unlike its non-fluorinated analogs, this compound exhibits a unique "Twisted Amide" conformation driven by steric repulsion between the carbonyl oxygen and the ortho-fluorine atoms. This guide provides a validated synthesis protocol, a mechanistic analysis of its hydrolysis resistance, and a stability profiling workflow for drug development applications.

Mechanistic Insight: The Ortho-Fluorine Effect

The reactivity of 2',6'-difluoroacetanilide is governed by two competing forces: Electronic Activation and Steric Shielding .

The "Twisted Amide" Conformation

In unsubstituted acetanilide, the amide nitrogen's lone pair conjugates with the phenyl ring (


), favoring a planar structure.[1] However, in 2',6'-difluoroacetanilide, the Van der Waals radius of the fluorine atoms (

) creates significant steric clash with the amide oxygen and methyl group.
  • Consequence: The amide bond rotates out of the phenyl plane (dihedral angle

    
    ).
    
  • Electronic Decoupling: This rotation disrupts the resonance between the nitrogen lone pair and the aromatic ring. The nitrogen lone pair becomes more available for donation into the carbonyl group, increasing the double-bond character of the C-N amide bond, yet the steric bulk prevents nucleophilic attack.

Reactivity Map (Graphviz Visualization)

G F_atoms 2,6-Fluorine Atoms Steric Steric Hindrance (Ortho Effect) F_atoms->Steric Van der Waals Repulsion Electronic Inductive Withdrawal (-I Effect) F_atoms->Electronic Electronegativity Twist Twisted Conformation (Non-Planar) Steric->Twist Forces Rotation Reactivity Hydrolysis Resistance & Metabolic Stability Electronic->Reactivity Deactivates Ring (EAS) Twist->Reactivity Blocks Nucleophile Access

Figure 1: Mechanistic map illustrating how steric forces override electronic activation to confer stability.[1]

Validated Synthesis Protocol

Objective: High-yield synthesis of 2',6'-difluoroacetanilide from 2,6-difluoroaniline with minimal impurity formation.

Materials:

  • Precursor: 2,6-Difluoroaniline (purity >98%)[1]

  • Reagent: Acetic Anhydride (

    
    )[1]
    
  • Catalyst/Base: Pyridine (anhydrous)[1]

  • Solvent: Dichloromethane (DCM)[1][2]

Protocol Steps:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-difluoroaniline (10.0 mmol, 1.29 g) in DCM (20 mL) .

  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acetylation: Dropwise add Acetic Anhydride (12.0 mmol, 1.13 mL) over 15 minutes.

    • Note: The electron-withdrawing fluorines make the aniline nitrogen less nucleophilic than unsubstituted aniline; however, the reaction remains exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quench & Workup:

    • Dilute with 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove pyridine and unreacted aniline.[1]

    • Wash with Saturated

      
       (1 x 30 mL)  to neutralize acetic acid.[1]
      
    • Wash with Brine (1 x 30 mL) .[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.[1]

Expected Yield: 85-92% Melting Point: 146-147°C [1].[1]

Reactivity & Stability Profiling

Hydrolytic Stability (The "Shielding" Effect)

Despite the strong inductive effect (


) of fluorine which renders the carbonyl carbon more electrophilic, 2',6'-difluoroacetanilide is remarkably resistant to alkaline hydrolysis compared to acetanilide.[1]
  • Mechanism: The tetrahedral intermediate required for amide hydrolysis cannot easily form because the ortho-fluorines physically block the approach of the hydroxide ion (

    
    ) perpendicular to the carbonyl plane.
    
  • Data Comparison:

CompoundRate of Alkaline Hydrolysis (

)
Half-life (pH 12, 25°C)
Acetanilide1.0 (Reference)~4 hours
2'-Fluoroacetanilide0.8~5 hours
2',6'-Difluoroacetanilide < 0.05 > 48 hours
Metabolic Stability Workflow

In drug discovery, this moiety is used to block "soft spots" on aromatic rings.[1] The fluorines prevent CYP450-mediated hydroxylation at the ortho-positions, and the steric twist hinders amide hydrolysis by amidases.

Experimental Workflow (Graphviz):

Protocol Start Compound (10 µM) Incubation Incubation (RLM/HLM + NADPH) 37°C, 60 min Start->Incubation Initiate Quench Quench (Ice-cold ACN) Incubation->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS (Monitor Parent Loss) Quench->Analysis Centrifuge Result Intrinsic Clearance (CLint) Analysis->Result Calc t1/2

Figure 2: Metabolic stability assay workflow using Liver Microsomes (RLM/HLM).

Analytical Characterization

To validate the synthesis and the specific "fluorine effect," look for these spectroscopic signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.25 (s, 3H, 
      
      
      
      ): The acetyl methyl group often appears slightly upfield compared to non-fluorinated analogs due to the shielding cone of the twisted phenyl ring.
    • 
       7.80 (broad s, 1H, 
      
      
      
      ): The amide proton is deshielded but may appear sharper due to reduced exchange rates caused by steric protection.[1]
  • 
     NMR: 
    
    • Single peak around

      
       -115 to -120 ppm (referenced to 
      
      
      
      ).[1] The equivalence of the two fluorines confirms free rotation of the phenyl ring relative to the amide on the NMR timescale, despite the twist.
  • IR Spectroscopy:

    • Amide I band (

      
       stretch): Shifts to higher frequency (~1670-1680 
      
      
      
      ) compared to planar acetanilides (~1660
      
      
      ) because the loss of resonance increases the
      
      
      bond order.[1]

References

  • Indofine Chemical Company. (n.d.).[1] 2,6-Difluoroacetanilide Safety Data Sheet and Properties. Retrieved October 24, 2023, from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 2,6-Difluoroaniline Gas Phase Ion Energetics and Thermochemistry. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • PubChem. (2023).[1] 2,6-Difluoroaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Słoczyńska, K., et al. (2019).[1][4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[1] Retrieved from [Link]

  • Xingui Liu, et al. (2020).[1][5] Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2',6'-Difluoroacetanilide

Introduction Welcome to the technical support guide for the synthesis of 2',6'-Difluoroacetanilide. This molecule is a critical building block in medicinal chemistry and materials science, making robust and high-yield sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2',6'-Difluoroacetanilide. This molecule is a critical building block in medicinal chemistry and materials science, making robust and high-yield synthetic procedures essential. The most common and direct route to this compound is the N-acetylation of 2,6-difluoroaniline. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and process chemists with not only solutions but also the underlying chemical principles to empower effective problem-solving.

Baseline Recommended Protocol: Acetylation of 2,6-Difluoroaniline

This protocol serves as a validated starting point for achieving a high yield of 2',6'-Difluoroacetanilide. Subsequent troubleshooting sections will refer back to this baseline.

Materials:

  • 2,6-Difluoroaniline (high purity, >99%)

  • Acetic Anhydride (A.R. grade)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of aniline).

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.05 - 1.1 eq) to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching & Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold deionized water (approx. 10-15 mL per gram of starting aniline) while stirring vigorously. A white precipitate of 2',6'-Difluoroacetanilide will form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final yield is significantly lower than expected. What are the most common causes?

Answer: Low yield is the most frequent issue and can typically be attributed to one of four main areas: incomplete reaction, mechanical loss during workup, side reactions, or issues with starting material purity.

Troubleshooting Flowchart

G start Low Yield Observed incomplete Incomplete Reaction? start->incomplete workup Workup/Purification Issues? start->workup side_reactions Side Reactions? start->side_reactions sol_incomplete Increase reaction time/temp. Check stoichiometry (slight excess Ac2O). incomplete->sol_incomplete Yes sol_workup Ensure complete precipitation (cold). Use minimal cold solvent for washing. Check filter for leaks. workup->sol_workup Yes sol_side_reactions Use precise stoichiometry (1.05 eq Ac2O). Avoid excessive temperatures. Ensure anhydrous conditions. side_reactions->sol_side_reactions Yes

Caption: Troubleshooting logic for low yield issues.

Q2: The reaction seems to stall, and TLC/GC analysis shows significant starting material even after the recommended reaction time. How can I drive it to completion?

Answer: This is a classic kinetics and stoichiometry problem. The nucleophilicity of the nitrogen in 2,6-difluoroaniline is reduced by the electron-withdrawing effects of the two fluorine atoms.

  • Causality: The reaction, a nucleophilic acyl substitution, depends on the aniline's nitrogen atom attacking the electrophilic carbonyl carbon of the acetic anhydride. If the reaction conditions are not sufficiently forcing, this activation energy barrier is not overcome for all molecules.

  • Solutions:

    • Stoichiometry Check: While a large excess should be avoided (see Q3), ensure you are using at least a slight excess (1.05-1.1 molar equivalents) of acetic anhydride. Acetic anhydride can degrade with exposure to atmospheric moisture, so using a fresh bottle is advisable.[3]

    • Temperature & Time: Ensure you are reaching a true, gentle reflux. If the reaction is still incomplete, extending the reflux time to 3-4 hours can be beneficial.

    • Catalysis (Use with Caution): For particularly stubborn reactions, a few drops of a strong acid catalyst like concentrated sulfuric acid can be added.[4] However, this can sometimes lead to side products or discoloration if not used judiciously. The acetate ion from the sodium acetate in some procedures helps to sustain the acetylation reaction in the forward direction.[4]

Q3: I see an impurity in my crude product, and the mass spectrum suggests a di-acetylated species. What is this and how is it formed?

Answer: You are likely observing N,N-diacetyl-2,6-difluoroaniline. This occurs when the initially formed acetanilide is acetylated a second time.

Reaction Mechanism Overview

G cluster_0 Desired Reaction cluster_1 Side Reaction Aniline 2,6-Difluoroaniline Product 2',6'-Difluoroacetanilide (Desired Product) Aniline->Product + Ac2O (1.05 eq) Ac2O1 Acetic Anhydride (Ac2O) SideProduct Di-acetylated Impurity Product->SideProduct + Excess Ac2O (High Temp) Ac2O2 Acetic Anhydride (Ac2O)

Caption: Desired vs. Side Reaction Pathway.

  • Causality: The nitrogen on the newly formed amide is much less nucleophilic than the starting aniline. However, under forcing conditions (high temperature and a significant excess of a highly reactive acetylating agent like acetic anhydride), a second acetylation can occur.

  • Prevention:

    • Strict Stoichiometric Control: This is the most critical factor. Do not use more than 1.1 molar equivalents of acetic anhydride. Precisely measure your reagents.

    • Temperature Management: Avoid excessively high temperatures or prolonged heating far beyond what is necessary for the primary reaction to complete.

    • Choice of Acetylating Agent: Acetic anhydride is generally sufficient. Using a more reactive agent like acetyl chloride without a base to scavenge the HCl byproduct can increase the likelihood of side reactions.

Q4: My final product is off-white, yellow, or even brownish instead of pure white. What causes this discoloration and how can I purify it?

Answer: Discoloration is almost always due to trace impurities, often from the oxidation of the starting 2,6-difluoroaniline, which, like many anilines, can be sensitive to air and light.

  • Causality: Aniline derivatives can form highly colored, conjugated polymeric impurities upon oxidation. These are often present in trace amounts in the starting material or can form during the reaction if air is not excluded.

  • Solutions:

    • Prevention - Starting Material Quality: Use the highest purity 2,6-difluoroaniline available. If your starting material is already discolored, consider purifying it by vacuum distillation before use.[5][6]

    • Prevention - Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation during heating.

    • Remediation - Recrystallization: The most effective way to remove color is through recrystallization.[3][7]

      • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol, and if color persists, add a small amount of activated charcoal.

      • Charcoal Treatment: Add a spatula tip of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[8]

      • Hot Filtration: Perform a hot gravity filtration to remove the charcoal.

      • Crystallization: Slowly add hot water to the filtrate until it just becomes cloudy (the cloud point). Then, add a drop or two of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Troubleshooting Summary Table
Symptom Probable Cause Recommended Action
Low YieldIncomplete ReactionIncrease reaction time; ensure slight excess (1.05 eq) of acetic anhydride.
Mechanical LossEnsure complete precipitation by cooling; wash filter cake with minimal cold water.[9]
Discolored ProductOxidation of starting anilineUse high-purity aniline; run reaction under N₂; recrystallize with charcoal treatment.
Presence of Higher MW ImpurityDi-acetylationUse precise stoichiometry (max 1.1 eq Ac₂O); avoid excessive heating.
Product is "oily" or fails to solidifyIncomplete reaction; excess acetic acidEnsure reaction completion; use sufficient ice-water for quenching and precipitation.

References

  • US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Syntheses of Medicinal Compounds . Pharmapproach. [Link]

  • 1: Acetylation of Aniline (Experiment) . Chemistry LibreTexts. [Link]

  • CN102351713B - Industrialized production method of 2,6-difluoroaniline.
  • US4071521A - Process for making 2,6-difluoro pyridine.
  • US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • US4399306A - Process for the preparation of 2,6-dialkyl-N-alkoxymethyl-2-chloro-acetanilides.
  • Acetylation of aniline . YouTube. [Link]

  • Methods of Recrystalization: Precipitating out the acetanilide . YouTube. [Link]

  • Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide . Queen's University Belfast. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST . Organic Synthesis. [Link]

  • (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O . Reddit. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives . Semantic Scholar. [Link]

  • Recrystallization of Acetanilide . YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2',6'-Difluoroacetanilide by Recrystallization

Welcome to the Technical Support Center for the purification of crude 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 2',6'-Difluoroacetanilide?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration. The slow and controlled formation of the crystal lattice is key to excluding impurities.[1][2]

Q2: How do I select an appropriate solvent for the recrystallization of 2',6'-Difluoroacetanilide?

A2: The ideal solvent is one in which 2',6'-Difluoroacetanilide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the solvent's boiling point should be lower than the melting point of 2',6'-Difluoroacetanilide (146-147°C) to prevent the compound from melting or "oiling out" instead of dissolving.[3][4] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5] For acetanilides, ethanol, or a mixed solvent system like ethanol/water or acetone/hexane, are often good starting points.[5] It is crucial to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific crude material.[1]

Q3: What are the likely impurities in my crude 2',6'-Difluoroacetanilide?

A3: Impurities in crude 2',6'-Difluoroacetanilide are typically process-related.[6] These can include unreacted starting materials such as 2,6-difluoroaniline, byproducts from the acetylation reaction, and residual reagents or catalysts.[6] If the synthesis of the precursor 2,6-difluoroaniline involved steps like the reduction of a nitro group or fluorine exchange reactions, you might also have isomeric impurities or residual compounds from those steps.[7][8] Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[9]

Q4: My yield is very low. What are the common causes and how can I improve it?

A4: A low yield is a frequent issue in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most common reason for poor yield, as a significant amount of the product will remain in the mother liquor even after cooling.[1][4] To rectify this, you can try to evaporate some of the solvent and re-cool the solution.[4]

  • Premature crystallization: If crystals form too early, for instance during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.[9]

  • Incomplete crystallization: Cooling the solution for a longer period or in an ice bath can help maximize crystal formation.[9]

  • Using rinse solvent that is not ice-cold: Washing the collected crystals with solvent that is not sufficiently chilled will redissolve some of your product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[4] 2. The solution has become supersaturated , and crystallization has not been initiated.[1][4]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of pure 2',6'-Difluoroacetanilide.[1][4]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure compound). 2. The solution is cooling too rapidly.[10] 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][10] 2. Ensure slow cooling. You can insulate the flask to slow heat loss.[9] 3. Consider purifying the crude material by another method, like column chromatography, before recrystallization.
Crystals form too quickly, resulting in a fine powder. The solution is cooling too rapidly, trapping impurities within the rapidly formed crystal lattice.[10]Re-heat the solution to redissolve the solid, add a small amount of extra solvent (1-2 mL), and allow the solution to cool more slowly. This will encourage the growth of larger, purer crystals.[10]
The recovered crystals are still impure (e.g., off-color, wide melting point range). 1. Rapid crystallization has trapped impurities. 2. Colored impurities were not effectively removed. 3. The chosen solvent is not appropriate for rejecting the specific impurities present.1. Repeat the recrystallization, ensuring slow cooling.[10] 2. If the solution was colored, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[9] 3. Experiment with a different recrystallization solvent or solvent system.[5]

Experimental Protocol: Recrystallization of 2',6'-Difluoroacetanilide

This protocol provides a general procedure. The optimal solvent and volumes should be determined through small-scale trials.

Materials and Equipment:

  • Crude 2',6'-Difluoroacetanilide

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Safety Precautions:

  • Always work in a well-ventilated fume hood.[11][12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]

  • Avoid inhalation of dust or vapors.[11]

  • Consult the Safety Data Sheet (SDS) for 2',6'-Difluoroacetanilide and all solvents used.[11][12][13][14]

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude 2',6'-Difluoroacetanilide. Add your chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily. Heat the test tube; a suitable solvent will dissolve the compound completely at or near its boiling point.

  • Dissolution: Place the crude 2',6'-Difluoroacetanilide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the solid is just dissolved. Do not add an excess of solvent.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal to the flask, swirl, and then bring the solution back to a boil for a few minutes.

  • Hot Gravity Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with filter paper by rinsing with hot solvent. This prevents premature crystallization in the funnel.[9] Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude 2',6'-Difluoroacetanilide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional: for insoluble impurities) Dissolve->HotFilter If needed Cool Slow Cooling to Room Temperature Dissolve->Cool If no filtration HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash MotherLiquor Mother Liquor (Contains Impurities) VacuumFilter->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure 2',6'-Difluoroacetanilide Dry->Pure

Caption: Workflow for the purification of 2',6'-Difluoroacetanilide.

References

  • INDOFINE Chemical Company. (n.d.). 2,6-DIFLUOROACETANILIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2',6'-Difluoroacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • Cheméo. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. Retrieved from [Link]

  • Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603–613.
  • Autechaux. (n.d.). The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]

  • Kumar, S., et al. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Pharmaceutical Sciences & Research, 10(9), 2235-2243.
  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Zhang, Y., et al. (2008). Separation and purification of 2,6-diisoproylnaphthalene. Xiandai Huagong, 28(1), 60-62.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2',6'-Difluoroacetanilide

Introduction Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction. This document is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to address common issues encountered in the laboratory.

The synthesis of 2',6'-Difluoroacetanilide, typically achieved through the acylation of 2,6-difluoroaniline, is a fundamental reaction in organic chemistry. However, like many syntheses, it is not without its potential pitfalls. Low yields, unexpected side products, and purification difficulties can arise. This guide will walk you through a logical, evidence-based approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you might be facing during the synthesis. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My yield of 2',6'-Difluoroacetanilide is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common frustration in synthesis. Let's break down the potential culprits, starting from your reagents and moving through the reaction and workup.

Potential Cause 1: Purity of Starting Materials

The purity of your 2,6-difluoroaniline is paramount. Impurities can interfere with the acylation reaction, leading to a host of unwanted side products.

  • Expert Insight: Even small amounts of isomeric impurities or residual reactants from the synthesis of 2,6-difluoroaniline can have a significant impact on the subsequent acylation. For instance, if your starting material was synthesized from 1,2,3-trichlorobenzene, it could contain isomeric difluoroanilines or unreacted chlorodifluorobenzenes[1][2].

  • Recommended Solution:

    • Characterize Your Starting Material: Before proceeding, confirm the purity of your 2,6-difluoroaniline using techniques like NMR, GC-MS, or melting point analysis.

    • Purification: If impurities are detected, consider purification by vacuum distillation or recrystallization[3][4].

Potential Cause 2: Incomplete Reaction

An incomplete reaction is a direct path to low yields. Several factors can contribute to the reaction not going to completion.

  • Expert Insight: The acylation of anilines is influenced by factors such as reaction time, temperature, and the choice of solvent and catalyst[5]. The electron-withdrawing nature of the two fluorine atoms in 2,6-difluoroaniline can decrease the nucleophilicity of the amino group, potentially slowing down the reaction compared to aniline itself.

  • Recommended Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This provides real-time feedback on the reaction's progress.

    • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious, as excessive heat can lead to decomposition[6]. A systematic approach, such as a time-course experiment at a fixed temperature, is recommended.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. While a variety of solvents can be used for acylation, aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Some studies have even explored solvent-free conditions for aniline acylation, which can lead to higher conversions[5].

Potential Cause 3: Suboptimal Stoichiometry

The molar ratio of your reactants is a critical parameter.

  • Expert Insight: While a 1:1 molar ratio of 2,6-difluoroaniline to the acylating agent (e.g., acetic anhydride or acetyl chloride) is theoretically required, a slight excess of the acylating agent is often used to drive the reaction to completion. However, a large excess can lead to the formation of di-acetylated byproducts or complicate the purification process.

  • Recommended Solution:

    • Systematic Optimization: Perform a series of small-scale reactions varying the molar ratio of the acylating agent to the aniline. For example, test ratios of 1.05:1, 1.1:1, and 1.2:1 of acylating agent to aniline and analyze the crude product mixture by TLC or LC-MS to determine the optimal ratio.

Potential Cause 4: Loss During Workup and Purification

Significant product loss can occur during the isolation and purification steps.

  • Expert Insight: The workup procedure, which typically involves quenching the reaction, extraction, and washing, must be performed carefully to avoid product loss. 2',6'-Difluoroacetanilide has some water solubility, which can be exacerbated if the pH is not carefully controlled during extraction.

  • Recommended Solution:

    • Optimize Extraction: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Use a suitable organic solvent for extraction and perform multiple extractions with smaller volumes of solvent for better recovery.

    • Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Workflow

Here is a logical workflow to systematically troubleshoot low yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of 2,6-Difluoroaniline Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC) CheckPurity->MonitorReaction Purity Confirmed Purify Purify Starting Material CheckPurity->Purify Impurities Detected OptimizeStoichiometry Optimize Reactant Stoichiometry MonitorReaction->OptimizeStoichiometry Incomplete Reaction ReviewWorkup Review Workup and Purification Procedure MonitorReaction->ReviewWorkup Reaction Complete OptimizeStoichiometry->MonitorReaction Adjust Ratios Success Yield Improved ReviewWorkup->Success Procedure Optimized Purify->CheckPurity

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q2: What are the common impurities in the synthesis of 2',6'-Difluoroacetanilide, and how can I remove them?

Common impurities can include unreacted 2,6-difluoroaniline, di-acetylated product, and hydrolysis products.

  • Unreacted 2,6-Difluoroaniline: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup. The aniline will be protonated and move into the aqueous layer.

  • Di-acetylated Product: The formation of this byproduct is more likely with a large excess of the acylating agent and harsh reaction conditions. It can often be removed by careful recrystallization.

  • Hydrolysis Product (2,6-Difluoroaniline and Acetic Acid): 2',6'-Difluoroacetanilide can be hydrolyzed back to the starting materials in the presence of strong acids or bases, particularly at elevated temperatures[7][8]. Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions and at moderate temperatures.

Q3: What is the recommended experimental protocol for the synthesis of 2',6'-Difluoroacetanilide?

The following is a general, robust protocol that can be optimized for your specific laboratory conditions.

Experimental Protocol: Acylation of 2,6-Difluoroaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude 2',6'-Difluoroacetanilide from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure product.

Q4: What are the key safety considerations for this synthesis?
  • 2,6-Difluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and is suspected of causing cancer[9]. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Acetic Anhydride/Acetyl Chloride: These are corrosive and lachrymatory. Handle with care in a fume hood.

  • General Precautions: Always be aware of the potential hazards of all chemicals used and consult the Safety Data Sheets (SDS) before starting any experiment.

Reaction Mechanism Overview

The synthesis of 2',6'-Difluoroacetanilide is a classic example of nucleophilic acyl substitution.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2,6-Difluoroaniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride (Electrophile) AcylatingAgent->TetrahedralIntermediate Product 2',6'-Difluoroacetanilide TetrahedralIntermediate->Product Collapse of Intermediate Byproduct Acetic Acid TetrahedralIntermediate->Byproduct

Caption: The general mechanism for the acylation of 2,6-difluoroaniline.

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can lead to side reactions and lower yields.
Stoichiometry 1.05-1.2 eq Acylating AgentA slight excess drives the reaction to completion.
Reaction Temperature Room Temperature to RefluxBalance reaction rate with potential for decomposition.
Reaction Monitoring TLCEnsures reaction goes to completion without unnecessary heating.
Workup pH Neutral to slightly basicMinimizes product solubility in the aqueous phase.

By systematically addressing each of the potential issues outlined in this guide, you will be well-equipped to optimize your synthesis of 2',6'-Difluoroacetanilide and achieve consistently high yields and purity.

References

  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents.
  • US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents.
  • CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents.
  • CN102351713B - Industrialized production method of 2,6-difluoroaniline - Google Patents.
  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents.
  • JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents.
  • US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson - Study.com. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate. Available at: [Link]

  • Preparation of Aniline From Acetanilide (Hydrolysis) - 20241127 - 172602 - 0000 - Scribd. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Computational study of the alkaline hydrolysis of acetanilide | Request PDF - ResearchGate. Available at: [Link]

  • 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem - NIH. Available at: [Link]

  • What is the mechanism of Acetanilide? - Patsnap Synapse. Available at: [Link]

  • Acetanilide - Wikipedia. Available at: [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 2',6'-Difluoroacetanilide preparation

Technical Support Center: Optimization of 2',6'-Difluoroacetanilide Synthesis Executive Summary The synthesis of 2',6'-difluoroacetanilide (CAS: 3896-29-5) presents a classic challenge in organic process development: ove...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2',6'-Difluoroacetanilide Synthesis

Executive Summary

The synthesis of 2',6'-difluoroacetanilide (CAS: 3896-29-5) presents a classic challenge in organic process development: overcoming the dual deactivation of the aniline substrate caused by electronic withdrawal (inductive effect of two fluorine atoms) and steric hindrance (ortho-substitution).

Standard acetylation protocols often result in incomplete conversion or colored impurities due to the reduced nucleophilicity of the amine.[1] This guide provides two validated protocols—Method A (Thermodynamic/Scalable) and Method B (Kinetic/High-Potency) —along with a comprehensive troubleshooting matrix.

Part 1: The Chemistry & Reaction Kinetics

The 2,6-difluoro substitution pattern creates a "molecular gate" around the nitrogen atom.[1]

  • Electronic Effect: The high electronegativity of fluorine pulls electron density away from the benzene ring, making the lone pair on the nitrogen less available for nucleophilic attack.[1]

  • Steric Effect: The ortho-fluorines physically block the approach of the bulky acetic anhydride molecule, significantly increasing the activation energy required for the tetrahedral intermediate formation.[1]

Strategic Implication: You cannot rely on room-temperature stirring with weak bases.[1] You must apply thermal energy (Method A) or use a hyper-reactive acylating agent (Method B).[1]

Comparison of Methodologies
FeatureMethod A: Reflux in AcOH Method B: AcCl / Base
Reagents Acetic Anhydride (

) in Acetic Acid (

)
Acetyl Chloride (

) + Pyridine/DIPEA in DCM
Conditions Reflux (118°C), 2–4 hours0°C to RT, 1–2 hours
Mechanism Thermodynamic control; solvent promotes proton transfer.Kinetic control; highly electrophilic acylium ion equivalent.[1]
Pros Scalable; product crystallizes upon water addition; no chlorinated solvents.[1]Higher conversion for extremely stubborn batches; milder temperature.[1]
Cons Harsh thermal conditions; potential for oxidation (color).[1]Exothermic; requires careful quench; uses chlorinated solvent.[1]
Recommendation Primary Choice for Scale-up Choice for High-Throughput/Small Scale

Part 2: Validated Experimental Protocols

Protocol A: The "Standard" Reflux Method (Recommended)

Best for: >10g scale, high purity requirements.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2,6-difluoroaniline (1.0 equiv) and Glacial Acetic Acid (5.0 vol) .

  • Reagent: Add Acetic Anhydride (1.2 – 1.5 equiv) . Note: Excess is required to drive the equilibrium.

  • Reaction: Heat the mixture to reflux (~120°C) . Stir for 3 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup (The "Crash-Out"):

    • Cool the reaction mixture to ~60°C.

    • Slowly add Ice Water (10 vol) while stirring vigorously.

    • The product will precipitate as white/off-white needles.[1]

    • Cool to 0–5°C and stir for 30 minutes to maximize yield.

  • Isolation: Filter the solid. Wash with cold water (

    
     vol) to remove residual acid.[1]
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Target MP: 146–147°C.[1][2]

Protocol B: The "Aggressive" Acetyl Chloride Method

Best for: Stubborn substrates or when heating is contraindicated.

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Charge: 2,6-difluoroaniline (1.0 equiv) , DCM (10 vol) , and Triethylamine (1.5 equiv) or Pyridine (1.5 equiv) .

  • Addition: Cool to 0°C . Add Acetyl Chloride (1.2 equiv) dropwise.[1] Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Separate phases.[1] Wash organic layer with 1M HCl (to remove excess pyridine/aniline) and then Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and significant starting material remains. Why?

Diagnosis: The nucleophilicity of 2,6-difluoroaniline is lower than expected due to the "Ortho Effect."[1] Solution:

  • Catalysis: Add 5–10 mol% of DMAP (4-Dimethylaminopyridine) .[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group more effectively than

    
     alone.[1]
    
  • Forcing Conditions: If using Method A, ensure you are at a vigorous reflux, not just a simmer.[1] The activation energy barrier must be breached.[1]

Q2: The product is pink or brown instead of white.

Diagnosis: Anilines are prone to oxidation, forming quinone-like impurities (colored) even in trace amounts. Solution:

  • Prevention: Purge the reaction vessel with Nitrogen/Argon before heating.[1]

  • Remediation: Recrystallize the crude solid from Ethanol/Water (9:1) with a spatula tip of activated charcoal .[1] Filter hot through Celite to remove the color bodies.[1]

Q3: I see a small impurity spot just above the product on TLC. Is it di-acetylation?

Diagnosis: Unlikely.[1] Di-acetylation (


) is extremely difficult with 2,6-disubstituted anilines due to severe steric clash.
Alternative:  It is more likely a trace isomer (2,4-difluoroacetanilide)  if your starting material was not 99% pure, or an artifact from the solvent.
Verification:  Check the melting point. Pure 2',6'-difluoroacetanilide melts sharply at 146–147°C .[1][2] A depressed range (e.g., 135–142°C) indicates the impurity is significant.[1]
Q4: Can I use water as the solvent?

Answer: Generally, no.[1] While "on-water" reactions exist, 2,6-difluoroaniline is poorly soluble in water, and the hydrolysis of acetic anhydride will compete with the acetylation. Glacial acetic acid is the superior solvent because it solubilizes the aniline and prevents hydrolysis of the reagent.[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process and the reaction logic.

Figure 1: Reaction Optimization Logic Tree

ReactionLogic Start Start: 2,6-Difluoroaniline Acetylation Choice Choose Method Start->Choice MethodA Method A: Ac2O / AcOH (Reflux) Choice->MethodA Scale >10g / Green Chem MethodB Method B: AcCl / DCM / Base Choice->MethodB Small Scale / High Potency Check Check Conversion (TLC/HPLC) MethodA->Check MethodB->Check Success High Conversion (>95%) Check->Success Yes Fail Low Conversion (<80%) Check->Fail No WorkupA Precipitate with Ice Water Success->WorkupA From Method A WorkupB Aq. Wash (HCl/NaHCO3) Success->WorkupB From Method B Troubleshoot Add DMAP (Cat.) or Increase Temp Fail->Troubleshoot Final Pure 2',6'-Difluoroacetanilide (MP: 146-147°C) WorkupA->Final WorkupB->Final Troubleshoot->Check

Caption: Decision matrix for selecting the optimal acetylation pathway based on scale and conversion metrics.

Figure 2: Mechanism & Steric Challenge

Mechanism Substrate 2,6-Difluoroaniline (Low Nucleophilicity) TS Tetrahedral Intermediate (Sterically Crowded) Substrate->TS Slow Step (Heat Required) Reagent Acylating Agent (Ac2O or AcCl) Reagent->TS Product 2',6'-Difluoroacetanilide TS->Product -AcOH / -HCl

Caption: Simplified mechanistic flow highlighting the kinetic bottleneck caused by steric hindrance.

Part 5: Quality Control Specifications

To ensure your experiment was successful, validate against these parameters:

ParameterSpecificationNotes
Appearance White to Off-White NeedlesPink indicates oxidation.
Melting Point 146 – 147°C Sharp range indicates high purity.[1][2]
1H NMR (

)

~2.2 (s, 3H,

);

~7.0 (broad s, 1H,

);

6.9–7.3 (m, 3H,

)

peak may shift with concentration.
Solubility Soluble in DMSO, MeOH, EtOAc.[1]Insoluble in Water.[1][3]

References

  • Indofine Chemical Company. (n.d.).[1] 2,6-Difluoroacetanilide Product Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2,6-Difluoroaniline Product Specification & Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] 2,6-Difluoroaniline Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from

  • PubChem. (n.d.).[1] 2,6-Difluoroaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 2',6'-Difluoroacetanilide

Introduction Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you optimize your reaction outcomes and achieve high purity of your target compound.

The acetylation of 2,6-difluoroaniline is a fundamental transformation in organic synthesis, often employed to protect the amino group or as a step in the synthesis of more complex molecules. While seemingly straightforward, this reaction can be accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will walk you through the identification, mitigation, and prevention of these common impurities.

Troubleshooting & FAQs: Common Side Products

This section addresses specific issues that you may encounter during the synthesis of 2',6'-Difluoroacetanilide in a question-and-answer format.

Question 1: My NMR spectrum shows unreacted 2,6-difluoroaniline. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting material, 2,6-difluoroaniline, is a common issue and typically points to incomplete reaction. Several factors can contribute to this:

  • Insufficient Acetylating Agent: The stoichiometry of the reaction is crucial. While a 1:1 molar ratio of 2,6-difluoroaniline to the acetylating agent (e.g., acetic anhydride or acetyl chloride) is theoretically required, using a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: The acetylation of anilines is generally a rapid reaction. However, the electron-withdrawing nature of the two fluorine atoms in 2,6-difluoroaniline can decrease the nucleophilicity of the amino group, potentially slowing the reaction rate compared to aniline. If you observe incomplete conversion, consider extending the reaction time or gently warming the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Purity of Reagents: The purity of both the 2,6-difluoroaniline and the acetylating agent is critical. Impurities in the starting material can interfere with the reaction. Ensure your 2,6-difluoroaniline is pure and your acetylating agent has not hydrolyzed due to improper storage. Acetic anhydride, for instance, can react with atmospheric moisture to form acetic acid, which is a much less effective acetylating agent under these conditions.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check your calculations and ensure a slight excess of the acetylating agent is used.

  • Monitor the Reaction: Use TLC to track the disappearance of the starting material. The reaction is complete when the 2,6-difluoroaniline spot is no longer visible.

  • Optimize Reaction Conditions: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C).

  • Ensure Reagent Quality: Use freshly opened or properly stored reagents. If in doubt, purify the 2,6-difluoroaniline by distillation or other suitable methods before use.

Question 2: I've isolated a byproduct with a higher molecular weight than my product. Could this be a diacetylated compound?

Answer:

Yes, it is highly probable that the higher molecular weight byproduct is the diacetylated derivative, N,N-diacetyl-2,6-difluoroaniline. The formation of diacetylated byproducts can occur, particularly under forcing reaction conditions.[1]

  • Excess Acetylating Agent and High Temperatures: The use of a large excess of the acetylating agent, especially when combined with elevated temperatures and prolonged reaction times, can lead to the acetylation of the initially formed 2',6'-Difluoroacetanilide at the nitrogen atom.

  • Reaction Mechanism: After the initial N-acetylation, the resulting amide nitrogen is significantly less nucleophilic than the starting aniline. However, under forcing conditions, it can still react with a strong acetylating agent like acetic anhydride to form the diacetyl derivative.

Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of the acetylating agent. A slight excess (1.1-1.2 equivalents) is usually sufficient.

  • Moderate Reaction Temperature: In most cases, the acetylation of 2,6-difluoroaniline proceeds efficiently at or slightly above room temperature. Avoid excessive heating.

  • Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, promptly work up the reaction to prevent further reaction to the diacetylated product.

Question 3: During workup or purification, I seem to be losing my product and regenerating the starting material. What is causing this?

Answer:

The regeneration of 2,6-difluoroaniline from 2',6'-Difluoroacetanilide is indicative of hydrolysis of the amide bond. Acetanilides can be hydrolyzed back to the corresponding aniline and carboxylic acid under both acidic and basic conditions.[2][3][4][5]

  • Acidic or Basic Conditions During Workup: If your workup procedure involves strong acidic or basic washes, you risk hydrolyzing your product. For example, washing with a strong base to remove excess acetic acid or a strong acid to remove unreacted aniline can lead to product loss, especially if contact times are prolonged or the temperature is elevated.

  • Hydrolysis During Purification: If purification is performed using column chromatography on silica gel, the slightly acidic nature of the silica can potentially cause some hydrolysis, although this is less common for relatively stable acetanilides.

Troubleshooting and Prevention:

  • Neutral Workup: Whenever possible, aim for a neutral workup. If an acidic or basic wash is necessary, use dilute solutions (e.g., saturated sodium bicarbonate solution to neutralize acids) and perform the washes quickly at cold temperatures.

  • Careful pH Control: Monitor the pH of the aqueous phase during extraction to ensure it does not become strongly acidic or basic.

  • Purification Method: Recrystallization is often a suitable method for purifying acetanilides and avoids the potential for hydrolysis on silica gel.[6][7][8] If chromatography is necessary, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.

Summary of Common Side Products and Preventative Measures

Side ProductChemical StructureCommon CausePrevention and Mitigation
Unreacted 2,6-difluoroaniline Incomplete reaction due to insufficient acetylating agent, short reaction time, or low temperature.Use a slight excess (1.1-1.2 eq.) of the acetylating agent, monitor the reaction by TLC, and consider gentle warming if necessary.
N,N-diacetyl-2,6-difluoroaniline Use of a large excess of acetylating agent, high reaction temperatures, or prolonged reaction times.Use a controlled amount of acetylating agent, maintain a moderate reaction temperature, and work up the reaction promptly upon completion.
2,6-difluoroaniline (from hydrolysis) Exposure to strong acidic or basic conditions during workup or purification.Employ a neutral workup, use dilute acidic/basic solutions for washes if necessary and perform them quickly at low temperatures. Consider recrystallization for purification.

Reaction Workflow and Side Product Formation

The following diagram illustrates the main synthetic pathway to 2',6'-Difluoroacetanilide and the potential diversions leading to common side products.

Synthesis_Pathway Start 2,6-Difluoroaniline Reagent + Acetic Anhydride Product 2',6'-Difluoroacetanilide (Desired Product) Start->Product Acetylation Diacetyl N,N-diacetyl-2,6-difluoroaniline (Side Product) Product->Diacetyl Further Acetylation (Excess Acetic Anhydride, Heat) Hydrolysis 2,6-Difluoroaniline (from Hydrolysis) Product->Hydrolysis Hydrolysis (Acid/Base in Workup)

Caption: Reaction scheme for 2',6'-Difluoroacetanilide synthesis and side product formation.

Experimental Protocol: Synthesis of 2',6'-Difluoroacetanilide

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or ethyl acetate.

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (typically 1-2 hours), pour the reaction mixture into ice-water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.

References

  • Bunelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Chavan, S. P., Anand, R., Pasupathy, K., & Rao, B. S. (2001). Catalytic acetylation of alcohols, phenols, thiols and amines with zeolite H-FER under solventless conditions. Green Chemistry, 3, 320–322.
  • Edwards, J., & Meacock, S. (1957). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society (Resumed), 2000-2004.
  • Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, NY, USA, 1999.
  • Meshram, G.A.; Patil, V.D. Simple and Efficient Method for Acetylation of Alcohols, Phenols, Amines, and Thiols Using Anhydrous NiCl2 under Solvent-Free Conditions. Synth. Commun.
  • Paul S, Nanda P, Gutpa R, Loupy A, Ac2O-Py/basic alumina as a versatile reagent for acetylation in solvent-free conditions under microwave irradiation. Tetrahedron Lett., 43, 4261–4265, 2002.
  • Rana, C., & Kumar, S. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Sarvari, M.H.; Sharghi, H. Zinc Oxide (ZnO) as a New, Highly Efficient, and Reusable Catalyst for Acylation of Alcohols, Phenols and Amines under Solvent Free Conditions. Tetrahedron, 61, 10903–10907, (2005).
  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2',6'-Difluoroacetanilide Reaction Optimization

Topic: Managing Solvent Impurities & Stability Ticket ID: T-DFA-2024-SOLV Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Fluorine Factor Welcome to the technical support portal. You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Solvent Impurities & Stability Ticket ID: T-DFA-2024-SOLV Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Fluorine Factor

Welcome to the technical support portal. You are likely here because your reaction yields are inconsistent, or you are seeing inexplicable "ghost peaks" in your HPLC traces.

Working with 2',6'-difluoroacetanilide (DFA) requires a nuanced understanding of the ortho-fluorine effect .[1] Unlike standard acetanilide, the two fluorine atoms at the 2 and 6 positions exert a powerful electron-withdrawing inductive effect (-I).

  • Consequence 1: The amide nitrogen is less basic.

  • Consequence 2: The carbonyl carbon is more electrophilic.

  • Consequence 3: The molecule is sterically crowded but electronically "hot."

This makes DFA significantly more sensitive to nucleophilic solvent impurities (like water and trace amines) than non-fluorinated analogues. The following guide addresses specific impurity scenarios we frequently diagnose in the field.

Module 1: Hydrolytic Instability (The Water Problem)

User Ticket #402: "My starting material is degrading back to the aniline."

User: "I'm running a standard alkylation in DMF, but I'm seeing increasing amounts of 2,6-difluoroaniline in my LC-MS. Is my base too strong?"

Scientist’s Diagnosis

While base strength is a factor, the culprit is likely wet solvent . The electron-deficient ring of DFA makes the amide bond surprisingly labile. In the presence of water and a base (even a weak one like


), the hydroxide ion (

) attacks the carbonyl carbon—which is electronically activated by the fluorine atoms—leading to rapid hydrolysis.
The Mechanism: Fluorine-Activated Hydrolysis

The two fluorine atoms pull electron density away from the aromatic ring, which in turn pulls density from the amide nitrogen. This prevents the nitrogen lone pair from effectively donating into the carbonyl (resonance), leaving the carbonyl carbon highly positive and susceptible to attack by water.

Action Plan
ParameterSpecificationProtocol
Solvent Water Content < 0.05% (500 ppm) Use anhydrous grade solvents packed under Argon.
Monitoring Karl Fischer (KF) Test solvent before adding the substrate.
Scavengers 3Å Molecular Sieves Add activated sieves (20% w/v) to the solvent 24h prior to use.
Visualizing the Failure Mode

HydrolysisPath cluster_0 Critical Failure Point DFA 2',6'-Difluoroacetanilide (Substrate) Transition Tetrahedral Intermediate (Stabilized by F-inductivity) DFA->Transition + OH- (Base Catalysis) Water Impurity: H2O (from Solvent) Water->Transition Aniline 2,6-Difluoroaniline (Toxic Byproduct) Transition->Aniline Collapse Acetic Acetate Transition->Acetic

Figure 1: The hydrolytic degradation pathway. The electron-withdrawing fluorine atoms stabilize the transition state, accelerating hydrolysis in wet solvents.

Module 2: Polar Aprotic Solvent Degradation

User Ticket #409: "I see a +29 mass impurity in my product."

User: "I am heating DFA in Dimethylacetamide (DMAc) at 120°C. I see a persistent impurity with M+29 relative to my expected product."

Scientist’s Diagnosis

You are witnessing Transamidation . Polar aprotic solvents like DMF and DMAc are not inert at high temperatures. They decompose over time to release secondary amines (Dimethylamine).

  • The Reaction: The dimethylamine impurity acts as a nucleophile. Because the DFA carbonyl is "activated" (see Module 1), the dimethylamine displaces the 2,6-difluoroaniline moiety.

  • The Result: You form

    
    -Dimethylacetamide (which is the solvent itself, invisible) and free 2,6-difluoroaniline, or the dimethylamine attacks your electrophile, creating the M+29 adduct.
    
Troubleshooting Guide
  • Smell Test: If your DMF/DMAc smells "fishy," it contains amine impurities. Discard it.

  • Sparging: Sparging with nitrogen removes volatile amines (Dimethylamine b.p. is 7°C, but it is highly soluble).

  • Solvent Switch:

    • If T < 100°C: Switch to Acetonitrile (inert to transamidation).

    • If T > 100°C: Switch to Sulfolane or NMP (though NMP can also degrade, it is generally more robust than DMF).

Module 3: Metal-Catalyzed Couplings (The Oxygen Trap)

User Ticket #515: "My Buchwald-Hartwig coupling stalled."

User: "Attempting C-N coupling on the acetanilide nitrogen. Catalyst is Pd(OAc)2/XPhos. Reaction turns black immediately and yields are <10%."

Scientist’s Diagnosis

2',6'-Difluoroacetanilide is a challenging coupling partner because the orth-fluorines create steric bulk around the nitrogen. This requires highly active catalytic species.

  • The Impurity: Dissolved Oxygen in your solvent (Toluene or Dioxane).

  • The Effect: Oxygen rapidly oxidizes phosphine ligands (like XPhos) to phosphine oxides. Without the ligand, the Palladium aggregates into inactive "Palladium black" (the black precipitate you saw).

Protocol: The Freeze-Pump-Thaw Standard

Simple nitrogen bubbling is often insufficient for fluorinated substrates due to the slow kinetics requiring extended catalyst life.

  • Freeze: Place solvent flask in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10^-3 mbar) for 10-15 minutes.

  • Thaw: Close vacuum, thaw in warm water.

  • Repeat: Perform 3 cycles.

  • Backfill: Fill with Argon (heavier than air), not Nitrogen.

Module 4: Purification & Solvent Trapping

User Ticket #601: "My NMR shows solvent peaks I can't dry off."

User: "I recrystallized DFA from DMSO/Water. Even after 48h in a vac oven, I see DMSO peaks. Is it a solvate?"

Scientist’s Diagnosis

Yes. The amide proton in 2',6'-difluoroacetanilide is significantly more acidic (


 approx. 14-15) than unsubstituted acetanilide (

~17) due to the fluorine inductive effect.
  • The Interaction: This acidic proton forms exceptionally strong Hydrogen Bonds with hydrogen-bond accepting solvents (DMSO, DMF, NMP).

  • The Fix: You cannot remove this thermally without degrading the compound.

Solvent Selection Decision Tree

SolventSelect Start Select Solvent for DFA Temp Reaction Temp? Start->Temp HighT > 100°C Temp->HighT LowT < 100°C Temp->LowT Base Strong Base Used? HighT->Base Polar Solubility Check LowT->Polar Need Polar? Yes Avoid DMF/DMAc (Transamidation Risk) Use: Toluene or Sulfolane Base->Yes Yes No Use: DMAc (Dry) Monitor for Hydrolysis Base->No No Soluble Use: THF or MeCN (Easy Removal) Polar->Soluble High Solubility Insoluble Use: DMF (Must be Anhydrous) Polar->Insoluble Low Solubility

Figure 2: Solvent selection logic based on thermal requirements and base sensitivity.

Summary of Impurity Limits

ImpuritySolvent SourceLimit for DFA ReactionsImpact
Water Hygroscopic solvents< 500 ppmHydrolysis to toxic aniline.
Dimethylamine Aged DMF/DMAc< 10 ppmTransamidation / Side-products.
Peroxides THF/Dioxane/Ether< 5 ppmN-oxide formation / Catalyst death.
Acid (HCl/HBr) Chloroform/DCMNeutralizeCatalyzes isomerization/hydrolysis.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic grounding on amide hydrolysis and inductive effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for identifying solvent impurities).

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. (Protocols for handling catalyst sensitivity in hindered anilines).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. 4th Edition. Wiley-VCH. (Data on solvent decomposition and physical properties).

Sources

Troubleshooting

Technical Support Center: 2',6'-Difluoroacetanilide Synthesis &amp; Stability

Ticket ID: #DFA-2024-001 Subject: Prevention of Decomposition & Yield Loss During Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Profile User Issue: You are expe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFA-2024-001 Subject: Prevention of Decomposition & Yield Loss During Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Profile

User Issue: You are experiencing decomposition, discoloration, or low yields during the synthesis or storage of 2',6'-Difluoroacetanilide (CAS: 3896-29-5).

Root Cause Analysis: The 2,6-difluoro substitution pattern creates a unique "steric gear" effect. While the amide bond is generally stable, the electron-withdrawing fluorine atoms and the steric bulk at the ortho positions create specific vulnerabilities:

  • Hydrolytic Cleavage (Primary Failure Mode): The amide bond is susceptible to acid/base-catalyzed hydrolysis, reverting to the parent aniline (2,6-difluoroaniline) and acetic acid. This is accelerated by heat during workup.

  • Oxidative Degradation: If hydrolysis occurs, the liberated 2,6-difluoroaniline is highly prone to oxidation, turning the product pink or brown.

  • Sublimation/Volatility: The product has a relatively high vapor pressure at elevated temperatures (Melting Point: ~145°C), leading to physical loss during aggressive drying.

Mechanism of Failure (Visualization)

Understanding the decomposition pathway is critical for prevention. The diagram below illustrates the competition between successful synthesis and the hydrolytic reversion pathway.

DecompositionPathway Aniline 2,6-Difluoroaniline (Precursor) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Ac2O (Nucleophilic Attack) Oxidation Oxidative Deg. (Pink/Brown Color) Aniline->Oxidation + O2 / Light Ac2O Acetic Anhydride (Reagent) Product 2',6'-Difluoroacetanilide (Target) Intermediate->Product - AcOH (Elimination) Hydrolysis Hydrolysis (Decomposition) Product->Hydrolysis + H2O / H+ / Heat (Workup Error) Hydrolysis->Aniline Reversion

Figure 1: Reaction pathway showing the reversible nature of acetylation. The critical control point is preventing the "Hydrolysis" loop during workup.

Validated Synthesis Protocol (The "Fix")

Do not use Acetyl Chloride (


) unless strictly necessary. 

generates HCl gas, which immediately acidifies the medium and promotes hydrolysis. The Acetic Anhydride (

) method described below is self-buffering and gentler.
Reagents
  • Substrate: 2,6-Difluoroaniline (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)

  • Solvent: Glacial Acetic Acid (Volume: 3-5 mL per gram of amine)

  • Catalyst (Optional): Sodium Acetate (0.1 eq) - Acts as a buffer to prevent acidification.

Step-by-Step Workflow

Step 1: Dissolution (Control Point: Oxidation)

  • Dissolve 2,6-difluoroaniline in Glacial Acetic Acid.

  • Why: Acetic acid is the solvent of choice because the product is less soluble in it than the starting material, aiding crystallization later.

  • Precaution: If the aniline is already dark (oxidized), distill it before use. Impurities will co-precipitate with the product.

Step 2: Acetylation (Control Point: Exotherm)

  • Add Acetic Anhydride dropwise at room temperature.

  • Warm the mixture to 50-60°C for 30-60 minutes.

  • Why: Higher temperatures (>90°C) are unnecessary and increase the risk of side reactions. The reaction is rapid.

Step 3: Quenching (CRITICAL FAILURE POINT)

  • The Error: Pouring the hot reaction mixture directly into water. This causes an immediate exotherm and local acid spikes, hydrolyzing the amide you just made.

  • The Fix: Pour the reaction mixture slowly into Ice-Water (approx. 5x reaction volume) with vigorous stirring.

  • Target Temp: Maintain quench temperature <10°C.[1]

Step 4: Isolation

  • The product will precipitate as white needles.

  • Filter via vacuum filtration.

  • Wash: Wash with cold water until the filtrate is neutral (pH ~7). Residual acid promotes decomposition during drying.

Step 5: Drying

  • Dry in a vacuum oven at 50°C .

  • Warning: Do not exceed 70°C. The combination of residual moisture, acid traces, and high heat will decompose the product.

Critical Control Points (CCP) Data Table

ParameterRecommended RangeDanger ZoneConsequence of Deviation
Reaction Temp 50°C - 60°C> 90°CIncreased risk of defluorination (rare) or darkening.
Quench Temp 0°C - 10°C> 40°CRapid Hydrolysis. Yield loss.
pH during Wash Neutral (pH 6-7)Acidic (pH < 3)Product decomposes in storage; turns pink over time.
Drying Temp 40°C - 50°C> 80°CSublimation loss; thermal hydrolysis if wet.

Troubleshooting & FAQs

Q1: My product turned pink/brown after sitting on the shelf for a week. Why?

Diagnosis: Oxidative Degradation of impurities. Explanation: You likely had trace amounts of unreacted 2,6-difluoroaniline trapped in the crystal lattice, or the product hydrolyzed slightly due to residual acid left from the wash step. The aniline oxidizes in air to form colored quinone-like species. Solution: Recrystallize from Ethanol/Water (1:1). Ensure the final wash during synthesis is thorough and pH neutral.

Q2: I see a loss of fluorine signals in NMR, or extra peaks.

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Explanation: While rare with acetic anhydride, if you used strong bases (like NaOH) or extreme heat, the fluorine atoms (activated by the ortho-nitrogen) can be displaced by nucleophiles. Solution: Stick to the weak acid/weak base protocol (Acetic Acid/Sodium Acetate). Avoid strong caustic conditions.

Q3: The yield is lower than the expected 90%+.

Diagnosis: Solubility loss or Hydrolysis.[2] Explanation: 2',6'-Difluoroacetanilide has some solubility in water.[3][4] If you use a massive excess of water during the quench, you lose product to the filtrate. Solution: Use the minimum amount of ice-water necessary to precipitate the product. Cool the filtrate to 0°C to recover the "second crop."

Synthesis Workflow Diagram

SynthesisWorkflow cluster_quench CRITICAL CONTROL POINT start Start: 2,6-Difluoroaniline mix Dissolve in Glacial AcOH Add Ac2O Dropwise start->mix heat Heat to 60°C (30 min) mix->heat quench Pour into ICE WATER (Maintain <10°C) heat->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water until pH Neutral filter->wash dry Vac Oven Dry (50°C) wash->dry end Final Product (White Needles) dry->end

Figure 2: Optimized synthesis workflow highlighting the critical quenching step to prevent hydrolysis.

References

  • Stenutz, R. (n.d.). N-(2,6-difluorophenyl)acetamide Physical Properties. Stenutz.eu. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(2,6-difluorophenyl)- Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine (General Acetylation Protocol). Organic Syntheses, Coll. Vol. 2, p. 11. Retrieved from [Link]

Sources

Optimization

purification of 2',6'-Difluoroacetanilide using column chromatography

An essential, yet often challenging, step in the synthesis of many active pharmaceutical ingredients (APIs) is the purification of intermediates. 2',6'-Difluoroacetanilide is a key building block whose purity can signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in the synthesis of many active pharmaceutical ingredients (APIs) is the purification of intermediates. 2',6'-Difluoroacetanilide is a key building block whose purity can significantly impact the outcome of subsequent reactions and the final product's quality.

This technical support guide, designed for chemists and drug development professionals, provides a comprehensive, experience-driven approach to purifying 2',6'-Difluoroacetanilide using silica gel column chromatography. We will move beyond a simple list of steps to explore the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when purifying 2',6'-Difluoroacetanilide?

A1: The impurity profile is almost always a direct consequence of the synthetic route. The most common synthesis involves the acetylation of 2,6-difluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride.[1] Therefore, the primary impurities to anticipate are:

  • Unreacted 2,6-difluoroaniline: This is the starting material. Being an amine, it is significantly more polar and basic than the target amide product.[2][3]

  • Acetic Acid/Anhydride: These are highly polar reagents or byproducts that will typically adhere strongly to the silica gel or can be removed with an aqueous wash before chromatography.

  • Side-reaction products: While less common under controlled conditions, other minor impurities could arise from the specific reaction conditions employed.

Q2: How do I select the right stationary and mobile phase for this purification?

A2: For a moderately polar compound like 2',6'-Difluoroacetanilide, a normal-phase chromatography setup is the standard and most effective choice.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[4] Its polar surface interacts with polar functional groups, slowing their movement down the column. 2',6'-Difluoroacetanilide's amide group will interact with the silica, but less strongly than the more polar amine group of the starting material, which is the basis for separation.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a good separation between your product and impurities. This is achieved by balancing a non-polar "weak" solvent with a more polar "strong" solvent.[5]

    • Weak Solvent: Hexanes or Heptane.

    • Strong Solvent: Ethyl Acetate or Dichloromethane (DCM). A common starting point is a mixture of Hexane and Ethyl Acetate. The optimal ratio must be determined experimentally using Thin-Layer Chromatography (TLC).[6]

Q3: What is a target Rf value and why is it important?

A3: The Retention Factor (Rf) is a measure of how far a compound travels up a TLC plate relative to the solvent front. It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[7][8][9]

For effective separation on a column, the target Rf value for your desired compound (2',6'-Difluoroacetanilide) should be approximately 0.25 - 0.35 .

  • Why this range? An Rf in this range ensures that the compound will move through the column at a reasonable pace, eluting in a manageable volume of solvent without taking an excessively long time. It also provides a large enough resolution window to separate it from impurities with different Rf values.[6] An Rf that is too high (>0.5) means the compound will elute too quickly with poor separation, while an Rf that is too low (<0.1) means it will be strongly adsorbed, requiring a very large volume of solvent to elute.

Experimental Protocol: Purification of 2',6'-Difluoroacetanilide

This protocol assumes a standard silica gel flash chromatography setup.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The success of your column purification is almost entirely dependent on proper TLC analysis.[6]

  • Prepare Samples: Dissolve small amounts of your crude reaction mixture and a pure standard of 2',6'-Difluoroacetanilide (if available) in a suitable solvent like ethyl acetate or DCM.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate, about 1 cm from the bottom.

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-determined solvent mixture (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). 2',6'-Difluoroacetanilide should appear as a dark spot. You can also use a staining agent like potassium permanganate.

  • Optimize: Calculate the Rf values.[11] Adjust the solvent ratio until the Rf of 2',6'-Difluoroacetanilide is in the 0.25-0.35 range.

    • If the Rf is too low, increase the proportion of the polar solvent (Ethyl Acetate).

    • If the Rf is too high, increase the proportion of the non-polar solvent (Hexane).

Component Expected Polarity Expected Rf Value (Relative) Notes
2,6-difluoroaniline (impurity)High (more polar)LowerThe amine group interacts strongly with silica.
2',6'-Difluoroacetanilide (Product) Medium Target Rf ≈ 0.25 - 0.35 The amide is less polar than the amine.
Di-acetylated byproduct (impurity)Low (less polar)HigherMay not be present, but would be less polar.
Part 2: Column Preparation and Execution
  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (Hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed. A well-packed column is critical to prevent cracking and channeling.[13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.[13] This method prevents issues caused by dissolving the sample in a solvent that is too strong.[14]

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a consistent flow rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • Analysis of Fractions:

    • Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield purified 2',6'-Difluoroacetanilide.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a Q&A format.

Q: My product is not coming off the column, or is moving extremely slowly. What should I do?

A: This indicates your eluent is not polar enough. The compound is too strongly adsorbed to the silica.

  • Cause: The Rf value of your compound in the chosen solvent system is too low (<0.1).

  • Solution: Gradually increase the polarity of your mobile phase. This is known as a "gradient elution." For example, if you are using 4:1 Hexane:Ethyl Acetate, you can switch to a 3:1 or 2:1 mixture. This will increase the eluting power of the solvent and move your compound down the column.

  • Pro-Tip: Always make changes to the solvent polarity gradually. A sudden, large increase can wash everything off the column at once, ruining the separation.

Q: My product eluted almost immediately with the solvent front. What went wrong?

A: Your eluent is too polar. The compound has very little interaction with the silica and is simply washed through without being retained or separated.

  • Cause: The Rf value of your compound in the chosen solvent system is too high (>0.5).

  • Solution: You will need to repeat the column with a less polar solvent system. Re-evaluate your TLC analysis to find a system that gives the target Rf of ~0.3. Increase the proportion of the non-polar solvent (Hexane).

Q: The separation between my product and an impurity is poor. The spots are overlapping.

A: This is a resolution problem. The Rf values of your product and the impurity are too close in the current solvent system.

  • Cause: The chosen eluent does not differentiate well enough between the components.

  • Solution 1 (Optimize Solvent Ratio): A subtle change in the solvent ratio can sometimes improve separation. Try slightly more or less polar mixtures.

  • Solution 2 (Change Solvents): If optimizing the ratio doesn't work, you need to change the solvent system's selectivity. For example, substitute Ethyl Acetate with a different polar solvent like Dichloromethane (DCM). A Hexane:DCM mixture might provide a different interaction profile and improve separation.

  • Pro-Tip: Sometimes, a three-component solvent system (e.g., Hexane:Ethyl Acetate:DCM) can provide the unique polarity needed to resolve difficult mixtures.

Q: I see vertical streaks or "tailing" on my TLC plate and my column fractions are broad.

A: Tailing indicates an undesirable interaction between your compound(s) and the stationary phase.[15]

  • Cause 1 (Overloading): You have loaded too much sample onto the column or spotted too much on the TLC plate. The stationary phase becomes saturated, leading to poor separation.

  • Solution 1: Use less material. For a column, a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Cause 2 (Acidity/Basicity): The unreacted 2,6-difluoroaniline is basic. Basic compounds can interact poorly with the slightly acidic silica gel, causing streaking.

  • Solution 2: Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) to your eluent.[16] This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks for the basic impurity, improving overall separation. Note: Ensure the modifier is volatile for easy removal after purification.

Visualized Workflows

Experimental Workflow Diagram

This diagram outlines the logical flow from initial analysis to the final purified product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Execution cluster_2 Phase 3: Analysis & Isolation TLC_Analysis TLC Analysis of Crude Mixture Solvent_Optimization Optimize Eluent for Target Rf (0.25-0.35) TLC_Analysis->Solvent_Optimization Adjust Solvent Ratio Column_Packing Pack Silica Gel Column Solvent_Optimization->Column_Packing Optimized Eluent Sample_Loading Dry Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Optimized Solvent Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Rotary Evaporation Combine_Fractions->Solvent_Removal Final_Product Pure 2',6'-Difluoroacetanilide Solvent_Removal->Final_Product

Caption: Workflow for chromatographic purification.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and solving common chromatography problems.

G cluster_problems cluster_causes cluster_solutions Start Problem Encountered No_Elution Q: No Elution / Very Slow Start->No_Elution Poor_Separation Q: Poor Separation Start->Poor_Separation Fast_Elution Q: Runs with Solvent Front Start->Fast_Elution Cause_Too_Nonpolar Cause: Eluent too non-polar (Rf << 0.2) No_Elution->Cause_Too_Nonpolar Cause_Wrong_Selectivity Cause: Poor solvent selectivity (ΔRf is too small) Poor_Separation->Cause_Wrong_Selectivity Cause_Too_Polar Cause: Eluent too polar (Rf > 0.5) Fast_Elution->Cause_Too_Polar Sol_Increase_Polarity Solution: Increase eluent polarity (e.g., more Ethyl Acetate) Cause_Too_Nonpolar->Sol_Increase_Polarity Sol_Change_Solvent Solution: Change solvent system (e.g., use DCM instead of EtOAc) Cause_Wrong_Selectivity->Sol_Change_Solvent Sol_Decrease_Polarity Solution: Decrease eluent polarity (e.g., more Hexane) Cause_Too_Polar->Sol_Decrease_Polarity

Caption: Decision tree for chromatography troubleshooting.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column.
  • Chem-Impex. (n.d.). 2,6-Difluorotoluene.
  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • ResearchGate. (2025). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20.
  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • PubMed. (n.d.). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Save My Exams. (n.d.). Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note.
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Thin layer chromatography.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Oreate AI Blog. (2026). How to Calculate the Rf in Chromatography.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
  • MACHEREY-NAGEL. (n.d.). TLC - Thin Layer Chromatography.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • ACS Publications. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
  • FuseSchool - Global Education. (2020). GCSE Chemistry – Chromatography: Chromatograms & Calculating Rf Values.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Colorado Boulder, Department of Chemistry. (2020). Thin Layer Chromatography.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • SparkleBox. (n.d.). Revision Notes - Rf value calculation.
  • Fisher Scientific. (n.d.). Thin-Layer Chromatography.
  • ChemicalBook. (2025). 2,6-Difluoroaniline.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • Wikipedia. (n.d.). Acetanilide.

Sources

Troubleshooting

Technical Support Center: Optimizing 2',6'-Difluoroacetanilide Purity by Controlling Reaction Temperature

Welcome to the technical support center for the synthesis and purification of 2',6'-Difluoroacetanilide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2',6'-Difluoroacetanilide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot purity-related issues. As a key intermediate in many pharmaceutical syntheses, achieving high purity of 2',6'-Difluoroacetanilide is paramount. This document provides in-depth, experience-driven insights into one of the most critical parameters: reaction temperature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the synthesis of 2',6'-Difluoroacetanilide.

Q1: What is the standard reaction for synthesizing 2',6'-Difluoroacetanilide?

A1: The most common laboratory and industrial synthesis involves the N-acetylation of 2,6-difluoroaniline. This is typically achieved by reacting 2,6-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in a suitable solvent and may use a base or a catalyst to facilitate the transformation.[1][2]

Application Scientist's Insight: The choice of acetylating agent is a key decision. Acetic anhydride is frequently used due to its reactivity and the fact that the byproduct, acetic acid, is relatively benign and easily removed.[3] Acetyl chloride is more reactive but generates hydrochloric acid (HCl), which must be neutralized by a stoichiometric amount of base (like potassium carbonate or triethylamine) to prevent the protonation of the starting aniline, which would render it unreactive.[2] The overall reaction is an electrophilic attack by the acetyl group on the nucleophilic nitrogen of the aniline.

acetylation_reaction cluster_reactants Reactants cluster_products Products aniline 2,6-Difluoroaniline product 2',6'-Difluoroacetanilide aniline->product N-Acetylation acetylating_agent Acetic Anhydride (or Acetyl Chloride) acetylating_agent->product byproduct Acetic Acid (or HCl)

Caption: General N-acetylation of 2,6-difluoroaniline.

Q2: Why is reaction temperature a critical parameter for controlling the purity of 2',6'-Difluoroacetanilide?

A2: Reaction temperature directly influences the rates of both the desired N-acetylation reaction and various side reactions. According to the principles of chemical kinetics, an increase in temperature generally increases the rate of all reactions, but it may not do so equally. Suboptimal temperatures can lead to the formation of specific impurities or result in an incomplete reaction, thereby compromising the final purity.

Application Scientist's Insight:

  • Excessively High Temperatures (>100-120 °C): While a higher temperature can shorten the reaction time, it provides the activation energy for undesired pathways. This can lead to thermal degradation of the starting material or the product and promote the formation of colored byproducts.[4] In some acylation reactions, very high temperatures can also lead to the formation of di-acetylated or other over-reacted species, especially if a strong catalyst is used.

  • Low Temperatures (e.g., < 50 °C): A lower temperature can significantly slow down the primary reaction, leading to incomplete conversion. This means the final product will be contaminated with unreacted 2,6-difluoroaniline, which can be challenging to separate due to similar polarities.[5] The key is to find a "sweet spot" that allows for a reasonable reaction rate while keeping side reactions at a minimum.

Q3: What are the most common impurities observed when the reaction temperature is not properly controlled?

A3: The impurity profile is a direct function of the reaction conditions. The most common temperature-related impurities are:

  • Unreacted 2,6-Difluoroaniline: Typically results from temperatures that are too low or reaction times that are too short, leading to incomplete conversion.[5]

  • Di-acetylated Impurities: Although less common for anilines due to the deactivating effect of the first acetyl group, this can occur under harsh conditions (very high temperatures and excess acetylating agent).

  • Degradation Products: High temperatures can cause the breakdown of the aromatic ring or side chains, leading to a complex mixture of colored impurities. The specific nature of these impurities can be difficult to predict but they often result in a product that is off-white, yellow, or brown.[6]

  • Byproducts from Side Reactions: For example, if excess aniline is used at high temperatures with acetic acid as a byproduct, further reaction to form other amide species is possible.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis, with a focus on temperature as the root cause.

Problem: My final product has low purity (<98%) and the HPLC shows several unknown peaks.

Potential Cause: The reaction temperature was likely too high, leading to thermal degradation and the formation of multiple byproducts.

Troubleshooting Workflow:

troubleshooting_workflow start Low Purity Detected by HPLC check_sm Significant unreacted 2,6-difluoroaniline present? start->check_sm check_color Is the isolated product colored (yellow/brown)? check_sm->check_color  No cause_low_temp Root Cause: Temperature too low or insufficient reaction time. check_sm->cause_low_temp  Yes cause_high_temp Root Cause: Temperature too high, causing thermal degradation. check_color->cause_high_temp  Yes cause_mixed Root Cause: Possible combination of issues or non-temperature related problem (e.g., reagent quality). check_color->cause_mixed  No solution_low_temp Solution: 1. Increase temperature in increments (e.g., 10°C). 2. Increase reaction time. 3. Monitor via TLC/HPLC. cause_low_temp->solution_low_temp solution_high_temp Solution: 1. Decrease reaction temperature. 2. Ensure even heating (oil bath). 3. Consider a milder catalyst or base. cause_high_temp->solution_high_temp solution_mixed Solution: 1. Re-run at optimized 'middle' temperature. 2. Verify purity of starting materials. 3. Re-evaluate solvent and stoichiometry. cause_mixed->solution_mixed

Sources

Optimization

selecting the right solvent for 2',6'-Difluoroacetanilide purification

Executive Summary & Solvent Selection Matrix 2',6'-Difluoroacetanilide is a critical intermediate, often used in the synthesis of herbicides (e.g., Flumetsulam) and pharmaceutical active ingredients.[1] Its purification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

2',6'-Difluoroacetanilide is a critical intermediate, often used in the synthesis of herbicides (e.g., Flumetsulam) and pharmaceutical active ingredients.[1] Its purification is driven by the need to remove unreacted 2,6-difluoroaniline (starting material) and potential di-acetylated byproducts.[1]

Because the amide bond confers moderate polarity and hydrogen-bonding capability, while the 2,6-difluoro substitution increases lipophilicity compared to unsubstituted acetanilide, solvent selection must balance these competing properties.[1]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Recommendation High "The Gold Standard." Exploits the steep solubility curve of acetanilides in aqueous alcohol.[1] High solubility at boiling; near-zero solubility at

.[1]
Toluene / Heptane Alternative (Non-Polar)ModerateUseful if the crude contains highly polar impurities or salts insoluble in toluene.[1] Good for removing trace water.
Ethyl Acetate Single SolventLowOften too soluble at room temperature, leading to poor recovery yields unless evaporated significantly.[1]
Chloroform SpecialtyHigh (Solubility)Not Recommended for routine purification due to toxicity and lack of antisolvent efficiency compared to EtOH/Water.[1]

Interactive Decision Logic (Visual Guide)

Before proceeding, use this logic tree to confirm your solvent choice based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude 2',6'-Difluoroacetanilide ImpurityCheck Primary Impurity Type? Start->ImpurityCheck UnreactedAniline Unreacted 2,6-Difluoroaniline (Oxidation prone) ImpurityCheck->UnreactedAniline Starting Material InorganicSalts Inorganic Salts / Catalysts ImpurityCheck->InorganicSalts Salts present UnknownOrganic General Organic Byproducts ImpurityCheck->UnknownOrganic Mixed profile Recrys_EtOH_H2O Protocol A: Ethanol/Water (Standard Recrystallization) UnreactedAniline->Recrys_EtOH_H2O Aniline stays in mother liquor Recrys_Toluene Protocol B: Toluene/Heptane (Hot Filtration Required) InorganicSalts->Recrys_Toluene Salts insoluble in Toluene UnknownOrganic->Recrys_EtOH_H2O

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.[1]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purify crude 2',6'-Difluoroacetanilide to >99% purity. Target Melting Point:


 [1, 2].[1][2]
Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 3-4 mL per gram of solid).[1]

    • Heat to boiling (

      
      ) on a steam bath or stir plate.
      
    • Critical: If solid does not dissolve, add ethanol in 0.5 mL increments. Do not drown the crystals; use the minimum amount necessary.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, catalyst) remain, filter the hot solution through a pre-warmed funnel/fluted filter paper. This prevents premature crystallization on the glass.

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the solution near boiling.[3][4]

    • Slowly add hot distilled water dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add a few drops of ethanol to just clear the solution again.[3]

  • Crystallization:

    • Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Note: Rapid cooling forces precipitation (trapping impurities). Slow cooling builds pure crystal lattices.[5]

    • Once at room temperature, place in an ice bath (

      
      ) for 15-20 minutes to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at

      
       or air dry until constant weight.
      

Troubleshooting Center (FAQs)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solution temperature is above the melting point of the solvated product, or the solvent composition is too polar (too much water) too quickly. The Fix:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves.

  • Add Solvent: Add a small amount of Ethanol to increase solubility.

  • Seed It: Cool the solution slightly (below

    
     but above room temp) and add a single "seed crystal" of pure 2',6'-Difluoroacetanilide. This provides a nucleation site for the crystal lattice to form rather than an amorphous oil.
    
Issue 2: "The crystals are colored (brown/yellow) instead of white."

Diagnosis: Oxidation of unreacted 2,6-difluoroaniline trapped in the crystal lattice.[1] The Fix:

  • Activated Charcoal: During the hot dissolution step (Step 1), add a small amount (1-2% w/w) of activated charcoal.[1] Boil for 2-3 minutes, then perform a hot filtration (Step 2) to remove the charcoal. The charcoal adsorbs the colored polymeric impurities.

Issue 3: "My yield is significantly lower than expected (<60%)."

Diagnosis: Too much solvent was used (product remained in the mother liquor) or the wash step was too aggressive. The Fix:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

  • Check Solubility: Ensure you are using cold solvent for the wash step. 2',6'-Difluoroacetanilide has some solubility in ethanol even at room temperature.[1][6]

Process Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Add Charcoal (If Colored) Dissolve->Charcoal Optional Filter Hot Filtration Dissolve->Filter Standard Charcoal->Filter CloudPoint Add Hot Water to Cloud Point Filter->CloudPoint Cool Slow Cool (RT -> Ice Bath) CloudPoint->Cool Isolate Vacuum Filter & Wash Cool->Isolate Dry Dry (Product) Isolate->Dry

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.

References

  • Indofine Chemical Company. (n.d.). 2,6-Difluoroacetanilide Product Specification. Retrieved May 20, 2024, from [Link][1]

  • University of Missouri. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved May 20, 2024, from [Link][1]

  • Gall, J. A., & Pews, R. G. (1992).[7] Process for the preparation of 2,6-difluoroaniline. European Patent EP0506199A2. DowElanco. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation: Ensuring the Purity of 2',6'-Difluoroacetanilide via Comparative HPLC Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not mere...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2',6'-Difluoroacetanilide is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous validation of its purity a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2',6'-Difluoroacetanilide. Moving beyond a single-method approach, we will compare the performance of a conventional C18 stationary phase with a Pentafluorophenyl (PFP) phase, which offers alternative selectivity for halogenated analytes. This document is structured to provide not just a protocol, but a logical framework for method development, validation, and troubleshooting, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Introduction: The Significance of 2',6'-Difluoroacetanilide Purity

2',6'-Difluoroacetanilide (CAS: 3896-29-5, Formula: C₈H₇F₂NO) is an aromatic amide whose structural motif is integral to numerous molecules in drug discovery pipelines.[1] The presence of impurities, even in trace amounts, can have catastrophic effects, leading to altered pharmacological activity, increased toxicity, or instability in the final drug product.[2] Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products, or degradation products. A common synthesis pathway involves the acetylation of 2,6-difluoroaniline. Therefore, 2,6-difluoroaniline is a primary process-related impurity that any robust analytical method must be able to separate and quantify.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. However, the choice of chromatographic conditions, particularly the stationary phase, is paramount for developing a method that is not just suitable, but optimal.

The Heart of the Separation: A Comparative Analysis of HPLC Columns

The selectivity of an HPLC separation is predominantly governed by the interactions between the analyte and the stationary phase. While C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, their selectivity is primarily driven by hydrophobic interactions.[3][4] For a fluorinated compound like 2',6'-Difluoroacetanilide, specialized column chemistries can offer significant advantages.[5][6]

Here, we compare two distinct stationary phases:

  • Method A: The Industry Standard (C18 Column): Relies on hydrophobic interactions. It is a versatile and robust choice, often the first to be screened in method development.[3]

  • Method B: The Specialized Alternative (Pentafluorophenyl (PFP) Column): PFP phases provide a unique selectivity profile. They engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6] This makes them particularly effective for separating halogenated compounds, positional isomers, and other molecules with electron-rich or electron-deficient systems.[3][5]

The following workflow illustrates the logical approach to selecting and validating an appropriate HPLC column.

G cluster_dev Method Development & Selection cluster_val Method Validation (ICH Q2 R1) Analyte Analyte: 2',6'-Difluoroacetanilide Key Impurity: 2,6-Difluoroaniline Screen Screen Columns Analyte->Screen C18 Standard C18 Column (Hydrophobic Selectivity) Screen->C18 PFP PFP Column (Alternative Selectivity) Screen->PFP Optimize Optimize Mobile Phase (ACN/Water Gradient, pH) C18->Optimize PFP->Optimize Evaluate Evaluate Performance: - Resolution (Rs > 2.0) - Peak Shape (Tf ≈ 1.0) - Retention Time Optimize->Evaluate Select Select Optimal Method (e.g., PFP shows superior resolution) Evaluate->Select Validate Perform Full Validation: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Select->Validate Implement Implement for Routine QC Testing Validate->Implement

Caption: HPLC Method Development and Validation Workflow.

Experimental Comparison:

For this guide, hypothetical but realistic experimental data is presented to illustrate the comparison. A mixture of 2',6'-Difluoroacetanilide (main peak) and 2,6-difluoroaniline (impurity) was analyzed using both a C18 and a PFP column under identical mobile phase conditions.

ParameterMethod A: C18 ColumnMethod B: PFP ColumnJustification for Comparison
Retention Time (Analyte) 4.5 min5.2 minPFP columns can offer different retention characteristics due to multiple interaction modes.[6]
Retention Time (Impurity) 4.1 min4.3 minDemonstrates differing selectivity for structurally similar compounds.
Resolution (Rs) 1.83.5 A resolution of >2 is ideal for robust quantification. The PFP column provides superior separation.
Tailing Factor (Analyte) 1.41.1 A tailing factor closer to 1.0 indicates better peak symmetry and easier integration.

Detailed Protocol: Validated HPLC Method for 2',6'-Difluoroacetanilide Purity

This protocol is based on the selected PFP column and adheres to established chromatographic principles.

3.1. Chromatographic Conditions

Parameter Setting Rationale
HPLC Column Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm Provides unique selectivity for fluorinated aromatic compounds, ensuring baseline separation from impurities.[3][5]
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a mass spectrometry-compatible modifier that controls analyte ionization and improves peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent in reversed-phase HPLC with low UV cutoff and viscosity.
Gradient Elution 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 30% B), 12.1-15 min (30% B) A gradient is employed to ensure elution of any less polar impurities while maintaining good resolution around the main peak.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times and viscosity.
Detection Wavelength 240 nm Selected based on the UV absorbance maximum of 2',6'-Difluoroacetanilide for optimal sensitivity.

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading.[8] |

3.2. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of 2',6'-Difluoroacetanilide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2',6'-Difluoroacetanilide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation: A Self-Validating System based on ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[11][12]

4.1. System Suitability Testing (SST) Before any sample analysis, the chromatographic system's performance must be verified.[13] This is a self-validating check to ensure the system is adequate for the analysis to be done.[14][15]

  • Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

4.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject diluent (blank) to show no interfering peaks.

    • Inject a solution of 2,6-difluoroaniline impurity standard to determine its retention time.

    • Inject a spiked sample solution containing 2',6'-Difluoroacetanilide and a known amount of 2,6-difluoroaniline.

  • Acceptance Criteria: The method is specific if the 2',6'-Difluoroacetanilide peak is free from any co-eluting peaks, and the resolution (Rs) between the analyte and the impurity is ≥ 2.0.

4.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of 2',6'-Difluoroacetanilide, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

ParameterResultAcceptance Criteria
Range 0.05 - 0.15 mg/mL5 concentrations
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Report

4.4. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike Level% Recovery (n=3)%RSDAcceptance Criteria
80% 99.5%0.4%98.0% - 102.0%
100% 100.2%0.3%98.0% - 102.0%
120% 101.1%0.5%98.0% - 102.0%

4.5. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six separate preparations of the same sample on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The overall %RSD for the combined data from both days should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Procedure (based on Signal-to-Noise ratio): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: Report the values. For LOQ, precision (%RSD) should be ≤ 10%.

4.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters must still be met, and the purity results should not be significantly affected.

Troubleshooting Common HPLC Issues

Even a validated method can encounter problems. A systematic approach is key to resolving them.[16]

G cluster_causes Potential Causes & Solutions Problem Identify Peak Problem Tailing Peak Tailing (Tf > 1.5) Problem->Tailing Asymmetric? Splitting Split Peaks Problem->Splitting Doublet? Broad Broad Peaks Problem->Broad Wide Base? Cause_Tailing 1. Silanol Interactions -> Check mobile phase pH 2. Column Overload -> Reduce sample concentration 3. Column Void -> Replace column Tailing->Cause_Tailing Cause_Splitting 1. Clogged Inlet Frit -> Replace frit/column 2. Sample solvent incompatible -> Match sample solvent to mobile phase Splitting->Cause_Splitting Cause_Broad 1. Extra-column volume -> Check tubing length/ID 2. Column Contamination -> Flush or replace column 3. Poor column efficiency -> Check SST (Plates) Broad->Cause_Broad

Caption: Troubleshooting Guide for Common HPLC Peak Shape Issues.

Conclusion

This guide has demonstrated that while a standard C18 column may be a reasonable starting point, a specialized Pentafluorophenyl (PFP) column provides superior selectivity, resolution, and peak shape for the purity analysis of 2',6'-Difluoroacetanilide. By following a logical method development workflow and adhering to the rigorous validation framework of ICH Q2(R1), a robust, reliable, and self-validating HPLC method can be established. This ensures that the purity of this critical pharmaceutical intermediate is controlled with the highest degree of scientific integrity, safeguarding the quality and safety of the final drug product.

References

  • Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride in Pre - Semantic Scholar. Available at: [Link]

  • A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta - ResearchGate. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - Chromatography Online. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Reversed Phase Selectivity Guide - Phenomenex. Available at: [Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules - Waters Corporation. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed Central. Available at: [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]

  • Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • <621> CHROMATOGRAPHY - ResearchGate. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> - Agilent. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • 2,6-DIFLUOROACETANILIDE | 3896-29-5 - INDOFINE Chemical Company. Available at: [Link]

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Comparative

Comparative Guide: Reactivity &amp; Performance of 2',6'-Difluoroacetanilide vs. Acetanilide

Here is the comprehensive technical comparison guide for 2',6'-Difluoroacetanilide versus Acetanilide, structured for pharmaceutical and chemical research professionals. Executive Summary This guide analyzes the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 2',6'-Difluoroacetanilide versus Acetanilide, structured for pharmaceutical and chemical research professionals.

Executive Summary

This guide analyzes the critical reactivity differences between Acetanilide (the unsubstituted parent) and 2',6'-Difluoroacetanilide (the fluorinated derivative). While acetanilide serves as a classic model for electrophilic aromatic substitution (EAS), the 2,6-difluoro analog represents a specialized scaffold in medicinal chemistry.

Key Takeaway: The introduction of fluorine atoms at the 2 and 6 positions creates a "Steric-Electronic Vise." This drastically alters the molecule's performance by:

  • Enforcing Regiocontrol: Completely blocking ortho-substitution, forcing exclusive para-functionalization.

  • Modulating Metabolic Stability: Sterically and electronically shielding the amide bond and the ring against oxidative metabolism (CYP450).

  • Altering Conformation: Forcing the amide group out of planarity with the phenyl ring, impacting binding affinity and solubility.

Structural & Electronic Profiling

To understand the reactivity, we must first establish the ground-state differences driven by the fluorine substituents.

Electronic Effects (Hammett & Resonance)
  • Acetanilide: The acetamido group (

    
    ) is strongly activating and ortho,para-directing. The nitrogen lone pair donates density into the ring (+R effect), making it highly reactive toward electrophiles.
    
  • 2',6'-Difluoroacetanilide: Fluorine is unique; it is inductively withdrawing (

    
    ) but resonance donating (
    
    
    
    ). In this scaffold:
    • The

      
       effect dominates , lowering the overall electron density of the ring compared to acetanilide.
      
    • However, the 2,6-positioning is the deciding factor. It physically blocks the ortho sites.

Conformational Locking (The "Ortho Effect")

In acetanilide, the amide group is relatively coplanar with the phenyl ring to maximize resonance. In the 2,6-difluoro derivative, the van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the amide oxygen or proton. This forces the phenyl ring to twist out of plane relative to the amide group.

Implication: This "twist" decouples the nitrogen lone pair from the phenyl ring, preventing it from being "diluted" into the ring. Paradoxically, this can make the amide bond more stable to hydrolysis (similar to the steric shield in Lidocaine) despite the electron-withdrawing fluorines.

Data Comparison Table
FeatureAcetanilide2',6'-DifluoroacetanilideImpact on Reactivity
Ring Electron Density High (Activated)Moderate (Deactivated by -I of F)Difluoro is slower in EAS reactions.
EAS Regioselectivity Para (major) + Ortho (minor)Exclusive Para Difluoro yields cleaner reaction profiles.
Amide Conformation Planar (conjugation active)Twisted (Non-planar)Difluoro has distinct solubility/binding props.
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked metabolic hotspots)Difluoro is preferred for drug half-life.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity and metabolic fates of the two compounds.

ReactivityComparison Acetanilide Acetanilide (Baseline) Para_Acet p-Bromoacetanilide (Major) Acetanilide->Para_Acet Bromination (Fast) Ortho_Acet o-Bromoacetanilide (Minor Impurity) Acetanilide->Ortho_Acet Side Reaction Metab_Acet Ortho-Hydroxylation (Toxic Quinone Imines) Acetanilide->Metab_Acet CYP450 Metabolism Difluoro 2',6'-Difluoroacetanilide (Fluorinated) Para_Difluoro 4-Bromo-2,6-difluoroacetanilide (Exclusive Product) Difluoro->Para_Difluoro Bromination (Slower, Selective) Metab_Difluoro Metabolically Stable (Blocked Hotspots) Difluoro->Metab_Difluoro Steric/Electronic Shield

Figure 1: Comparative reaction pathways showing the high regioselectivity and metabolic stability of the 2,6-difluoro scaffold compared to the promiscuous reactivity of acetanilide.

Experimental Performance: Electrophilic Aromatic Substitution (EAS)

In drug synthesis, halogenation is a critical step. Here we compare the bromination efficiency.

Reactivity Analysis[2][3]
  • Acetanilide: Reacts rapidly with

    
     in acetic acid. No catalyst is usually needed. However, separation of the para isomer from the ortho isomer (approx. 5-10%) requires recrystallization, reducing overall yield efficiency.
    
  • 2',6'-Difluoroacetanilide: Reacts slower due to the inductive deactivation by fluorine. However, the reaction is self-validating regarding regiochemistry. The 2 and 6 positions are blocked; the 3 and 5 positions are deactivated by the ortho-fluorines. The 4-position (para) is the only accessible nucleophilic site.

Protocol: Regioselective Bromination of 2',6'-Difluoroacetanilide

Note: This protocol is adapted for the deactivated difluoro system, requiring slightly more vigorous conditions than standard acetanilide.

Materials:

  • Substrate: 2',6'-Difluoroacetanilide (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Quench: Sodium Bisulfite (

    
    ) aq.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2',6'-Difluoroacetanilide in 15 mL of glacial acetic acid in a round-bottom flask. Ensure complete solvation (slight warming to 40°C may be required due to lower solubility).

  • Addition: Cool to room temperature. Add

    
     (10.5 mmol) dropwise over 20 minutes.
    
    • Observation: Unlike acetanilide, which decolorizes bromine almost instantly, the difluoro variant may retain the red color longer, indicating slower kinetics.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: If conversion is <50% after 2 hours, heat to 50°C. The deactivation requires thermal activation.

  • Quench & Isolation: Pour the mixture into 100 mL of ice water containing 10%

    
     (to remove excess bromine).
    
  • Filtration: The product, 4-bromo-2,6-difluoroacetanilide , will precipitate as a white solid. Filter and wash with cold water.

  • Yield Expectation: >90% isolated yield. Purity is typically >98% without recrystallization due to the lack of ortho-isomers.

Hydrolytic & Metabolic Stability (Drug Design Context)

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), the 2,6-difluoro motif is a "metabolic block."

Chemical Hydrolysis (In Vitro)

While one might expect the electron-withdrawing fluorines to make the carbonyl carbon more electrophilic (and thus unstable to base), the steric effect counteracts this.

  • Mechanism: The 2,6-fluorines create a "roof" over the amide bond.

  • Result: 2',6'-Difluoroacetanilide hydrolyzes slower than acetanilide under enzymatic conditions (e.g., amidases) but may be susceptible to harsh alkaline conditions due to the good leaving group ability of the electron-deficient aniline.

Metabolic Stability (In Vivo)
  • Acetanilide: Rapidly hydroxylated at the ortho and para positions. The ortho-hydroxylation can lead to toxic metabolites.

  • 2',6'-Difluoroacetanilide: The fluorines block the primary sites of CYP450 oxidative attack. Furthermore, the C-F bond is metabolically inert.

  • Application: This scaffold is frequently used to extend the half-life (

    
    ) of drug candidates and prevent the formation of reactive quinone-imine intermediates.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

  • Zhu, W., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1). (Provides comparative hydrolysis kinetics for hindered acetanilides).

  • BenchChem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline. (Source for bromination protocols of 2,6-difluoro substrates).

Sources

Validation

2',6'-Difluoroacetanilide Synthesis: A Comparative Technical Guide

Executive Summary & Strategic Importance 2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a critical pharmacophore and intermediate in the synthesis of lidocaine analogs, agrochemicals, and kinase inhibitors. Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a critical pharmacophore and intermediate in the synthesis of lidocaine analogs, agrochemicals, and kinase inhibitors. Its synthesis presents a specific challenge compared to non-substituted acetanilides: the ortho-difluoro substitution pattern .

  • Steric Hindrance: The two fluorine atoms at the 2 and 6 positions create significant steric bulk around the amine, impeding nucleophilic attack on the acylating agent.

  • Electronic Deactivation: Fluorine is highly electronegative. Through the inductive effect (-I), it reduces the electron density on the nitrogen lone pair, making the aniline a weaker nucleophile.

This guide compares three distinct synthesis methodologies—Classical Reflux , Kinetic Acyl Chloride , and Aqueous Green Synthesis —to determine the optimal balance of yield, purity, and environmental impact.

Comparative Analysis of Synthesis Methods

The following table summarizes the performance metrics for the three primary routes.

MetricMethod A: Classical RefluxMethod B: Kinetic (Acyl Chloride)Method C: Aqueous Green
Reagents Acetic Anhydride (

), AcOH
Acetyl Chloride (

), Base (TEA/Pyridine)

, Sodium Acetate, Water
Reaction Time 1–2 Hours15–30 Minutes30–60 Minutes
Yield High (85–95%) High (90–98%)Moderate-High (70–85%)
Purity (Crude) High (>95%)Moderate (requires salt removal)High (precipitates pure)
Atom Economy Moderate (AcOH byproduct)Low (HCl salt waste)Moderate
Scalability ExcellentGood (Exothermic control needed)Excellent (Safety profile)
Best For Standard Lab/Process Scale Rapid Small Scale Green/Educational/Safety

Detailed Experimental Protocols

Method A: The Classical Reflux (Recommended Standard)

Rationale: The use of glacial acetic acid as a solvent allows for higher reaction temperatures (reflux), overcoming the steric and electronic deactivation of the 2,6-difluoroaniline.

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Acetic Anhydride (1.2–1.5 equiv)

  • Glacial Acetic Acid (Solvent, 3–5 volumes)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,6-difluoroaniline (e.g., 10 mmol, ~1.29 g) in glacial acetic acid (5 mL).

  • Addition: Add acetic anhydride (12 mmol, ~1.1 mL) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (~118°C) for 60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4) for the disappearance of the aniline.

  • Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: The product will precipitate as a white solid.[1] Filter via vacuum filtration.[1]

  • Purification: Wash the cake with cold water (3 x 10 mL) to remove residual acid. Recrystallize from ethanol/water if necessary.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Method B: The Kinetic Route (Acyl Chloride)

Rationale: Acetyl chloride is a more potent electrophile than acetic anhydride, useful for driving the reaction quickly. However, it requires a base to neutralize the HCl byproduct.

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen (moisture sensitive).

  • Dissolution: Dissolve 2,6-difluoroaniline (10 mmol) and TEA (12 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add acetyl chloride (11 mmol) dropwise via syringe. The reaction is exothermic; control the temperature.

  • Reaction: Allow to warm to room temperature and stir for 30 minutes.

  • Workup: Wash the organic layer with 1M HCl (to remove excess base), saturated

    
     (to neutralize acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the crude solid.
    
Method C: Aqueous Green Synthesis

Rationale: Utilizing water as a solvent reduces VOCs. Sodium acetate acts as a buffer to deprotonate the ammonium intermediate without harsh bases.

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Sodium Acetate (1.5 equiv)

  • Water (Solvent)

Protocol:

  • Preparation: Dissolve 2,6-difluoroaniline (10 mmol) in water (15 mL). Add concentrated HCl (10 mmol) to solubilize the aniline as the hydrochloride salt if it is not water-soluble (2,6-difluoroaniline has low water solubility).

  • Acetylation: Prepare a solution of sodium acetate (15 mmol) in water (5 mL).

  • Reaction: Add acetic anhydride (15 mmol) to the aniline solution, followed immediately by the sodium acetate solution. Shake or stir vigorously.

  • Precipitation: The free amine is generated in situ and rapidly acetylated. The product, being insoluble in water, precipitates out.[2]

  • Isolation: Filter the white solid and wash copiously with cold water.

Characterization & Self-Validation

To ensure the protocol was successful, compare your data against these standard values.

Physical Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 146–151°C (Literature range varies slightly by purity; sharp melting point indicates high purity).

Spectroscopic Validation (NMR):

  • 1H NMR (300 MHz, DMSO-

    
     or 
    
    
    
    ):
    • 
       ~2.1–2.2 ppm (s, 3H, 
      
      
      
      -CO): Characteristic singlet for the acetyl methyl group.
    • 
       ~6.9–7.4 ppm (m, 3H, Ar-H): Aromatic protons. The 2,6-difluoro substitution pattern simplifies the splitting to a multiplet.
      
    • 
       ~9.5–9.8 ppm (br s, 1H, NH): Amide proton (shift varies with solvent/concentration).
      
  • 19F NMR:

    • Distinctive singlet or multiplet (depending on decoupling) around -110 to -120 ppm (relative to

      
      ).
      

Visualizations

Diagram 1: Reaction Pathways Comparison

This diagram illustrates the mechanistic flow and byproducts of the three methods.

G Start 2,6-Difluoroaniline MethodA Method A: Classical (Ac2O + AcOH) Start->MethodA Reflux MethodB Method B: Kinetic (AcCl + Base) Start->MethodB 0°C -> RT MethodC Method C: Green (Ac2O + Water/NaOAc) Start->MethodC RT, Aqueous Product 2',6'-Difluoroacetanilide (Target) MethodA->Product WasteA Byproduct: Acetic Acid (Recyclable) MethodA->WasteA MethodB->Product WasteB Byproduct: HCl Salts (Waste) MethodB->WasteB MethodC->Product WasteC Byproduct: Na-Acetate/AcOH (Benign) MethodC->WasteC

Caption: Comparison of synthesis routes highlighting reagents, conditions, and byproduct streams.

Diagram 2: Method A Workflow (The Standard)

A step-by-step logic flow for the recommended classical reflux method.

Workflow Step1 Dissolve 2,6-Difluoroaniline in Glacial AcOH Step2 Add Acetic Anhydride (1.2 equiv) Step1->Step2 Step3 Reflux at 118°C (60 mins) Step2->Step3 Step4 Check TLC (Complete?) Step3->Step4 Step4->Step3 No (Extend Time) Step5 Quench in Ice Water Step4->Step5 Yes Step6 Filter Precipitate Step5->Step6 Step7 Recrystallize (EtOH/Water) Step6->Step7

Caption: Operational workflow for the high-yield Classical Reflux synthesis method.

References

  • Indofine Chemical Company. (n.d.). 2,6-Difluoroacetanilide Product Data. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2,6-Difluoroaniline Thermochemical Data. NIST Chemistry WebBook.[3] Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved January 30, 2026, from [Link]

Sources

Comparative

validation of analytical methods for 2',6'-Difluoroacetanilide quantification

Precision Protocols for Fluorinated Intermediates in Drug Development Executive Summary & Strategic Context 2',6'-Difluoroacetanilide (DFAA) [CAS: 3896-29-5] is a critical Key Starting Material (KSM) and process intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for Fluorinated Intermediates in Drug Development

Executive Summary & Strategic Context

2',6'-Difluoroacetanilide (DFAA) [CAS: 3896-29-5] is a critical Key Starting Material (KSM) and process intermediate in the synthesis of high-value fluorinated agrochemicals (e.g., Flumetsulam) and non-steroidal anti-inflammatory drugs (NSAIDs). In regulatory filings, the quantification of DFAA is two-fold:

  • As a Raw Material: Purity assay required (>98.0%) to ensure yield efficiency.

  • As a Process Impurity: Trace quantification (<0.10%) in final APIs, as acetanilides can degrade into potentially toxic anilines.

This guide compares the two dominant analytical methodologies—RP-HPLC-UV and GC-FID —and provides a validated, field-proven protocol for the superior method.

Method Selection Matrix
FeatureRP-HPLC-UV (Recommended) GC-FID (Alternative)
Primary Utility Final Product Impurity Profiling & AssayRaw Material Purity Assay
Selectivity High (Separates non-volatiles & degradants)Medium (Limited to volatiles)
Sensitivity (LOD) 0.05 µg/mL (Trace capable)1.0 µg/mL (Assay focus)
Robustness Excellent for polar/non-polar mixSusceptible to thermal degradation
Throughput 15–20 min run time8–12 min run time

Verdict: While GC-FID offers speed for raw materials, RP-HPLC-UV is the gold standard for validation due to its ability to detect thermally unstable impurities and its alignment with ICH Q2(R1) guidelines for finished product release.

The "Gold Standard" Protocol: RP-HPLC-UV

This protocol is designed to be self-validating , meaning the system suitability parameters are tight enough to flag reagent or column failures before data is compromised.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) or UV-Vis Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    .
    
    • Why: The "End-capped" feature reduces peak tailing caused by the interaction of the amide nitrogen on DFAA with free silanol groups.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 80% A / 20% B

    • T=10 min: 40% A / 60% B

    • T=15 min: 40% A / 60% B

    • T=15.1 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 245 nm (DFAA typically exhibits

    
     near 240–250 nm due to the fluorinated aromatic ring).
    
  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg DFAA in 25 mL diluent (1000 µg/mL). Sonicate for 5 mins.

    • Note: DFAA has limited solubility in pure water; organic modifier is essential.

Validation Framework (ICH Q2 Aligned)

The following validation parameters must be met to satisfy regulatory scrutiny (FDA/EMA).

Specificity (Stress Testing)

You must demonstrate that the method separates DFAA from its precursor, 2,6-Difluoroaniline .

  • Experiment: Inject a spiked sample containing DFAA and 2,6-Difluoroaniline.

  • Requirement: Resolution (

    
    ) > 2.0 between the aniline (elutes earlier) and the acetanilide.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with DFAA standards at 80%, 100%, and 120%.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance: RSD

    
     for Assay; RSD 
    
    
    
    for Impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points in the validation lifecycle for DFAA.

ValidationWorkflow Start Method Development Solubility Solubility Check (50:50 H2O:ACN) Start->Solubility Separation Specificity Test (Rs > 2.0 vs Aniline) Solubility->Separation linearity Linearity (R² > 0.999) Separation->linearity Resolved Fail Redesign Mobile Phase Separation->Fail Co-elution Precision Precision (RSD < 1.0%) linearity->Precision Precision->Fail High Variance Pass Validated Method (Release) Precision->Pass Meets Criteria Fail->Start

Figure 1: Step-by-step validation logic flow ensuring ICH Q2 compliance for DFAA quantification.

Synthesis Context & Impurity Origin

Understanding where DFAA comes from helps in setting specificity requirements. It is typically formed by the acetylation of 2,6-difluoroaniline.

SynthesisPathway Precursor 2,6-Difluoroaniline (Starting Material) Product 2',6'-Difluoroacetanilide (Target Analyte) Precursor->Product Acetylation Reagent Acetic Anhydride (Acetylating Agent) Reagent->Product Impurity Over-Acetylated Impurities (Trace) Product->Impurity Excess Reagent/Heat

Figure 2: Synthesis pathway highlighting the relationship between the aniline precursor and the acetanilide target.

Troubleshooting & Expert Insights

As a Senior Scientist, I have observed common pitfalls when analyzing fluorinated acetanilides:

  • Peak Tailing: The amide group can interact with residual silanols on older silica columns.

    • Fix: Always use a "Type B" silica (high purity) column and ensure your mobile phase pH is acidic (pH 2.5–3.0) to suppress silanol ionization.

  • Ghost Peaks: DFAA is stable, but if you use low-quality acetonitrile, you may see ghost peaks at 245 nm.

    • Fix: Use HPLC-gradient grade solvents only.

  • Carryover: Acetanilides can be "sticky" in the injector loop.

    • Fix: Use a needle wash of 90% Acetonitrile / 10% Water.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1]

  • U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76956, 2',6'-Difluoroacetanilide.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation

Benchmarking the Efficiency of 2',6'-Difluoroacetanilide Synthesis

Executive Summary 2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a critical intermediate in the synthesis of agrochemicals (e.g., Flumetsulam) and fluorinated pharmaceuticals. Its synthesis hinges on the acetylation of 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',6'-Difluoroacetanilide (CAS: 3896-29-5) is a critical intermediate in the synthesis of agrochemicals (e.g., Flumetsulam) and fluorinated pharmaceuticals. Its synthesis hinges on the acetylation of 2,6-difluoroaniline , a nucleophile with reduced reactivity due to the electron-withdrawing inductive effect of the ortho-fluorine atoms.

This guide benchmarks three distinct synthetic methodologies:

  • Classical Industrial: Acetic Anhydride (

    
    ) with acid catalysis.
    
  • Kinetic Control: Acetyl Chloride (

    
    ) with base scavenging.
    
  • Green Catalytic: Zinc-mediated acetylation in acetic acid.

Our analysis prioritizes Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Scalability .

Mechanistic Foundations

The synthesis is a Nucleophilic Acyl Substitution . The reaction rate is governed by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

  • Challenge: The two fluorine atoms at the 2,6-positions exert a strong

    
     (inductive) effect, pulling electron density away from the nitrogen lone pair, making 2,6-difluoroaniline significantly less nucleophilic than unsubstituted aniline.
    
  • Solution: Strategies must either increase the electrophilicity of the acylating agent (using AcCl) or activate the carbonyl group (using

    
     or Lewis acids).
    
Figure 1: Reaction Mechanism (General Acetylation)

AcetylationMechanism Substrate 2,6-Difluoroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acylating Agent (Ac-X) Reagent->Intermediate Electrophilic Center Product 2',6'-Difluoroacetanilide Intermediate->Product Elimination Byproduct Leaving Group (HX) Intermediate->Byproduct Expulsion of X-

Caption: The nucleophilic attack of the electron-deficient aniline requires either a highly reactive acylating agent or catalytic activation.

Comparative Analysis of Methodologies

Method A: Classical Acid-Catalyzed Acetylation (The Industrial Standard)

This method utilizes acetic anhydride as the reagent and solvent component, often with a sulfuric acid catalyst to protonate the anhydride, making it more electrophilic.

  • Reagents: Acetic Anhydride (

    
     eq), Glacial Acetic Acid (Solvent), 
    
    
    
    (cat).
  • Conditions: Reflux (

    
    ) for 1-2 hours.
    
  • Pros: High yield, reagents are inexpensive, scalable.

  • Cons: Poor atom economy (produces acetic acid waste), requires thermal energy.

Method B: Kinetic Acetylation with Acetyl Chloride

Acetyl chloride is a more aggressive electrophile than acetic anhydride. This method is preferred when thermal degradation is a concern or for rapid throughput. It requires a base (e.g.,


, Pyridine, or 

) to neutralize the HCl byproduct.
  • Reagents: Acetyl Chloride (

    
     eq), Dichloromethane (DCM) or Toluene, Triethylamine (
    
    
    
    eq).
  • Conditions:

    
     to RT, 
    
    
    
    hour.
  • Pros: Very fast, mild temperature.

  • Cons: Corrosive HCl gas evolution (if not scavenged), moisture sensitive, lower atom economy due to stoichiometric salt waste (

    
    ).
    
Method C: Green Zinc-Mediated Synthesis

A modern "Green Chemistry" approach using zinc dust as a mild Lewis acid catalyst in acetic acid. This method minimizes hazardous solvents and improves atom economy.

  • Reagents: Acetic Acid (

    
     eq or slight excess), Zinc Dust (
    
    
    
    ).
  • Conditions: Reflux or Microwave Irradiation.

  • Pros: High Atom Economy, solvent-free potential (if AcOH is reactant only), easy workup.

  • Cons: Requires removal of metal catalyst (filtration).

Benchmarking Data Summary

The following table synthesizes experimental data and theoretical efficiency metrics for the synthesis of 2',6'-difluoroacetanilide.

MetricMethod A: Acetic AnhydrideMethod B: Acetyl ChlorideMethod C: Green (Zn/AcOH)
Yield 92 - 96% 88 - 94%90 - 95%
Reaction Time 1 - 2 Hours< 30 Minutes 45 Minutes (MW) / 2 hrs (Reflux)
Atom Economy (AE) 74%55% (w/ Base)90%
Reaction Temp



Purification Precipitation/RecrystallizationExtraction + WashFiltration + Crystallization
Cost Efficiency HighLow (Reagent Cost)Moderate

Note: Atom Economy calculated based on molecular weights: Aniline (129), Product (171).

Detailed Experimental Protocols

Protocol A: Classical Synthesis (Recommended for Scale-Up)

Objective: Synthesis of 5.0 g of 2',6'-difluoroacetanilide.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2,6-difluoroaniline (3.87 g, 30 mmol) and Glacial Acetic Acid (15 mL) .

  • Addition: Add Acetic Anhydride (3.4 mL, 36 mmol) dropwise.

  • Catalysis: Add 2 drops of concentrated Sulfuric Acid (

    
    ) .
    
  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 90 minutes. Monitor by TLC (30% EtOAc/Hexane).
    
  • Workup: Cool the mixture to room temperature. Pour slowly into Ice-Water (100 mL) with vigorous stirring.

  • Isolation: The product precipitates as white needles. Filter via Buchner funnel.

  • Purification: Wash the solid with cold water (

    
    ). Recrystallize from aqueous ethanol if necessary.
    
    • Target MP:

      
      .
      
Protocol B: Kinetic Synthesis (Recommended for High Throughput)
  • Setup: 50 mL flask,

    
     atmosphere, ice bath.
    
  • Dissolution: Dissolve 2,6-difluoroaniline (3.87 g) and Triethylamine (4.6 mL) in dry DCM (20 mL) .

  • Addition: Add Acetyl Chloride (2.35 mL, 33 mmol) dropwise at

    
    . (Caution: Exothermic).
    
  • Reaction: Stir at

    
     for 15 mins, then warm to RT for 30 mins.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine) and Brine. Dry over

    
     and concentrate in vacuo.
    

Workflow & Logic Visualization

The choice of workup significantly impacts the E-Factor (waste generated). Method A offers the simplest "Pour & Filter" workflow.

Figure 2: Process Workflow Comparison

WorkupComparison cluster_MethodA Method A: Classical Workup cluster_MethodB Method B: Kinetic Workup StartA Reaction Mixture (AcOH/Ac2O) QuenchA Quench in Ice Water StartA->QuenchA FilterA Filtration QuenchA->FilterA SolidA Crude Solid FilterA->SolidA StartB Reaction Mixture (DCM/Base/Salt) WashB Aq. Extraction (Remove Salts) StartB->WashB DryB Drying (MgSO4) WashB->DryB EvapB Rotary Evaporation DryB->EvapB SolidB Crude Solid EvapB->SolidB

Caption: Method A provides a streamlined "One-Pot-to-Filter" process, reducing solvent waste compared to the extraction-heavy Method B.

Conclusion & Recommendations

For the synthesis of 2',6'-difluoroacetanilide :

  • For Industrial Scale & Cost: Method A (Acetic Anhydride) is the superior choice. It balances high yield (

    
    ) with operational simplicity. The "Pour & Filter" workup minimizes solvent use.
    
  • For Green Chemistry Compliance: Method C (Zn/AcOH) is the recommended alternative, offering the highest Atom Economy (

    
    ) and avoiding chlorinated solvents.
    
  • For Small-Scale/Combinatorial Libraries: Method B (Acetyl Chloride) is preferred solely for its speed (

    
     mins), despite the higher waste profile.
    

Final Verdict: The electron-deficiency of 2,6-difluoroaniline is best overcome by the thermal activation of acetic anhydride (Method A), which avoids the salt waste associated with acetyl chloride.

References

  • Classical Acetylation Mechanism & Kinetics

    • Comparison of Acetic Anhydride vs. Acetyl Chloride. BenchChem. Retrieved from .

  • Green Chemistry Approaches

    • Solvent and Catalyst Free Acylation of Anilines. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[1] Retrieved from .[1]

  • Experimental Data & Physical Properties

    • 2,6-Difluoroacetanilide Physical Data.[2] NIST Chemistry WebBook. Retrieved from .

  • General Acetylation Protocols

    • Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from .

Sources

Comparative

Effect of Fluorine Substitution on the Crystal Packing of Acetanilides

Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Executive Summary: The "Fluorine Effect" in Solid-State Design In medicinal chemistry, fluorine subst...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Solid-State Design

In medicinal chemistry, fluorine substitution is a standard tactic to modulate lipophilicity (logP) and metabolic stability.[1] However, its impact on solid-state properties —specifically crystal packing—is often underestimated. This guide objectively analyzes how fluorine substitution alters the crystal lattice of acetanilides (N-phenylacetamides), a common pharmacophore.

Key Insight: Fluorine does not merely act as a steric bump. Its high electronegativity and low polarizability introduce specific weak interactions (C–H···F, F···F) that compete with strong hydrogen bond networks (N–H···O). This competition drives polymorphism, alters melting points, and dictates solubility profiles critical for drug formulation.

Mechanistic Foundation: Why Fluorine Changes Packing

To understand the macroscopic changes (e.g., melting point), we must first dissect the microscopic forces at play.

The Hierarchy of Interactions

Crystal packing is a compromise between maximizing strong interactions and minimizing steric repulsion.

  • Dominant Force: The amide-to-amide hydrogen bond (N–H···O=C ) forms the "spine" of acetanilide crystals, typically creating 1D chains.

  • The Perturber (Fluorine): Fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen. However, in the absence of strong donors, C–H···F interactions become structure-directing.

  • The "Organic Fluorine" Paradox: While F is small (van der Waals radius ~1.47 Å vs. H ~1.20 Å), it is large enough to induce twisting in ortho-substituted rings, disrupting planar stacking.

Visualization: Interaction Hierarchy

The following diagram illustrates the competitive landscape of intermolecular forces in fluorinated acetanilides.

InteractionHierarchy cluster_0 Primary Scaffold (Acetanilide Core) cluster_1 Substituent Effects cluster_2 Resulting Crystal Forces Acet Acetanilide Backbone StrongHB Strong H-Bonds (N-H...O) 1D Chains Acet->StrongHB Primary Driver Ortho Ortho-F (2-Pos) Steric Twist Stacking Pi-Pi Stacking (Face-to-Face vs Edge-to-Face) Ortho->Stacking Disrupts Planarity (Twist ~30°) Meta Meta-F (3-Pos) Packing Disruption WeakHB Weak Interactions (C-H...F, F...F) Inter-chain glue Meta->WeakHB Low Symmetry Lower MP Para Para-F (4-Pos) Planar/Symmetric Para->WeakHB Stabilizes via C-H...F contacts StrongHB->WeakHB Co-existence

Caption: Hierarchy of intermolecular forces. Strong N-H...O bonds form the primary scaffold, while F-substitution modifies secondary packing via steric twisting (ortho) or weak electrostatic contacts (para).

Comparative Analysis: Isomer-Specific Effects

The position of the fluorine atom dictates the crystal lattice geometry. Below is a comparison of the unsubstituted parent compound against its mono-fluorinated and perfluorinated derivatives.

Crystallographic Data Comparison
PropertyAcetanilide (Reference)4-Fluoroacetanilide (Para)3-Fluoroacetanilide (Meta)2-Fluoroacetanilide (Ortho)Perfluoroacetanilide
Space Group Pbca (Orthorhombic)P21/c (Monoclinic)P21/c (Monoclinic)P21/c (Monoclinic)*P21/c (Monoclinic)
Melting Point 114 °C153–155 °C 82–84 °C< 100 °C (Est.)~130 °C
Molecule Planarity Planar (Amide/Ring)Near PlanarNear PlanarTwisted (~30°) Twisted (~107°)
Dominant Packing N–H···O ChainsN–H···O + C–H···FN–H···O (Less efficient)N–H···O + Steric clashF···F (30%) + C···F
Hirshfeld F[2][3]···H % 0%~15–20%~15–20%~14%~14%

*Note: Space groups for ortho/meta derivatives are typically monoclinic variants (P21/c or Cc) depending on specific crystallization conditions.

The "Para" Enhancement (Symmetry & Stability)

The para-isomer (4-F) exhibits a significantly higher melting point (153 °C) than the parent acetanilide (114 °C).

  • Cause: The fluorine atom at the 4-position allows the molecule to retain planarity.

  • Effect: This facilitates efficient stacking. The N–H···O hydrogen bonded chains are "zipped" together by weak but cooperative C–H···F interactions, creating a denser, more stable lattice.

The "Ortho" Disruption (Steric Twist)

Placing fluorine at the 2-position (ortho) introduces a steric clash with the amide oxygen or the amide hydrogen (depending on conformation).

  • Consequence: The molecule is forced to twist, breaking the planarity between the phenyl ring and the amide group (dihedral angle ~30°).

  • Result: This prevents efficient

    
    -
    
    
    
    stacking, lowering the lattice energy and melting point relative to the para isomer.
The Perfluoro Effect

When the ring is fully fluorinated (2,3,4,5,6-pentafluorophenyl), the packing rules change entirely.

  • Inversion: The "Fluorine Shield" blocks standard edge-to-face aromatic interactions.

  • New Motif: Packing is dominated by F···F contacts (approx. 30% of Hirshfeld surface) and C[2][4][5]···F interactions. The molecules often arrange in layers to maximize these weak electrostatic contacts.

Experimental Workflow: Characterizing Solid Forms

To validate these packing differences in a drug development context, follow this self-validating protocol.

Step-by-Step Protocol
  • Synthesis/Purification:

    • React corresponding fluoroaniline with acetic anhydride.

    • Recrystallize from Ethanol/Water (1:1) to ensure thermodynamic polymorph stability.

  • Single Crystal Growth:

    • Use slow evaporation (rate: ~0.5 mL/day) at constant temperature (25 °C).

    • Validation: Crystals must be transparent with well-defined edges; opaque solids indicate polycrystallinity.

  • X-Ray Diffraction (SC-XRD):

    • Collect data at 100 K to minimize thermal motion.

    • Solve structure (e.g., SHELXT) and refine (SHELXL).

  • Hirshfeld Surface Analysis:

    • Use software (e.g., CrystalExplorer) to generate fingerprint plots.

    • Metric: Calculate

      
       surfaces to visualize red spots (strong contacts) vs. white/blue regions (weak/no contact).
      
Workflow Diagram

Workflow Start Start: Fluoroaniline Precursor Synth 1. Synthesis (Acetic Anhydride) Start->Synth Cryst 2. Slow Evaporation (EtOH/H2O) Synth->Cryst Check Quality Check: Single Crystal? Cryst->Check Check->Cryst No (Polycrystalline) XRD 3. SC-XRD (Data Collection) Check->XRD Yes (Clear Prism) Hirsh 4. Hirshfeld Analysis (Interaction Quant) XRD->Hirsh

Caption: Standardized workflow for isolating and characterizing fluorinated acetanilide solid forms.

Implications for Drug Design[1]

Understanding these packing effects allows for rational property engineering:

  • Solubility Enhancement:

    • If a lead compound is too insoluble (high lattice energy), introducing an ortho-fluorine can disrupt planar packing (lower MP), potentially increasing solubility without changing the core pharmacophore significantly.

  • Bioavailability:

    • The para-isomer's high melting point suggests high lattice stability, which often correlates with lower dissolution rates . Conversely, meta or ortho substitution may offer faster dissolution kinetics.

  • Polymorphism Risk:

    • Fluorinated compounds are prone to polymorphism because the energy difference between C–H···F and C–H···O interactions is small. Rigorous screening is required.

References

  • Crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide. Source: IUCr / NIH URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Source: IUCr / NIH URL:[Link]

  • N-H...F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • PubChem Compound Summary: N-(4-fluorophenyl)acetamide. Source: National Library of Medicine URL:[Link]

  • PubChem Compound Summary: N-(2-fluorophenyl)acetamide. Source: National Library of Medicine URL:[Link]

Sources

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Min. plausibility 0.01
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